5-(Isoxazol-3-yl)oxazole-4-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O4/c10-7(11)5-6(12-3-8-5)4-1-2-13-9-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJMDBBAEVYPIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid
Abstract
This technical guide provides a detailed exploration of the synthesis and characterization of 5-(isoxazol-3-yl)oxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] The unique juxtaposition of the isoxazole and oxazole ring systems, coupled with a carboxylic acid functionality, presents a compelling scaffold for the design of novel therapeutic agents.[2] This document outlines a plausible and efficient synthetic pathway, rooted in established principles of heterocyclic chemistry. Furthermore, it details a comprehensive characterization workflow, employing modern analytical techniques to ensure the structural integrity and purity of the synthesized compound. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the potential of complex heterocyclic frameworks.
Introduction: The Significance of Isoxazole-Oxazole Hybrids
Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals and biologically active molecules.[1][4][5] Among these, isoxazole and oxazole moieties are particularly prominent due to their diverse pharmacological profiles, which include anti-inflammatory, antimicrobial, and anticancer activities.[1][3] The strategic combination of these two five-membered heterocycles into a single molecular entity, such as this compound, offers the potential for synergistic or novel biological effects. The carboxylic acid group further enhances the molecule's utility, serving as a versatile handle for subsequent chemical modifications, such as esterification or amidation, to modulate its physicochemical properties and biological targets.[2]
The synthesis of such a multi-functional molecule requires a carefully designed strategy that allows for the sequential and controlled construction of each heterocyclic ring and the introduction of the carboxylic acid functionality.[2] This guide presents a rational approach to this synthetic challenge, followed by a rigorous characterization protocol to unequivocally confirm the identity and purity of the final product.
Synthetic Strategy and Experimental Protocol
The synthesis of this compound can be logically approached through a multi-step sequence. A plausible retrosynthetic analysis suggests the formation of the oxazole ring as a key final step, preceded by the construction of the isoxazole core.
Overall Synthetic Workflow
The proposed synthetic pathway commences with the formation of an isoxazole intermediate, which is then elaborated to introduce the necessary precursors for the subsequent oxazole ring formation and installation of the carboxylic acid group.
Caption: A generalized workflow for the synthesis of the target molecule.
Step-by-Step Experimental Protocol
Disclaimer: This protocol is a proposed route and should be adapted and optimized based on laboratory conditions and findings. Appropriate safety precautions must be taken at all times.
Step 1: Synthesis of Ethyl 5-methylisoxazole-3-carboxylate
This initial step involves a classic 1,3-dipolar cycloaddition reaction to construct the isoxazole ring.
-
Rationale: The reaction between a nitrile oxide and an alkyne is a highly efficient and regioselective method for the synthesis of 3,5-disubstituted isoxazoles.[6]
-
Procedure:
-
To a stirred solution of ethyl acetoacetate (1.0 eq) in a suitable solvent such as ethanol, add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 5-methylisoxazole-3-carboxylate.
-
Step 2: Synthesis of Ethyl 5-(bromomethyl)isoxazole-3-carboxylate
This step introduces a reactive handle for the subsequent oxazole ring formation.
-
Rationale: N-Bromosuccinimide (NBS) is a common and effective reagent for the allylic bromination of methyl groups adjacent to an aromatic ring.
-
Procedure:
-
Dissolve ethyl 5-methylisoxazole-3-carboxylate (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under irradiation with a UV lamp for 2-4 hours.
-
Cool the reaction mixture and filter off the succinimide.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer and concentrate to yield the crude ethyl 5-(bromomethyl)isoxazole-3-carboxylate, which can often be used in the next step without further purification.
-
Step 3: Synthesis of Ethyl 5-(isoxazol-3-yl)oxazole-4-carboxylate
The formation of the oxazole ring is achieved through a Hantzsch-type synthesis.
-
Rationale: This reaction involves the condensation of an α-haloketone (or its equivalent) with an amide to form the oxazole ring. In this case, the brominated isoxazole acts as the electrophile.
-
Procedure:
-
To a solution of ethyl 5-(bromomethyl)isoxazole-3-carboxylate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add formamide (2.0 eq).
-
Heat the reaction mixture at 100-120 °C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry, filter, and concentrate the organic phase.
-
Purify the residue by column chromatography to obtain ethyl 5-(isoxazol-3-yl)oxazole-4-carboxylate.
-
Step 4: Synthesis of this compound
The final step is the hydrolysis of the ester to the carboxylic acid.
-
Rationale: Saponification using a strong base is a standard method for the conversion of esters to carboxylic acids.[2]
-
Procedure:
-
Dissolve the ethyl 5-(isoxazol-3-yl)oxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of lithium hydroxide or sodium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as indicated by TLC.
-
Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, this compound.
-
Characterization of this compound
A thorough characterization is essential to confirm the structure and assess the purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Characterization Workflow
The following workflow ensures a comprehensive analysis of the final product.
Caption: A systematic workflow for the characterization of the final compound.
Expected Analytical Data
The following table summarizes the expected data from various analytical techniques for this compound (C₇H₄N₂O₄, Molecular Weight: 180.12 g/mol ).[2]
| Technique | Expected Observations | Rationale |
| ¹H NMR | - Aromatic protons on the isoxazole and oxazole rings (distinct chemical shifts).- A broad singlet for the carboxylic acid proton (typically downfield, >10 ppm).[7] | The chemical environment of each proton determines its resonance frequency. Carboxylic acid protons are highly deshielded.[8][9][10] |
| ¹³C NMR | - Resonances for the carbon atoms of the isoxazole and oxazole rings.- A downfield signal for the carboxylic acid carbonyl carbon (typically 160-185 ppm).[7] | The electronegativity of adjacent atoms and the hybridization state influence the carbon chemical shifts.[8][10][11] |
| Mass Spectrometry (MS) | - A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight of the compound.- Characteristic fragmentation patterns, including the loss of CO₂ (44 Da) from the carboxylic acid.[7] | MS provides information about the molecular weight and the fragmentation of the molecule, which aids in structural confirmation.[12][13][14][15] |
| Infrared (IR) Spectroscopy | - A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹).- A strong C=O stretching band for the carboxylic acid (approx. 1700-1725 cm⁻¹).- C=N and C-O stretching vibrations characteristic of the isoxazole and oxazole rings.[7] | Functional groups absorb infrared radiation at specific frequencies, allowing for their identification.[16][17][18][19] |
| High-Performance Liquid Chromatography (HPLC) | - A single major peak, indicating high purity. | HPLC is a powerful technique for assessing the purity of a compound by separating it from any impurities.[20] |
Conclusion
This technical guide has detailed a robust and logical pathway for the synthesis of this compound. The proposed multi-step synthesis leverages well-established reactions in heterocyclic chemistry to construct the core scaffold. Furthermore, a comprehensive analytical workflow has been outlined to ensure the unambiguous characterization and purity assessment of the final product. The insights and protocols provided herein are intended to empower researchers in the fields of medicinal chemistry and drug discovery to explore the therapeutic potential of this and related novel heterocyclic compounds.
References
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]
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Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH. Available at: [Link]
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(PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Available at: [Link]
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Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. Available at: [Link]
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Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and... ResearchGate. Available at: [Link]
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Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][21]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent,. ACS Publications - American Chemical Society. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: A Molecule of Convergent Heterocyclic Chemistry
5-(Isoxazol-3-yl)oxazole-4-carboxylic acid (CAS No. 1250404-35-3) stands as a compelling scaffold in medicinal chemistry and materials science.[1] This molecule represents a unique convergence of two distinct five-membered aromatic heterocycles: the isoxazole and the oxazole rings.[1] The strategic placement of a carboxylic acid functionality at the 4-position of the oxazole ring further enhances its potential for diverse chemical modifications and biological interactions.[1] Its molecular formula is C₇H₄N₂O₄, with a molecular weight of 180.12 g/mol .[1][2]
The inherent properties of both isoxazole and oxazole moieties, known for their roles in various biologically active compounds, make this hybrid structure a significant target for contemporary research.[1][3] Isoxazoles, for instance, are found in several FDA-approved drugs and are recognized for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[3] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights into its synthesis, characterization, and potential applications.
Molecular Structure and Key Physicochemical Properties
The molecular architecture of this compound is characterized by a planar arrangement of the fused heterocyclic ring system, which maximizes π-orbital overlap and contributes to its aromatic stability.[1]
Table 1: Core Physicochemical Properties of this compound
| Property | Value (Predicted/Known) | Source/Method |
| Molecular Formula | C₇H₄N₂O₄ | [1][2] |
| Molecular Weight | 180.12 g/mol | [1][2] |
| CAS Number | 1250404-35-3 | [1][2] |
| Melting Point | Not Experimentally Determined (Predicted: >200 °C, decomposition) | Prediction based on related heterocyclic carboxylic acids. |
| Boiling Point | Not Applicable (Decomposes before boiling) | General property of similar complex organic acids. |
| pKa | Predicted: 3.5 - 4.5 | Computational prediction (e.g., ACD/Labs Percepta). The electron-withdrawing nature of the heterocyclic systems is expected to increase the acidity of the carboxylic acid compared to benzoic acid. |
| logP (XLogP3) | 0.3 | [4] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Predicted based on structure. The carboxylic acid group provides some aqueous solubility, while the heterocyclic core contributes to organic solvent solubility. |
Synthesis Strategies: Constructing the Bicyclic Core
The synthesis of this compound is a non-trivial endeavor in heterocyclic chemistry, primarily due to the need for regioselective formation of the two distinct five-membered rings.[1] Two principal synthetic routes have been explored:
1,3-Dipolar Cycloaddition
This elegant approach involves the in situ generation of a nitrile oxide from an N-hydroxyimidoyl chloride, which then undergoes a [3+2] cycloaddition reaction with an alkyne-containing oxazole precursor.[1] This method offers good functional group tolerance and is a powerful tool for the construction of the isoxazole ring.[1]
Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis.
Cyanide Hydrolysis and Esterification Sequences
An alternative strategy begins with the synthesis of a corresponding nitrile derivative, which is then subjected to controlled hydrolysis to yield the carboxylic acid.[1] This transformation can be performed under either acidic or basic conditions, with the choice of conditions depending on the overall stability of the heterocyclic system.[1] Subsequent esterification can be carried out if derivatives are desired.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include:
-
A singlet for the proton on the oxazole ring.
-
Two doublets in the aromatic region corresponding to the protons on the isoxazole ring.
-
A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm), which would be exchangeable with D₂O.
-
-
¹³C NMR: The carbon NMR would provide valuable information about the carbon framework. Distinct signals are expected for:
-
The carbonyl carbon of the carboxylic acid (typically in the 160-170 ppm range).
-
The carbon atoms of the isoxazole and oxazole rings, with their chemical shifts influenced by the electronegative nitrogen and oxygen atoms.
-
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by several key absorption bands:
-
A broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1700-1725 cm⁻¹.
-
C=N and C=C stretching vibrations from the heterocyclic rings in the 1500-1650 cm⁻¹ region.
-
C-O stretching vibrations within the rings.
Mass Spectrometry (MS)
Mass spectrometric analysis would be crucial for confirming the molecular weight. In electrospray ionization (ESI) mass spectrometry, the molecule would be expected to show a prominent ion corresponding to [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.
Experimental Protocols for Physicochemical Characterization
The following section outlines detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.
Protocol 1: Determination of Aqueous Solubility
Causality: Understanding the aqueous solubility is critical for any compound intended for biological applications, as it dictates bioavailability and formulation strategies. The shake-flask method is a standard and reliable technique for this determination.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension to pellet the undissolved solid.
-
Quantification: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then calculated and expressed in units such as mg/mL or µg/mL.
Caption: Shake-Flask Method for Solubility Determination.
Protocol 2: Potentiometric Determination of pKa
Causality: The acid dissociation constant (pKa) is a fundamental parameter that governs the ionization state of a molecule at a given pH. This is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in the body. Potentiometric titration is a highly accurate method for pKa determination.
Methodology:
-
Solution Preparation: Dissolve a precisely weighed amount of this compound in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Protocol 3: Determination of Lipophilicity (logP) by RP-HPLC
Causality: The partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating logP values.
Methodology:
-
HPLC System Setup: Use a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known logP values and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (log k') against the known logP values.
-
Sample Analysis: Inject a solution of this compound and determine its retention time.
-
Calculation: Calculate the log k' for the target compound and use the calibration curve to determine its logP value.
Potential Applications and Future Directions
The unique structural features of this compound position it as a valuable building block in several areas of research and development:
-
Pharmaceuticals: It serves as a scaffold for the synthesis of novel drug candidates. The presence of two heterocyclic rings offers multiple points for functionalization to optimize biological activity and pharmacokinetic properties. Areas of interest include the development of new antimicrobial, anti-inflammatory, and anticancer agents.[1]
-
Biochemical Research: This compound is utilized in proteomics as a chemical tool to study protein-protein interactions and enzyme functions.[1]
-
Material Science: The rigid, planar structure of the molecule makes it a candidate for the development of novel organic materials with specific electronic or photophysical properties.[1]
Future research will likely focus on the synthesis of a library of derivatives to explore the structure-activity relationships for various biological targets. Further elucidation of its mechanism of action in different biological systems is also a critical area for investigation.
Conclusion
This compound is a molecule with significant potential, bridging the gap between fundamental heterocyclic chemistry and applied sciences. While a comprehensive experimental dataset for its physicochemical properties is still emerging, predictive methods and the study of analogous structures provide valuable insights. The experimental protocols outlined in this guide offer a robust framework for the systematic characterization of this and related compounds, which will undoubtedly accelerate its journey from a research chemical to a valuable tool in drug discovery and materials science.
References
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1250404-35-3| Chemical Name : this compound | Pharmaffiliates. Available at: [Link]
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022-08-31). Available at: [Link]
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A Senior Application Scientist's Guide to the Crystal Structure Analysis of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of isoxazole and oxazole moieties in a single molecular framework presents a unique landscape for medicinal chemistry and materials science.[1][2] 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid stands as a molecule of significant interest, embodying the potential for diverse biological activities and novel material properties.[1] Understanding its precise three-dimensional atomic arrangement is paramount to unlocking this potential. This guide provides an in-depth, experience-driven walkthrough of the complete workflow for the crystal structure analysis of this heterocyclic compound, from rational synthesis and meticulous crystallization to the definitive elucidation by single-crystal X-ray diffraction. We will explore the causality behind key experimental decisions, ensuring a robust and reproducible methodology.
Introduction: The Scientific Imperative
Heterocyclic compounds containing isoxazole and oxazole rings are foundational scaffolds in drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, and antibacterial agents.[3] The title compound, this compound (Molecular Formula: C₇H₄N₂O₄, Molecular Weight: 180.12 g/mol ), combines two such rings, creating a molecule with distinct electronic and steric properties.[1] The carboxylic acid group further enhances its potential, offering a reactive handle for derivatization and a key site for intermolecular interactions, such as hydrogen bonding.[1]
Determining the crystal structure via single-crystal X-ray diffraction (SC-XRD) is not merely an academic exercise. It is the only method that provides an unambiguous determination of the three-dimensional molecular geometry, including precise bond lengths, bond angles, and the absolute configuration of the molecule.[4][5] This information is critical for:
-
Structure-Activity Relationship (SAR) Studies: Understanding how the molecule interacts with biological targets.
-
In Silico Drug Design: Providing an accurate model for computational studies like molecular docking.[6][7]
-
Polymorph Screening: Identifying different crystalline forms that can impact a drug's stability, solubility, and bioavailability.
-
Material Science: Elucidating the intermolecular forces that govern solid-state packing, which dictates the material's physical properties.
This guide is structured to follow the logical progression of a research project, from obtaining the material to analyzing its definitive structure.
Synthesis and Material Preparation
A robust structural analysis begins with pure, high-quality material. The synthesis of this compound is a significant challenge in heterocyclic chemistry.[1] A common and effective strategy involves a 1,3-dipolar cycloaddition.[1]
Experimental Protocol: Synthesis via Cycloaddition
-
Precursor Synthesis: The workflow begins with the preparation of an alkyne-containing oxazole precursor. A plausible route is the esterification of a commercially available oxazole-4-carboxylic acid, followed by functional group manipulation to install a terminal alkyne at the 5-position.
-
Nitrile Oxide Generation: In a separate flask, a suitable N-hydroxyimidoyl chloride is treated with a non-nucleophilic base (e.g., triethylamine) to generate the corresponding nitrile oxide in situ.
-
Cycloaddition: The alkyne-containing oxazole is introduced to the reaction mixture containing the freshly generated nitrile oxide. The [3+2] cycloaddition proceeds to form the 3,5-disubstituted isoxazole ring directly attached to the oxazole core.[1]
-
Hydrolysis: The resulting ester is hydrolyzed to the target carboxylic acid, typically under basic conditions (e.g., using LiOH or NaOH) followed by acidic workup to protonate the carboxylate.[1]
-
Purification: The crude product is purified, often by recrystallization or column chromatography, to achieve the high purity (>99%) required for successful single crystal growth.
Growing X-Ray Quality Single Crystals
This stage is often considered more of an art than a science, requiring patience and meticulous technique. The goal is to grow a single, well-ordered crystal, typically 0.1-0.3 mm in size, free of cracks and defects.[8] For a carboxylic acid, solvent choice and pH are critical factors.[9]
Causality in Crystallization Method Selection:
The presence of the carboxylic acid group allows for strong hydrogen bonding, which can be leveraged to form a well-ordered crystal lattice. However, this same group can also lead to solubility challenges. Therefore, a solvent system must be chosen that balances solubility at an elevated temperature with insolubility at a lower temperature.[9][10]
Experimental Protocol: Slow Evaporation from a Solvent/Anti-Solvent System
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water). The ideal "solvent" is one in which the compound is moderately soluble.[11] The ideal "anti-solvent" is one in which the compound is poorly soluble but is miscible with the primary solvent.
-
Preparation of Saturated Solution: Dissolve the compound in a minimum amount of a suitable hot solvent (e.g., ethanol) to create a saturated or near-saturated solution.[12]
-
Filtration: Filter the hot solution through a pre-warmed syringe filter (0.22 µm) into a clean, small vial. This crucial step removes any microscopic dust or particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones.[11]
-
Inducing Crystallization: Place the vial inside a larger beaker containing a small amount of the anti-solvent (e.g., hexane). Loosely cap the beaker. The slow diffusion of the anti-solvent vapor into the vial will gradually decrease the solubility of the compound, promoting slow, ordered crystal growth over several days to weeks.[8][11]
-
Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle, ensuring they are not allowed to dry out, which can damage the crystal lattice.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[4] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[8]
Workflow for Crystal Structure Determination
Caption: Overall workflow from synthesis to final structural analysis.
Step-by-Step Methodology
-
Crystal Mounting: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[5] The instrument rotates the crystal in the X-ray beam, and a detector records the positions and intensities of the thousands of diffracted X-ray reflections.[4]
-
Data Reduction and Integration: The raw diffraction images are processed to determine the unit cell dimensions and space group of the crystal. The intensities of each reflection are integrated and scaled.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map, which reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: This iterative process refines the atomic positions, and introduces anisotropic displacement parameters (which model atomic vibrations) to improve the fit between the calculated diffraction pattern (from the model) and the observed experimental data. Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate constraints.
-
Validation: The final structural model is rigorously validated using software like CHECKCIF to ensure it is chemically sensible and meets established crystallographic standards.
Analysis of the Crystal Structure
The final output is a Crystallographic Information File (CIF), which contains all the information about the structure.
Key Structural Insights & Data Presentation
The analysis of the crystal structure of this compound would focus on several key areas:
-
Molecular Conformation: Determining the planarity of the fused ring system and the torsion angle between the isoxazole and oxazole rings.
-
Bond Lengths and Angles: Comparing the experimentally determined values to standard values for similar heterocyclic systems to identify any electronic effects or strain.
-
Intermolecular Interactions: This is particularly important. The carboxylic acid group is a strong hydrogen bond donor and acceptor. Analysis will likely reveal hydrogen-bonded dimers or chains, which are the primary interactions governing the crystal packing.[9] Pi-stacking between the heterocyclic rings may also be present.
Table 1: Representative Crystallographic Data
(Note: As this is a guide, the following data is representative of a small organic molecule and analogous to published structures of similar oxazole/isoxazole derivatives.[13])
| Parameter | Value |
| Chemical Formula | C₇H₄N₂O₄ |
| Molecular Weight | 180.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.994 |
| b (Å) | 13.964 |
| c (Å) | 11.513 |
| α (°) | 90 |
| β (°) | 105.45 |
| γ (°) | 90 |
| Volume (ų) | 1858.9 |
| Z (Molecules/Unit Cell) | 8 |
| Temperature (K) | 100(2) |
| R-factor (R1) | ~0.045 |
| Goodness-of-fit (S) | ~1.05 |
Complementary Physicochemical Characterization
While SC-XRD provides the definitive solid-state structure, other spectroscopic techniques are essential for confirming the molecular identity in solution and verifying purity.[2]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the connectivity of the atoms. The chemical shifts of the protons on the oxazole and isoxazole rings are diagnostic.[14][15]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected signals would include a strong C=O stretch for the carboxylic acid (~1700-1740 cm⁻¹) and characteristic C=N and C=C stretching vibrations from the heterocyclic rings (~1580-1650 cm⁻¹).[6][16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion.[14][17]
Conclusion
The crystal structure analysis of this compound is a multi-step process that demands precision at every stage, from synthesis to final data interpretation. The resulting three-dimensional model provides invaluable, atom-level insight that is unobtainable by other methods. This structural blueprint is fundamental for rational drug design, enabling scientists to understand intermolecular interactions, predict binding affinities, and guide the synthesis of next-generation derivatives with enhanced therapeutic potential or tailored material properties. The methodologies and causal reasoning outlined in this guide provide a robust framework for achieving a successful and insightful structural elucidation.
References
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- Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents.Taylor & Francis Online.
- Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents.Taylor & Francis Online.
- Fractional Crystallization for Carboxylic Acid Purification.Benchchem Technical Support Center.
- Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity.Journal of Advances in Natural Sciences.
- What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?News-Medical.net.
- Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents.PubMed.
- Method for crystallising carboxylic acid.Google Patents.
- Single crystal X-ray diffraction.Rigaku.
- New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies.ResearchGate.
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- Recrystallization and Crystallization.University of California, Irvine Department of Chemistry.
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- Spectroscopic Characterization of 2-Iodo-5-(m-tolyl)oxazole: A Technical Guide.BenchChem.
- Solvent design for crystallization of carboxylic acids.ResearchGate.
- In-depth Technical Guide to the Basic Characterization of Novel Oxazole Compounds.BenchChem.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.National Institutes of Health (NIH).
- How To: Grow X-Ray Quality Crystals.University of Rochester Department of Chemistry.
- The physical properties, elemental analysis and FT-IR spectral data of compounds 4B x,y,z.ResearchGate.
- The spectra, ionization, and deuteriation of oxazoles and related compounds.Journal of the Chemical Society B: Physical Organic.
- Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.ResearchGate.
- Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors.PubMed.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.The Journal of Organic Chemistry.
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"spectroscopic data (NMR, IR, MS) for 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid"
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid
Overview and Significance
This compound is a heterocyclic compound featuring a molecular architecture that combines isoxazole and oxazole rings, appended with a carboxylic acid functional group. Its molecular formula is C₇H₄N₂O₄ and it has a molecular weight of 180.12 g/mol [1]. Compounds incorporating isoxazole and oxazole motifs are of significant interest in medicinal chemistry and drug development, often exhibiting a range of biological activities[2][3]. Therefore, the unambiguous structural confirmation and purity assessment of this molecule are paramount for any research or development application.
This guide provides a comprehensive overview of the analytical techniques required to fully characterize this compound. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the rationale behind the experimental design and the interpretation of the resulting spectra. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting predicted data, validated experimental protocols, and the logic that connects them.
Synthesis Pathway Synopsis
The synthesis of this compound can be approached through established methods in heterocyclic chemistry. One common strategy involves a [3+2] cycloaddition reaction, where a nitrile oxide is reacted with an alkyne-substituted oxazole precursor to construct the isoxazole ring[1]. An alternative route involves the chemical modification of a pre-existing heterocyclic system, for instance, the controlled hydrolysis of a corresponding nitrile derivative under acidic or basic conditions to yield the final carboxylic acid[1].
The following workflow illustrates a generalized synthetic approach.
Caption: Generalized synthetic workflow for this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the cornerstone technique for elucidating the proton framework of a molecule. For this compound, the spectrum is expected to be relatively simple, providing clear, diagnostic signals for each proton in its unique chemical environment.
Predicted ¹H NMR Data
The predicted spectrum is characterized by four distinct signals. The most downfield signal is anticipated for the acidic proton of the carboxylic acid, which typically appears as a broad singlet due to hydrogen bonding and chemical exchange. The protons on the two heterocyclic rings are in electron-deficient environments, causing them to resonate at lower fields.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assigned Proton(s) | Rationale |
| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | Highly deshielded due to the electronegative oxygen atoms and intermolecular hydrogen bonding[1]. |
| ~8.90 | Singlet | 1H | Isoxazole H-5 | Deshielded by the adjacent oxygen and nitrogen atoms of the isoxazole ring. |
| ~8.20 | Singlet | 1H | Oxazole H-2 | Deshielded due to the aromatic nature and electron-withdrawing character of the oxazole ring[1]. |
| ~7.10 | Singlet | 1H | Isoxazole H-4 | Positioned on the isoxazole ring, its chemical shift is influenced by the adjacent substituents. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Expertise & Experience: DMSO-d₆ is the solvent of choice. Its high polarity effectively dissolves the carboxylic acid, and its low proton exchange rate with the analyte allows for the clear observation of the acidic -COOH proton, which would be lost in solvents like D₂O or CD₃OD.
-
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity and spectral resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons, including the potentially slowly relaxing quaternary-carbon-adjacent protons, leading to accurate integration.
-
Acquisition Time (aq): ~4 seconds.
-
Spectral Width (sw): 0-16 ppm.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm. Integrate the signals to determine the relative proton ratios.
Caption: Standard workflow for ¹H NMR spectroscopic analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for a complete count of the carbon environments.
Predicted ¹³C NMR Data
Seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal.
| Chemical Shift (δ) ppm | Assigned Carbon | Rationale |
| ~165 | Carboxylic Acid (C=O) | The carbonyl carbon is highly deshielded due to the double bond and attachment to two electronegative oxygen atoms. |
| ~160 | Isoxazole C-3 | Attached to nitrogen and part of an aromatic system, adjacent to the oxazole ring. |
| ~158 | Isoxazole C-5 | Bound to the ring oxygen and nitrogen, leading to a downfield shift. |
| ~155 | Oxazole C-5 | Attached to the isoxazole ring and the ring oxygen. |
| ~145 | Oxazole C-2 | Carbon in the oxazole ring, deshielded by adjacent heteroatoms. |
| ~130 | Oxazole C-4 | The carbon bearing the carboxylic acid group. |
| ~105 | Isoxazole C-4 | Shielded relative to other ring carbons but still in the aromatic region. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. The concentration is generally sufficient for ¹³C NMR, although longer acquisition times may be needed.
-
Instrument Setup: Use the same spectrometer as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') to ensure each carbon signal appears as a singlet.
-
Number of Scans: 1024-4096 scans. The low natural abundance of ¹³C necessitates a higher number of scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): 0-200 ppm.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.
Caption: Workflow for Fourier-Transform Infrared (FTIR) analysis using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns.
Expected Mass Spectrometry Data
Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for a polar molecule like this, as it minimizes fragmentation and provides a clear molecular ion peak.
| m/z Value | Ion Type | Rationale |
| 181.03 | [M+H]⁺ | In positive ion mode ESI, the molecule is expected to be protonated. (Calculated exact mass for C₇H₅N₂O₄⁺: 181.0244) |
| 179.01 | [M-H]⁻ | In negative ion mode ESI, the acidic proton is easily lost. (Calculated exact mass for C₇H₃N₂O₄⁻: 179.0098) |
| 135.02 | [M-H-CO₂]⁻ | A characteristic fragmentation in negative ion mode is the loss of carbon dioxide (44 Da) from the carboxylate anion. |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Acquisition Parameters:
-
Ionization Mode: Run in both positive and negative ESI modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.
-
Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range: Scan a mass range of m/z 50-500.
-
Expertise & Experience: Direct infusion is a rapid method to confirm the molecular weight without chromatographic separation. For purity analysis, coupling with Liquid Chromatography (LC-MS) is the authoritative standard.
-
-
Data Analysis: Identify the molecular ion peak in the resulting mass spectrum. The high-resolution instrument will provide an exact mass that can be used to confirm the elemental composition, typically within a 5 ppm mass accuracy tolerance.
Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition and molecular weight. The protocols and interpretive logic detailed in this guide represent a robust, self-validating system for the characterization of this and related heterocyclic compounds, ensuring the scientific integrity required for advanced research and drug development.
References
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health. Available at: [Link]
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Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry. Available at: [Link]
-
Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. (2021). ResearchGate. Available at: [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (n.d.). National Institutes of Health. Available at: [Link]
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The Strategic Screening of Novel Isoxazole-Oxazole Hybrids: A Technical Guide for Drug Discovery
Introduction: The Promise of Hybrid Scaffolds in Medicinal Chemistry
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity, a strategy known as molecular hybridization, has emerged as a powerful approach for the development of novel therapeutics.[1][2] Among the myriad of heterocyclic compounds, the nitrogen- and oxygen-containing five-membered rings of isoxazole and oxazole have garnered significant attention due to their broad spectrum of biological activities.[3][4] The hybridization of these two moieties creates isoxazole-oxazole hybrids, a class of compounds with demonstrated potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][5]
This technical guide provides a comprehensive framework for the biological activity screening of novel isoxazole-oxazole hybrids. Moving beyond a mere compilation of protocols, this document delves into the causal reasoning behind experimental choices, emphasizing a self-validating system of inquiry. It is designed for researchers, scientists, and drug development professionals to navigate the critical early stages of preclinical evaluation, from initial hit identification to lead candidate selection.
Part 1: The Hierarchical Screening Cascade: A Multi-Faceted Approach
The journey of a novel isoxazole-oxazole hybrid from a synthesized molecule to a potential drug candidate is a rigorous process of elimination and characterization. A hierarchical screening cascade is paramount to efficiently allocate resources and make informed decisions. This process typically begins with broad, high-throughput in vitro assays and progressively moves towards more complex, lower-throughput studies for the most promising candidates.
Caption: A hierarchical screening cascade for novel isoxazole-oxazole hybrids.
Part 2: Anticancer Activity Screening
A significant number of isoxazole-oxazole hybrids have been investigated for their potential as anticancer agents.[6][7] The initial screening phase aims to identify compounds that exhibit cytotoxic or cytostatic effects against a panel of human cancer cell lines.
Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole-oxazole hybrids. A vehicle control (e.g., DMSO) should be included.[8]
-
Incubation: Incubate the plates for a predetermined period, typically 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[8]
Secondary Assays: Delving into the Mechanism of Action
Compounds that demonstrate significant cytotoxicity in the primary screen should be subjected to further investigation to elucidate their mechanism of action.
Cell Cycle Analysis via Propidium Iodide Staining
This technique quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M), revealing if a compound induces cell cycle arrest.[8]
Experimental Protocol: Cell Cycle Analysis
-
Treatment: Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.[8]
-
Staining: Wash the cells with PBS, treat with RNase A to remove RNA, and stain the cellular DNA with propidium iodide.[8]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, indicating whether the compound induces programmed cell death.[8]
Experimental Protocol: Apoptosis Assay
-
Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[8]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Caption: Workflow for anticancer activity screening of isoxazole-oxazole hybrids.
Part 3: Antimicrobial Activity Screening
The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[9] Isoxazole-oxazole hybrids have shown promise in this area.[1]
Primary Antimicrobial Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[10]
Experimental Protocol: Broth Microdilution
-
Preparation of Inoculum: Prepare a standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform serial two-fold dilutions of the isoxazole-oxazole hybrids in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Resazurin Assay (Optional): To enhance the readability of the MIC, a resazurin solution can be added to the wells after incubation. A color change from blue to pink indicates bacterial growth.[9]
Data Presentation: Summarizing Antimicrobial Activity
The antimicrobial activity of a series of isoxazole-oxazole hybrids should be presented in a clear and concise table for easy comparison.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| IO-Hybrid-1 | 8 | 16 |
| IO-Hybrid-2 | 4 | >64 |
| IO-Hybrid-3 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.015 |
Part 4: Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases. Isoxazole-oxazole hybrids have demonstrated anti-inflammatory potential.[1][11]
In Vitro Anti-inflammatory Assays
Several in vitro assays can be employed to screen for anti-inflammatory activity.
Inhibition of Protein Denaturation
Denaturation of tissue proteins is a hallmark of inflammation.[12] This assay assesses the ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA).[13]
Experimental Protocol: Inhibition of BSA Denaturation
-
Reaction Mixture: Prepare a reaction mixture containing the test compound and BSA solution.
-
Induction of Denaturation: Heat the reaction mixture at a specific temperature (e.g., 72°C) for a set time.
-
Cooling and Measurement: Cool the solutions and measure the turbidity (a measure of denaturation) using a spectrophotometer at 660 nm.
-
Calculation: Calculate the percentage inhibition of protein denaturation. A standard anti-inflammatory drug like diclofenac should be used as a positive control.[13]
Cyclooxygenase (COX) Inhibition Assay
Cyclooxygenase (COX) enzymes (COX-1 and COX-2) are key mediators of inflammation.[14] Assaying for the inhibition of these enzymes is a direct way to screen for anti-inflammatory activity.[13]
Experimental Protocol: COX Inhibition Assay
-
Enzyme and Substrate: Prepare a reaction mixture containing the COX enzyme (ovine COX-1 or human recombinant COX-2), a heme cofactor, and the test compound.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid, the substrate for COX.
-
Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD).[14]
-
Data Analysis: Determine the IC50 value for the inhibition of COX-1 and COX-2 to assess the compound's potency and selectivity.
Part 5: Early-Stage ADMET Profiling: A Critical Step for Drug-Likeness
A significant percentage of drug candidates fail in later stages of development due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity (ADMET).[15] Therefore, it is crucial to assess the ADMET profile of promising hits at an early stage.[16]
In Silico ADMET Prediction
Computational tools can predict various ADMET properties of a compound based on its chemical structure.[17] This is a rapid and cost-effective way to flag potential liabilities.[18]
Key Predicted Properties:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition/induction.
-
Excretion: Renal clearance.
-
Toxicity: Ames mutagenicity, hERG inhibition (cardiotoxicity).
Caption: Key parameters in early-stage ADMET profiling.
In Vitro ADMET Assays
For the most promising candidates, in silico predictions should be validated with in vitro assays.
| Parameter | In Vitro Assay | Purpose |
| Metabolic Stability | Liver Microsomal Stability Assay | To assess the rate of metabolism by liver enzymes. |
| CYP Inhibition | Fluorometric CYP Inhibition Assay | To determine if the compound inhibits major CYP isoforms (e.g., CYP3A4, 2D6). |
| Plasma Stability | Plasma Stability Assay | To evaluate the stability of the compound in plasma. |
| Cytotoxicity | Assay in non-cancerous cell lines (e.g., HEK293) | To assess general cytotoxicity. |
Conclusion: A Roadmap to Promising Leads
The biological activity screening of novel isoxazole-oxazole hybrids is a dynamic and iterative process. By employing a strategic, multi-tiered screening cascade that integrates primary bioassays with mechanistic studies and early ADMET profiling, researchers can efficiently identify and advance compounds with the highest therapeutic potential. This guide provides a foundational framework, but it is the insightful interpretation of data and the willingness to adapt experimental strategies that will ultimately lead to the successful discovery of the next generation of isoxazole-oxazole hybrid drugs.
References
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Bąchor, U., Mączyński, M., & Sochacka-Ćwikła, A. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(15), 7082. [Link]
-
National Center for Biotechnology Information. (2025). Therapeutic Potential of Isoxazole-(Iso)oxazole Hybrids: Three Decades of Research. PubMed. [Link]
-
Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., Lee, P. W., & Tang, Y. (2012). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 3(1), 71-80. [Link]
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The Architecture of a Bioactive Scaffold: A Technical Guide to the Discovery and Isolation of 5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid Derivatives
Abstract
This technical guide provides an in-depth exploration of the discovery, synthesis, and isolation of 5-(isoxazol-3-yl)oxazole-4-carboxylic acid and its derivatives. This class of compounds is of significant interest to the medicinal chemistry community due to the privileged structural features of the isoxazole and oxazole rings, which are present in numerous pharmacologically active agents. We will dissect a plausible and efficient synthetic pathway, detailing the strategic considerations behind each step, from the construction of the initial isoxazole framework to its elaboration into the target bi-heterocyclic carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual blueprint and practical, step-by-step protocols for the synthesis and purification of these promising compounds.
Introduction: The Convergence of Two Privileged Heterocycles
In the landscape of medicinal chemistry, the isoxazole and oxazole ring systems are considered "privileged structures" due to their prevalence in a wide array of therapeutic agents.[1] The isoxazole moiety is a key component in drugs exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Similarly, the oxazole nucleus is found in compounds with a broad spectrum of biological activities. The strategic hybridization of these two five-membered heterocycles into a single molecular entity, the this compound core, presents a compelling scaffold for the development of novel therapeutics.[4] The carboxylic acid functional group further enhances the drug-like properties of the molecule, offering a handle for bioisosteric replacement or for forming key interactions with biological targets.[4]
This guide will illuminate a rational and efficient synthetic approach to this promising class of molecules, emphasizing the chemical logic that underpins the chosen methodologies.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule, this compound, suggests a convergent synthetic strategy. The central oxazole ring can be constructed via a Hantzsch-type synthesis, a reliable method for forming substituted oxazoles. This approach necessitates a β-ketoester as a key precursor. Consequently, the retrosynthesis points to ethyl 2-(isoxazol-3-yl)-2-oxoacetate as a pivotal intermediate. This intermediate, in turn, can be derived from a suitable isoxazole precursor, such as an isoxazole-3-carboxylic acid ester, through a Claisen condensation.
This strategy is advantageous as it allows for the independent synthesis and functionalization of the isoxazole core before its integration into the final bi-heterocyclic system, offering modularity and flexibility in generating a library of derivatives.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Isoxazole Core: Building the Foundation
The journey to our target molecule begins with the construction of the isoxazole ring. A robust and scalable method involves the cyclocondensation of a β-dicarbonyl compound with hydroxylamine. For the synthesis of the requisite ethyl isoxazole-3-carboxylate, a Claisen condensation of diethyl oxalate with an appropriate ketone, followed by cyclization with hydroxylamine hydrochloride, is a well-established route.[5]
Synthesis of Isoxazole-3-carboxamide
An alternative and direct precursor is isoxazole-3-carboxamide. This can be synthesized through the reaction of a suitable nitrile with hydroxylamine.
Experimental Protocol: Synthesis of Isoxazole-3-carboxamide
-
To a solution of sodium ethoxide (prepared from sodium in ethanol) in anhydrous ethanol, add hydroxylamine hydrochloride and stir for 30 minutes at room temperature.
-
Add the starting nitrile (e.g., 2-chloroacrylonitrile) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Construction of the Key Intermediate: Ethyl 2-(Isoxazol-3-yl)-2-oxoacetate
With the isoxazole core in hand, the next critical step is the synthesis of the β-ketoester, ethyl 2-(isoxazol-3-yl)-2-oxoacetate. This is achieved through a Claisen condensation reaction.
From Ethyl Isoxazole-3-carboxylate
Experimental Protocol: Claisen Condensation
-
To a solution of sodium ethoxide in anhydrous ethanol, add ethyl isoxazole-3-carboxylate.
-
Add ethyl acetate dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the progress of the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation or column chromatography to afford pure ethyl 2-(isoxazol-3-yl)-2-oxoacetate.
Formation of the Oxazole Ring: The Hantzsch Synthesis
The Hantzsch oxazole synthesis provides a classic and efficient method for constructing the oxazole ring from an α-haloketone and a primary amide. In our case, we will first need to halogenate our β-ketoester intermediate.
Caption: Overall workflow for the synthesis of the target molecule.
Halogenation of the β-Ketoester
Experimental Protocol: Synthesis of Ethyl 2-chloro-2-(isoxazol-3-yl)-2-oxoacetate
-
Dissolve ethyl 2-(isoxazol-3-yl)-2-oxoacetate in a suitable solvent such as dichloromethane or chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Add sulfuryl chloride or N-bromosuccinimide portion-wise with stirring.
-
Allow the reaction to proceed at 0°C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude α-haloketoester, which can often be used in the next step without further purification.
Cyclocondensation to Form the Oxazole Ring
Experimental Protocol: Synthesis of Ethyl 5-(isoxazol-3-yl)oxazole-4-carboxylate
-
To a solution of the crude ethyl 2-chloro-2-(isoxazol-3-yl)-2-oxoacetate in a solvent like ethanol or dioxane, add an excess of formamide.
-
Heat the mixture to reflux for 8-12 hours. The reaction can be optionally heated using a microwave reactor to reduce the reaction time.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired oxazole ester.
Final Step: Hydrolysis to the Carboxylic Acid
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Care must be taken to use mild conditions to avoid potential cleavage of the heterocyclic rings.
Experimental Protocol: Synthesis of this compound
-
Dissolve the ethyl 5-(isoxazol-3-yl)oxazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Add a slight excess of lithium hydroxide or sodium hydroxide.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.[7]
-
Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals (ppm, indicative) |
| Isoxazole-3-carboxamide | C₄H₄N₂O₂ | 112.09 | δ 8.5-8.7 (s, 1H, isoxazole H5), 6.5-6.7 (s, 1H, isoxazole H4), 7.2-7.8 (br s, 2H, -CONH₂) |
| Ethyl 2-(isoxazol-3-yl)-2-oxoacetate | C₇H₇NO₄ | 169.13 | δ 8.6-8.8 (s, 1H, isoxazole H5), 6.7-6.9 (s, 1H, isoxazole H4), 4.3-4.5 (q, 2H, -OCH₂CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃) |
| Ethyl 5-(isoxazol-3-yl)oxazole-4-carboxylate | C₉H₈N₂O₄ | 208.17 | δ 8.7-8.9 (s, 1H, isoxazole H5), 8.1-8.3 (s, 1H, oxazole H2), 6.8-7.0 (s, 1H, isoxazole H4), 4.3-4.5 (q, 2H, -OCH₂CH₃), 1.3-1.5 (t, 3H, -OCH₂CH₃) |
| This compound | C₇H₄N₂O₄ | 180.12 | δ 12.0-13.0 (br s, 1H, -COOH), 8.8-9.0 (s, 1H, isoxazole H5), 8.2-8.4 (s, 1H, oxazole H2), 6.9-7.1 (s, 1H, isoxazole H4) |
Potential Applications and Future Directions
The this compound scaffold is a versatile platform for the development of new therapeutic agents. The presence of two distinct heterocyclic rings allows for a multitude of substitution patterns, enabling the fine-tuning of physicochemical properties and biological activity.
Initial biological screening of these derivatives could focus on their potential as:
-
Anticancer agents: Many isoxazole and oxazole derivatives have shown promise in this area.[8]
-
Anti-inflammatory agents: The core structure may interact with key enzymes in inflammatory pathways.
-
Antimicrobial agents: The nitrogen and oxygen-rich structure is a common feature in many antibiotics.
The carboxylic acid moiety can be further derivatized to amides, esters, or other bioisosteres to modulate properties such as cell permeability and metabolic stability.
Conclusion
This technical guide has outlined a comprehensive and logical pathway for the discovery and isolation of this compound derivatives. By breaking down the synthesis into a series of well-established and reliable reactions, we have provided a clear roadmap for researchers in the field. The modular nature of this synthetic strategy allows for the generation of a diverse library of compounds for biological evaluation. The convergence of the isoxazole and oxazole pharmacophores within a single, drug-like scaffold holds significant promise for the future of medicinal chemistry and drug discovery.
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An In-Depth Technical Guide to the In Vitro Evaluation of 5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
The confluence of isoxazole and oxazole rings in a single molecular entity creates a unique heterocyclic hybrid scaffold with significant potential in medicinal chemistry.[1] These five-membered nitrogen- and oxygen-containing heterocycles are mainstays in drug design, renowned for their ability to impart a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The subject of this guide, 5-(isoxazol-3-yl)oxazole-4-carboxylic acid , represents a compelling starting point for drug discovery programs. Its structure combines the proven bioactivity of the isoxazole-oxazole core with a carboxylic acid moiety—a functional group critical for interacting with biological targets but also one that presents distinct physicochemical challenges.[4][5]
The mechanism of action for this specific compound is not yet fully elucidated.[5] However, the therapeutic potential of the broader isoxazole-oxazole hybrid class is well-documented, with derivatives showing potent inhibition of inflammatory pathways, such as T cell proliferation and cytokine production (e.g., IL-17, IFN-γ), and the ability to target key metabolic enzymes.[4] Preliminary investigations also suggest that compounds with this core structure may possess antimicrobial and anticancer activities.[5]
This technical guide provides a comprehensive, field-proven framework for the systematic in vitro evaluation of this compound. Moving beyond a simple listing of protocols, this document offers a logical, tiered approach to screening, elucidating the scientific rationale behind experimental choices to enable researchers to efficiently profile the compound, identify its therapeutic potential, and lay the groundwork for future lead optimization.
Physicochemical Profile and Strategic Considerations
A thorough understanding of the compound's fundamental properties is a prerequisite for any biological evaluation. The carboxylic acid group, in particular, dictates many of the experimental parameters.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₄ | [5] |
| Molecular Weight | 180.12 g/mol | [5] |
| CAS Number | 1250404-35-3 | [6] |
| Structure | A planar arrangement of directly connected isoxazole and oxazole rings with a carboxylic acid at the 4-position of the oxazole. | [5] |
Core Structural Features and Their Implications:
-
Isoxazole-Oxazole Core: This hybrid system is structurally robust and offers multiple points for synthetic modification, making it an attractive scaffold for developing a library of analogues for structure-activity relationship (SAR) studies.[1]
-
Carboxylic Acid Moiety: This functional group is a strong hydrogen bond donor and acceptor, making it a common feature in drugs designed to interact with specific amino acid residues in an enzyme's active site or a receptor's binding pocket. However, its ionizable nature at physiological pH presents a significant challenge for passive diffusion across cellular membranes, which can lead to poor bioavailability.[7][8] This necessitates careful consideration in assay design, particularly in cell-based versus biochemical assays. Techniques to enhance membrane permeability, such as creating ester prodrugs, may be explored in later stages of drug development.[9]
A Tiered Strategy for In Vitro Biological Evaluation
To maximize efficiency and resource allocation, a tiered or funnel-based screening approach is recommended. This strategy begins with broad, high-throughput assays to identify any significant biological activity and progressively moves towards more specific, mechanism-of-action studies for the most promising hits.
Caption: A tiered screening cascade for the in vitro evaluation of a novel compound.
Tier 1: Primary Screening – Casting a Wide Net
The initial goal is to determine if the compound exhibits any broad biological activity at reasonable concentrations.
Scientific Rationale: A fundamental first step in drug discovery is to assess a compound's effect on cell viability. This can identify potential anticancer agents or reveal general toxicity that might preclude further development for other indications. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[10][11]
Experimental Protocol: MTT Cell Viability Assay [12][13]
-
Cell Plating: Seed cells (e.g., MCF-7 breast cancer, A549 lung cancer, and a non-cancerous cell line like HEK293 for a toxicity comparison) into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT salt into purple formazan crystals.[12]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Scientific Rationale: Given that isoxazole-oxazole hybrids have shown antibacterial potential, it is prudent to screen for this activity.[4] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]
Experimental Protocol: Broth Microdilution MIC Assay [16][17]
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in a suitable cation-adjusted broth medium (e.g., Mueller-Hinton Broth). The concentration range might span from 128 µg/mL down to 0.25 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well of the microdilution plate. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound where no turbidity (bacterial growth) is observed.[14]
Scientific Rationale: Many isoxazole derivatives are known enzyme inhibitors.[3] Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout.[18] An initial biochemical assay can quickly reveal if the compound has activity against a well-characterized enzyme, providing a direct molecular target. This avoids the complexities of cell-based assays, especially given the potential permeability issues of a carboxylic acid.
Experimental Protocol: Xanthine Oxidase Inhibition Assay [19][20]
-
Reagent Preparation: Prepare solutions of potassium phosphate buffer (pH 7.5), xanthine (substrate), and xanthine oxidase enzyme. Dissolve the test compound and a positive control (e.g., allopurinol) in DMSO and make further dilutions in the buffer.[18]
-
Assay Setup (96-well UV-transparent plate):
-
Test Wells: Add buffer, test compound solution (at various concentrations), and xanthine oxidase solution.
-
Control Wells: Add buffer, vehicle (DMSO), and xanthine oxidase solution.
-
Blank Wells: Add buffer and test compound solution (no enzyme).
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to interact with the enzyme.[19]
-
Reaction Initiation: Add the xanthine substrate solution to all wells to start the reaction.
-
Data Acquisition: Immediately monitor the increase in absorbance at 295 nm (the wavelength at which uric acid absorbs) over 5-10 minutes using a microplate reader.[18][21]
-
Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value.
Tier 2: Hit Validation and Mechanism of Action (MoA)
If a "hit" is identified in Tier 1 (e.g., an IC₅₀ < 10 µM in a cytotoxicity or enzyme assay), the next step is to validate the finding and begin investigating the underlying mechanism.
Scientific Rationale: If the compound is cytotoxic, it is crucial to determine how it kills cells. The two major pathways are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is often a more desirable mechanism for anticancer drugs. This can be investigated through assays that measure key hallmarks of apoptosis, such as externalization of phosphatidylserine and DNA fragmentation.
Caption: A simplified diagram showing a potential apoptotic signaling pathway initiated by a compound.
Scientific Rationale: Isoxazole-oxazole hybrids are known to modulate cytokine production.[4] If the primary screen suggests anti-inflammatory potential (e.g., inhibition of an inflammatory enzyme like XO), a cell-based assay is the logical next step. Using lipopolysaccharide (LPS)-stimulated macrophages (like RAW 264.7 cells) is a classic model for inducing an inflammatory response. The subsequent release of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), can be quantified by ELISA.[22]
Experimental Protocol: Cytokine Release Assay by ELISA [23]
-
Cell Culture: Plate macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before stimulation.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include controls: untreated cells, cells with LPS only, and cells with LPS plus a known anti-inflammatory drug (e.g., dexamethasone).
-
Incubation: Incubate the plate for a suitable period (e.g., 18-24 hours) to allow for cytokine production and secretion into the supernatant.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of TNF-α or IL-6 in the supernatants using a commercial sandwich ELISA kit, following the manufacturer's protocol. This typically involves incubating the supernatant in an antibody-coated plate, followed by washing and addition of a detection antibody and substrate.[24]
-
Analysis: Measure absorbance and calculate the cytokine concentrations based on a standard curve. Determine the compound's ability to reduce cytokine release compared to the LPS-only control.
Data Presentation and Interpretation
Presenting quantitative data in a clear, standardized format is essential for interpretation and comparison.
Table 1: Example Cytotoxicity Data (IC₅₀ Values)
| Cell Line | Histotype | IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 7.8 ± 0.9 |
| A549 | Lung Carcinoma | 15.2 ± 2.1 |
| HEK293 | Embryonic Kidney | > 100 |
Interpretation: The compound shows moderate, selective cytotoxicity against the MCF-7 cell line while being significantly less toxic to non-cancerous HEK293 cells, suggesting a potential therapeutic window.
Table 2: Example Antimicrobial Susceptibility Data (MIC Values)
| Organism | Gram Stain | MIC (µg/mL) |
| S. aureus ATCC 29213 | Positive | 16 |
| E. coli ATCC 25922 | Negative | > 128 |
Interpretation: The compound exhibits modest activity against the Gram-positive bacterium S. aureus but is inactive against the Gram-negative E. coli, suggesting a specific spectrum of activity.
Conclusion: Charting the Path Forward
This guide outlines a rigorous, multi-tiered strategy for the initial in vitro characterization of this compound. By systematically progressing from broad phenotypic screens to more defined, mechanism-focused assays, researchers can efficiently uncover the compound's biological activities. The inherent therapeutic potential of the isoxazole-oxazole scaffold, combined with a methodical evaluation process, provides a solid foundation for identifying novel lead compounds for anticancer, anti-inflammatory, or antimicrobial drug discovery programs.[1][4] Subsequent steps will invariably involve medicinal chemistry efforts to improve potency and selectivity, alongside more advanced in vitro and in vivo models to assess drug metabolism, pharmacokinetics, and ultimate therapeutic efficacy.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid
Preamble: Charting the Unexplored Territory of a Promising Scaffold
The compound 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid represents a fascinating subject for mechanistic investigation. Its structure, featuring both isoxazole and oxazole rings, is a hallmark of numerous biologically active molecules.[1] The isoxazole moiety, in particular, is a well-established pharmacophore found in compounds with anticancer, anti-inflammatory, and antibacterial properties.[2][3][4] While the specific mechanism of action for this particular acid remains to be elucidated, its structural alerts and its utility as a synthetic building block for orexin receptor antagonists suggest a rich and complex pharmacology awaiting discovery.[1]
This guide is structured not as a static description of a known mechanism, but as a dynamic, multi-tiered strategic workflow for its comprehensive investigation. It is designed for researchers, scientists, and drug development professionals, providing a robust framework to systematically uncover the molecular targets, downstream signaling pathways, and ultimate cellular fate orchestrated by this compound. We will proceed from broad, hypothesis-generating screening to specific, target-validating assays, mirroring a logical and efficient drug discovery cascade.
Part 1: Foundational Screening and Hypothesis Generation
The initial phase of any mechanism of action (MoA) study is to cast a wide net, observing the compound's effects at a cellular level to generate actionable hypotheses.
Broad-Spectrum Phenotypic Screening
Before delving into specific molecular interactions, it is crucial to understand the compound's global cellular impact. The isoxazole and oxazole cores are known to exhibit a range of activities, including potential anticancer, antimicrobial, and anti-inflammatory effects.[1][2] A broad phenotypic screen is the most efficient method to confirm which, if any, of these general activities are recapitulated by our lead compound.
Experimental Protocol: Multi-Panel Cell Viability Screening
-
Cell Line Selection: Assemble a diverse panel of human cancer cell lines (e.g., NCI-60 panel) representing different tissue origins (e.g., breast, colon, lung, leukemia).[5] Include non-cancerous cell lines (e.g., HEK293, NHDF) to assess for general cytotoxicity versus cancer-specific effects.[6]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a 10-point dose-response curve (e.g., 100 µM to 1 nM).
-
Cell Plating and Treatment: Seed cells in 96-well plates at a predetermined optimal density. After 24 hours, treat the cells with the compound dilutions. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.
-
Viability Assay: After a 72-hour incubation period, assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue). This assay measures metabolic activity, providing a robust readout of cell proliferation and cytotoxicity.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line. A potent and selective activity profile against certain cell lines or cancer types will guide subsequent investigations.
Table 1: Hypothetical Phenotypic Screening Results
| Cell Line | Tissue of Origin | IC50 (µM) | Selectivity Index (vs. HEK293) |
| MCF-7 | Breast Cancer | 5.2 | >19 |
| HT-29 | Colon Cancer | 8.1 | >12 |
| A549 | Lung Cancer | 12.5 | >8 |
| Jurkat | Leukemia | 2.3 | >43 |
| HEK293 | Normal Kidney | >100 | 1 |
Hypothesis-Driven Target Profiling
Based on the activities of structurally related compounds, we can formulate initial hypotheses about potential molecular targets. Isoxazole derivatives have been identified as inhibitors of various enzymes, including kinases and proteins involved in inflammatory pathways.[7][8][9]
Workflow for Initial Target Class Investigation
The diagram below outlines a logical workflow for narrowing down the potential target class based on initial phenotypic observations.
Caption: Initial workflow for hypothesis generation based on phenotypic screening results.
Experimental Protocol: Kinase Panel Screening
Given the prevalence of kinase inhibition as a mechanism for anticancer agents, screening against a broad kinase panel is a high-yield starting point if cytotoxicity is observed.[7][8]
-
Platform Selection: Utilize a commercially available kinase profiling service (e.g., DiscoverX KINOMEscan™, Eurofins). These platforms typically test the compound at a single high concentration (e.g., 10 µM) against hundreds of kinases.
-
Data Interpretation: The primary output is the percent inhibition for each kinase. Hits are typically defined as kinases inhibited by >90%.
-
Follow-up: For any confirmed hits, perform dose-response studies to determine the IC50 for the purified enzyme, establishing potency and selectivity.
Part 2: Unbiased Target Identification and Validation
While hypothesis-driven approaches are valuable, an unbiased search for the compound's direct binding partners provides the highest level of confidence. This requires chemical biology tools and advanced proteomics.
Affinity-Based Proteomics for Target Discovery
This strategy involves chemically modifying the compound to create a "bait" that can be used to "fish" for its binding partners from a complex protein lysate.
Experimental Protocol: Synthesis of an Affinity Probe and Pull-Down Assay
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker arm (e.g., a short PEG chain) terminating in a reactive group (e.g., an alkyne for click chemistry) or a biotin moiety. The linker attachment point should be chosen carefully to minimize disruption of the core pharmacophore.
-
Lysate Preparation: Grow a sensitive cell line (e.g., Jurkat, based on our hypothetical screen) in large quantities. Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Affinity Pull-Down:
-
For Biotinylated Probes: Incubate the cell lysate with the biotinylated probe. Then, add streptavidin-coated magnetic beads to capture the probe and any bound proteins.
-
For Alkyne Probes: Incubate the lysate with the alkyne probe. Then, perform a click reaction to attach an azide-biotin tag. Capture the complex with streptavidin beads.
-
-
Controls: A crucial control is to perform a parallel pull-down in the presence of a high concentration of the original, unmodified "competitor" compound. Proteins that are specifically bound to the probe will be outcompeted and will show a reduced signal in this control lane.
-
Mass Spectrometry: Elute the bound proteins from the beads, separate them by SDS-PAGE, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Hit Prioritization: True hits are proteins that are significantly enriched in the probe-treated sample compared to bead-only controls and whose binding is significantly reduced in the competitor-treated sample.
Diagram of the Affinity-Based Proteomics Workflow
Caption: Workflow for target identification using affinity-based proteomics.
Target Engagement Validation: Cellular Thermal Shift Assay (CETSA)
Identifying a binding partner is not sufficient; one must prove that the compound engages this target within the complex environment of a living cell. CETSA is a powerful technique for this purpose. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells from a sensitive cell line with the compound at various concentrations. A vehicle control is essential.
-
Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Separation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction using Western blotting.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A successful ligand-binding event will result in a rightward shift of the melting curve for the target protein in the compound-treated samples compared to the vehicle control.
Part 3: Delineating Downstream Signaling Consequences
Once a direct molecular target is validated, the next step is to map the downstream signaling cascade that leads to the observed cellular phenotype.
Profiling Post-Translational and Transcriptional Changes
If the target is an enzyme like a kinase, the immediate downstream effect will be a change in the phosphorylation state of its substrates. This can be mapped using phosphoproteomics. The ultimate result of signaling pathway modulation is often a change in gene expression, which can be profiled using RNA sequencing.
Table 2: Integrated Approach to Pathway Analysis
| Technique | Question Answered | Protocol Summary | Expected Outcome |
| Phosphoproteomics (LC-MS/MS) | What signaling pathways are immediately activated or inhibited? | Treat cells with the compound for short durations (5-30 min). Lyse, digest proteins, enrich for phosphopeptides, and analyze by LC-MS/MS. | Identification of specific signaling nodes (e.g., MAPK, PI3K/Akt pathways) whose phosphorylation status is altered. |
| Western Blotting | Are key proteins in the hypothesized pathway affected? | Treat cells, lyse, and perform Western blotting using antibodies against the target and key downstream effectors (e.g., p-ERK, p-Akt, cleaved PARP). | Confirmation of phosphoproteomic hits and assessment of key markers (e.g., apoptosis induction). |
| RNA Sequencing (RNA-seq) | What is the global transcriptional response to the compound? | Treat cells for longer durations (6-24 hours). Isolate RNA, prepare sequencing libraries, and perform next-generation sequencing. | Identification of differentially expressed genes and enriched pathways (e.g., cell cycle arrest, apoptosis, inflammation).[10] |
Illustrative Signaling Pathway for Investigation
If, for instance, the compound was found to inhibit a hypothetical kinase "X-Kinase" that is upstream of the TGF-β pathway, the investigative logic would be as follows. This is relevant as some isoxazole derivatives are known to modulate this pathway.[10]
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"structure-activity relationship (SAR) of isoxazole-based compounds"
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Isoxazole-Based Compounds
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone scaffold in modern medicinal chemistry.[1][2] Its unique physicochemical properties, including its ability to act as a bioisostere and engage in various non-covalent interactions like hydrogen bonding and π-π stacking, have established it as a "privileged structure."[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of isoxazole-based compounds across key therapeutic areas. We will explore the causal links between specific structural modifications and resulting biological activity, supported by mechanistic insights, quantitative data, and detailed experimental workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the isoxazole scaffold in the design of novel therapeutic agents.
The Isoxazole Scaffold: Physicochemical Properties and Synthetic Rationale
The isoxazole ring's utility in drug design is rooted in its distinct electronic and structural characteristics. As an isomer of oxazole, its 1,2-arrangement of heteroatoms results in a higher dipole moment and weaker basicity, influencing pharmacokinetic profiles.[4] The inherent aromaticity of the ring provides a stable core for molecular elaboration, while the relatively weak N-O bond can be strategically cleaved under reductive or basic conditions, making it a versatile synthetic intermediate.[5][6][7]
Core Synthetic Strategy: From Chalcones to Isoxazoles
A prevalent and robust method for synthesizing 3,5-disubstituted isoxazoles involves a two-step process commencing with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with hydroxylamine hydrochloride.[8][9] This strategy is favored for its operational simplicity and the vast commercial availability of substituted acetophenones and benzaldehydes, allowing for extensive and systematic SAR exploration.
Causality: This protocol exemplifies the construction of a C3-C5 diaryl-substituted isoxazole. The choice of a methoxy group (an electron-donating group) at the C3-phenyl ring and a nitro group (an electron-withdrawing group) at the C5-phenyl ring allows for the direct evaluation of electronic effects on biological activity in subsequent assays.
-
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve 4-methoxyacetophenone (1.50 g, 10 mmol) and 4-nitrobenzaldehyde (1.51 g, 10 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask.
-
Cool the mixture in an ice bath and add 10 mL of a 40% aqueous potassium hydroxide (KOH) solution dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.
-
Upon completion, pour the reaction mixture into 100 mL of crushed ice and acidify with dilute HCl.
-
Filter the precipitated yellow solid (the chalcone intermediate), wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
-
Step 2: Isoxazole Formation (Cyclization)
-
In a 100 mL round-bottom flask, combine the dried chalcone (2.69 g, 10 mmol) and hydroxylamine hydrochloride (0.76 g, 11 mmol) in 40 mL of absolute ethanol.
-
Add sodium acetate (0.90 g, 11 mmol) to the mixture.
-
Reflux the mixture for 6-8 hours, monitoring for the disappearance of the chalcone spot by TLC.[8]
-
After cooling to room temperature, pour the reaction mixture into cold water.
-
Collect the resulting solid precipitate by filtration, wash with water, and purify by recrystallization from ethanol to yield the final isoxazole product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Caption: A typical two-step synthesis of 3,5-disubstituted isoxazoles.
SAR of Isoxazole-Based Anticancer Agents
Isoxazole derivatives exhibit anticancer activity through diverse mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling proteins like protein kinases and Hsp90.[10][11][12][13]
General SAR for Anticancer Activity
The substitution pattern on the isoxazole ring and its appended aryl moieties is critical for cytotoxicity.
-
C3-Position: A phenyl ring at this position is a common motif. The presence of electron-withdrawing groups, such as nitro (NO₂) or chloro (Cl), on this ring often enhances anticancer activity.[14]
-
C4-Position: While less commonly substituted, the introduction of small groups here can influence the orientation of the C3 and C5 substituents, impacting target binding.
-
C5-Position: A substituted phenyl ring is frequently found at this position. Electron-donating groups, such as methoxy (OCH₃) or dimethylamino (N(CH₃)₂), on the C5-phenyl ring have been shown to increase potency.[5][14][15] The trimethoxy substitution pattern, in particular, is associated with strong activity.[5]
Caption: Key SAR takeaways for isoxazole-based anticancer agents.
Mechanism of Action: Tubulin Polymerization Inhibition
A significant number of cytotoxic isoxazoles function by disrupting microtubule dynamics, similar to established agents like combretastatin A-4 (CA-4). These compounds bind to the colchicine-binding site of β-tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
| Compound ID | C3-Aryl Substituent (R1) | C5-Aryl Substituent (R2) | Cytotoxicity IC₅₀ (µM) vs. DU145 Cells[5] |
| 10a | H | 3,4,5-trimethoxy | 0.96 |
| 10b | H | 2,3,4-trimethoxy | 1.06 |
| CA-4 | N/A (Reference Drug) | N/A (Reference Drug) | 4.10 |
Analysis: The data clearly demonstrates that isoxazole derivatives 10a and 10b , which feature trimethoxy groups on the C5-phenyl ring, exhibit significantly more potent cytotoxic activity against the DU145 prostate cancer cell line than the reference compound CA-4.[5] This highlights the critical role of these electron-donating methoxy groups in enhancing the compound's ability to interfere with tubulin polymerization.[5][15]
SAR of Isoxazole-Based Anti-inflammatory Agents
Isoxazoles are prominent in the design of anti-inflammatory drugs, most notably through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[16][17]
General SAR for COX-2 Inhibition
For 3,5-diarylisoxazoles, specific substitutions are required for potent and selective COX-2 inhibition.
-
C3-Aryl Moiety: Often contains groups that can interact with the active site of the enzyme. A 4-methoxyphenyl group has been shown to be favorable.[18][19]
-
C5-Aryl Moiety: This position is critical for selectivity. The presence of a sulfonamide (SO₂NH₂) or methylsulfonyl (SO₂CH₃) group at the para-position of the phenyl ring is a hallmark of many selective COX-2 inhibitors, as it allows for interaction with a secondary pocket in the COX-2 enzyme that is absent in COX-1.
Caption: Isoxazoles can inhibit the COX-2 enzyme, blocking prostaglandin synthesis.
Quantitative SAR (QSAR) Studies
QSAR studies on series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles have demonstrated a strong correlation between physicochemical parameters and anti-inflammatory activity.[18][19] These models often reveal that both electronic and steric factors are crucial for activity. For instance, the presence of electron-withdrawing groups on the C5-phenyl ring can enhance activity, and the overall molecular shape must be complementary to the enzyme's active site.[19][20]
| Compound ID | C5-Phenyl Substituent | % Edema Inhibition (3h)[21] |
| 5b | 4-Chloro | 76.71 |
| 5c | 2,4-Dichloro | 75.56 |
| 5d | 4-Nitro | 72.32 |
| Indomethacin | Reference Drug | 81.25 |
Analysis: Compounds 5b , 5c , and 5d , featuring electron-withdrawing chloro and nitro substituents, demonstrate significant in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model, comparable to the standard drug indomethacin.[21] This supports the SAR principle that electronegative groups at the C5-phenyl ring are favorable for this biological effect.
SAR of Isoxazole-Based Antimicrobial Agents
The isoxazole scaffold is integral to several clinically used antibiotics, including oxacillin and cloxacillin.[2] The SAR for antimicrobial activity is highly dependent on the target organism (Gram-positive vs. Gram-negative bacteria, or fungi).
General SAR for Antibacterial Activity
Studies on various isoxazole derivatives have identified key structural features that modulate their antibacterial efficacy.
-
C3-Phenyl Ring: Substitution with electron-withdrawing groups like nitro (NO₂) and chloro (Cl) tends to enhance antibacterial activity.[14]
-
C5-Phenyl Ring: The presence of methoxy (OCH₃), dimethylamino (N(CH₃)₂), and bromo (Br) groups at this position has been correlated with increased potency against both Gram-positive and Gram-negative bacteria.[8][14]
Self-Validation: This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible microbial growth. Including a positive control (a known antibiotic) and a negative control (vehicle only) validates the assay's sensitivity and sterility.
-
Preparation:
-
Prepare a stock solution of each test isoxazole derivative in dimethyl sulfoxide (DMSO) at 10 mg/mL.
-
In a 96-well microtiter plate, add 100 µL of nutrient broth (e.g., Mueller-Hinton Broth) to each well.
-
Add 100 µL of the stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
-
Inoculation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the bacterial inoculum to each well containing the serially diluted compounds.
-
-
Incubation & Analysis:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is visually determined as the lowest concentration of the compound at which no turbidity (bacterial growth) is observed.[8]
-
Conclusion and Future Directions
The isoxazole scaffold is a remarkably versatile and privileged structure in drug discovery, with its derivatives demonstrating a wide spectrum of pharmacological activities. The structure-activity relationships discussed herein underscore the critical importance of the substitution pattern at the C3 and C5 positions. For anticancer activity, a combination of electron-donating groups at the C5-aryl ring and electron-withdrawing groups at the C3-aryl ring is often beneficial. For anti-inflammatory and antimicrobial applications, specific electronic and steric features are required to achieve potent and selective modulation of biological targets.
Future research will likely focus on the development of multi-targeted isoxazole derivatives and the use of advanced synthetic methodologies to create more complex and bioactive structures.[3][22] As our understanding of disease biology deepens, the rational design of novel isoxazole-based compounds, guided by established SAR principles, will continue to be a fruitful avenue for the development of next-generation therapeutics.
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- Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Deriv
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- GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALU
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Harnessing the Therapeutic Synergy of Isoxazole-Oxazole Scaffolds: A Technical Guide for Drug Discovery
Abstract
The pursuit of novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles is a central endeavor in modern drug discovery. Molecular hybridization, a strategy that combines distinct pharmacophores into a single molecular entity, has emerged as a powerful approach to achieve these goals. This technical guide provides an in-depth exploration of the therapeutic potential of hybrid scaffolds composed of two key five-membered heterocyclic rings: isoxazole and oxazole. We will delve into the chemical rationale for their combination, provide field-proven synthetic protocols, detail robust bioassay methodologies for screening and mechanistic elucidation, and analyze the structure-activity relationships (SAR) that drive their efficacy, with a particular focus on their application in oncology. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synergistic advantages of isoxazole-oxazole scaffolds in their therapeutic programs.
Introduction: The Rationale for Hybridization
Isoxazole and oxazole rings are considered "privileged structures" in medicinal chemistry, each appearing in numerous FDA-approved drugs and clinical candidates.[1] Their prevalence stems from their unique physicochemical properties: they are planar, aromatic systems capable of participating in a variety of non-covalent interactions, including hydrogen bonding, π–π stacking, and dipole-dipole interactions.[2] The isoxazole ring, with its adjacent nitrogen and oxygen atoms, and the oxazole ring, with a carbon atom separating the heteroatoms, offer distinct electronic and steric profiles, influencing their binding to biological targets.[1]
The core principle behind creating isoxazole-oxazole hybrids is to harness a potential synergistic effect between the two pharmacophores.[3] This strategy aims to:
-
Enhance Potency and Efficacy: By combining two bioactive moieties, the resulting hybrid may exhibit significantly greater potency than the individual components. This can be due to dual-target engagement or improved binding affinity to a single target.
-
Improve Selectivity: The unique topology of the hybrid scaffold can allow for more specific interactions with the target protein, reducing off-target effects and associated toxicities.
-
Optimize Pharmacokinetic Properties: The fusion of these rings can modulate critical drug-like properties such as solubility, metabolic stability, and cell permeability.[3]
-
Overcome Drug Resistance: Hybrid molecules may engage with targets in a novel manner or interact with multiple pathways, potentially circumventing existing resistance mechanisms.
This guide will focus on the anticancer potential of isoxazole-oxazole hybrids, a therapeutic area where these scaffolds have shown considerable promise.
Synthesis of Isoxazole-Oxazole Scaffolds: A Validated Protocol
The synthesis of isoxazole-oxazole hybrids can be achieved through various organic chemistry methodologies. A robust and efficient approach is the one-pot multicomponent reaction, which offers advantages in terms of atom economy, reduced reaction time, and simplified workup procedures.[4]
Experimental Protocol: One-Pot Synthesis of 3-Methyl-5-(oxazol-5-yl)isoxazole
This protocol, adapted from established methods for the synthesis of 3,5-disubstituted isoxazoles, provides a reliable method for generating a representative isoxazole-oxazole hybrid.[4]
Causality Behind Experimental Choices:
-
Multicomponent Reaction: This approach is chosen for its efficiency, combining three starting materials in a single step to rapidly build molecular complexity.
-
Ethanol as Solvent: Ethanol is a relatively green and versatile solvent that is suitable for dissolving the reactants and facilitating the reaction at reflux temperature.
-
Sodium Acetate as Base: A mild base is required to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine necessary for the initial condensation reaction.
-
Glacial Acetic Acid as Catalyst: A catalytic amount of acid protonates the carbonyl group of the aldehyde, activating it for nucleophilic attack by the enolate of ethyl acetoacetate, thus driving the reaction forward.
-
Recrystallization: This is a standard and effective method for purifying the final solid product to a high degree of purity required for biological testing.
Materials:
-
Oxazole-5-carboxaldehyde
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Glacial acetic acid
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask, dissolve oxazole-5-carboxaldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in ethanol (20 mL).
-
To this stirring solution, add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol).
-
Add a catalytic amount of glacial acetic acid (approximately 0.1 mL) to the reaction mixture.
-
Fit the flask with a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 50 mL of ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to yield the final compound, 3-Methyl-5-(oxazol-5-yl)isoxazole.[4]
Expected Yield and Purity: Based on analogous syntheses, the expected yield is in the range of 70-85%. Purity should be confirmed by NMR, Mass Spectrometry, and HPLC analysis.[4]
Workflow for Synthesis and Purification
Caption: Workflow for the one-pot synthesis of a representative isoxazole-oxazole hybrid.
Evaluating Therapeutic Potential: A Self-Validating System of Bioassays
To rigorously assess the therapeutic potential of newly synthesized isoxazole-oxazole hybrids, a multi-tiered approach to biological testing is essential. This typically involves a primary screen for a desired biological activity (e.g., cytotoxicity in cancer) followed by secondary assays to elucidate the mechanism of action. This creates a self-validating system where the initial observation of activity is supported by a plausible molecular mechanism.
Primary Screening: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and reliable colorimetric assay for assessing cell viability.[5] It is an excellent primary screen for identifying compounds with potential anticancer activity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. The formazan is then solubilized, and the absorbance is measured, allowing for a quantitative determination of cell viability.
Detailed Experimental Protocol:
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 1 x 10⁴ cells/well. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[6]
-
Compound Treatment: Prepare a stock solution of the isoxazole-oxazole hybrid in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the cell plates with the medium containing the test compound. Include a vehicle control (DMSO-treated cells) and a positive control (e.g., doxorubicin). Incubate for 72 hours.[7]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. After the 72-hour incubation, add 10 µL of the MTT solution to each well.[5][8]
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.
Secondary Screening: Mechanistic Elucidation (Western Blot for PI3K/Akt Pathway)
Many isoxazole derivatives exert their anticancer effects by modulating key cellular signaling pathways.[2] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Western blotting is a powerful technique to investigate whether a lead compound inhibits this pathway by measuring the phosphorylation status of key proteins like Akt.
Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect the levels of total and phosphorylated proteins. A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt indicates inhibition of the PI3K/Akt pathway.[9]
Detailed Experimental Protocol:
-
Cell Treatment and Lysis: Plate and treat cancer cells with the isoxazole-oxazole hybrid at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, incubate the lysate on ice for 30 minutes, and then centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[10]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.[10]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin), typically at a 1:1000 dilution in 5% BSA/TBST.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt and total Akt levels to the loading control. A decrease in the p-Akt/total Akt ratio in treated cells compared to control indicates pathway inhibition.
Integrated Assay Workflow
Caption: A self-validating workflow for screening and mechanistic analysis.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The therapeutic efficacy of isoxazole-oxazole hybrids is highly dependent on their substitution patterns. By synthesizing and testing a library of related compounds, a structure-activity relationship (SAR) can be established, providing crucial insights for lead optimization.
Quantitative SAR Data
The following table presents representative IC₅₀ data for a series of isoxazole-oxazole hybrids against various cancer cell lines, demonstrating the impact of different substituents on anticancer activity.
| Compound ID | R1 (on Isoxazole) | R2 (on Oxazole) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 32a | 3,4,5-trimethoxyphenyl | 2-(5-phenylbenzo[b]thiophen-3-yl) | MCF-7 | 0.33 | [11] |
| A549 | 0.48 | [11] | |||
| DU-145 | 0.20 | [11] | |||
| 32b | 3,4,5-trimethoxyphenyl | 2-(5-(4-nitrophenyl)benzo[b]thiophen-3-yl) | MCF-7 | 0.11 | [11] |
| A549 | 0.17 | [11] | |||
| DU-145 | 0.09 | [11] | |||
| 32c | 3,4,5-trimethoxyphenyl | 2-(5-(4-chlorophenyl)benzo[b]thiophen-3-yl) | MCF-7 | 0.50 | [11] |
| A549 | 1.54 | [11] | |||
| DU-145 | 0.37 | [11] | |||
| 26b | Varied | Varied | HT29 | <10 | [11] |
| Etoposide | - | - | MCF-7 | 2.11 | [11] |
| A549 | 3.08 | [11] | |||
| DU-145 | 1.97 | [11] |
SAR Insights:
-
Electron-Withdrawing Groups: The data for compound 32b , which features a nitro group (a strong electron-withdrawing group) on the terminal phenyl ring, shows significantly enhanced potency across all tested cell lines compared to the unsubstituted (32a ) and chloro-substituted (32c ) analogs. This suggests that modulating the electronic properties of the scaffold is a key strategy for improving activity.[11]
-
Multi-Ring Systems: The complex benzothiophen-oxazole moiety attached to the isoxazole core in compounds 32a-c appears to be a highly effective combination for potent anticancer activity, with IC₅₀ values in the nanomolar range, far exceeding the efficacy of the standard chemotherapeutic agent, etoposide.[11]
Modulation of the PI3K/Akt Signaling Pathway
As demonstrated by the Western blot protocol, a key mechanism of action for many anticancer agents is the inhibition of survival signaling pathways. The PI3K/Akt pathway is a prime target.
Caption: Inhibition of the PI3K/Akt signaling pathway by an isoxazole-oxazole hybrid.
The diagram above illustrates how an isoxazole-oxazole hybrid can inhibit the PI3K/Akt pathway. By blocking the activity of PI3K, the compound prevents the phosphorylation of PIP2 to PIP3. This, in turn, prevents the recruitment and subsequent activation of Akt. The downstream consequences are the inhibition of signals that promote cell proliferation and survival, ultimately leading to apoptosis in cancer cells.[9]
Conclusion and Future Directions
The strategic combination of isoxazole and oxazole rings into single molecular scaffolds represents a highly promising avenue for the development of novel therapeutics. This guide has demonstrated the rationale behind this hybridization strategy, provided validated, step-by-step protocols for synthesis and biological evaluation, and offered insights into the structure-activity relationships that govern their anticancer activity.
The presented workflow, from rational design and synthesis to a self-validating system of primary and secondary bioassays, provides a robust framework for researchers in this field. The potent, sub-micromolar activity of certain isoxazole-oxazole hybrids against cancer cell lines, coupled with their ability to modulate critical signaling pathways like PI3K/Akt, underscores their significant therapeutic potential.
Future research should focus on expanding the chemical diversity of these scaffolds, exploring different linker strategies to connect the two rings, and performing comprehensive in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of lead candidates. By continuing to unravel the complex interplay between chemical structure and biological function, the full therapeutic potential of isoxazole-oxazole hybrids can be realized.
References
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Bąchor, U., Mączyński, M., & Sochacka-Ćwikła, A. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(15), 7082. [Link]
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Jakhmola, A., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27. [Link]
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Zappalà, G., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(5), 2119-2126. [Link]
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Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
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Nitulescu, G. M., et al. (2022). Western blot analysis for protein levels associated with the PI3K/AKT pathway and cancer cell apoptosis. ResearchGate. [Link]
- Premalatha, K., et al. (2021). Synthesis and in vitro cytotoxicity of 3-(3,4,5-trimethoxyphenyl)-5-(2-(5-arylbenzo[b]thiophen-3-yl)oxazol-5-yl)isoxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 31, 127712.
-
Rajanarendar, E., et al. (2012). Synthesis of New 3-phenyl-5-(3-phenylisoxazole-5-yl)-1,2,4-oxadiazoles. Journal of the Korean Chemical Society, 56(5), 555-559. [Link]
-
ResearchGate. (n.d.). SAR of isoxazole based new anticancer drugs. Retrieved January 21, 2026, from [Link]
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Kovalishyn, V., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. Computational Biology and Chemistry, 65, 73-80. [Link]
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Novus Biologicals. (2025). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). PMC. [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Gholam-Hosseini, S., & Ghaedi, A. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives. Biological and Molecular Chemistry. [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved January 21, 2026, from [Link]
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Kovalishyn, V., et al. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. ResearchGate. [Link]
-
Bouit, N., et al. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules, 29(11), 2533. [Link]
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]
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Baytaş, S. N., et al. (2021). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. BMC Chemistry, 15(1), 66. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2020). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 10(7), 783. [Link]
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Methodological & Application
Application Note & Protocol: A Convergent Multi-Step Synthesis of 5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid
Abstract
This application note provides a detailed, research-grade protocol for the multi-step synthesis of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The presented synthetic strategy is designed for robustness and adaptability in a research setting, focusing on the convergent assembly of two key heterocyclic building blocks: a 3-aminoisoxazole precursor and a serine-derived oxazole ester. This document offers in-depth, step-by-step procedures, explanations of the underlying chemical principles for each transformation, and comprehensive characterization guidelines. The protocol is intended for researchers, scientists, and professionals in drug development who require a reliable method for accessing this and structurally related compounds.
Introduction
The fusion of isoxazole and oxazole ring systems, as seen in this compound, generates a molecular scaffold of considerable interest in contemporary pharmacology. Isoxazole derivatives are known for a wide array of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] Similarly, the oxazole motif is a component of numerous natural products with therapeutic applications.[3] The target molecule, featuring a carboxylic acid functionality, presents a key handle for further chemical modification and exploration of its potential as a bioactive agent.[4]
This protocol details a convergent synthetic approach, which offers greater efficiency and flexibility compared to a linear synthesis. The strategy hinges on the separate synthesis of two key intermediates: a protected 3-aminoisoxazole and an oxazole-4-carboxylate ester derived from serine methyl ester. These fragments are then coupled and subsequently deprotected to yield the final product.
Overall Synthetic Strategy
The synthesis is designed in two main stages, culminating in a final coupling and deprotection sequence.
Stage 1: Synthesis of the Isoxazole Moiety (3-Aminoisoxazole)
The isoxazole core will be constructed from a suitable β-ketonitrile, which undergoes cyclization with hydroxylamine to furnish the 3-aminoisoxazole intermediate.[2] This amine will then be protected to ensure chemoselectivity in the subsequent coupling step.
Stage 2: Synthesis of the Oxazole Moiety (Ethyl 2-(chloromethyl)oxazole-4-carboxylate)
The oxazole ring will be synthesized from a serine ester precursor. This well-established method involves the cyclization and subsequent functionalization of the serine backbone to create the desired oxazole-4-carboxylate.[3][5]
Stage 3: Coupling and Final Deprotection
The two heterocyclic fragments will be coupled, followed by the hydrolysis of the ester and removal of the amine protecting group to afford the target this compound.
Visualizing the Synthetic Workflow
Caption: Convergent synthesis workflow for this compound.
Experimental Protocols
Part 1: Synthesis of Boc-Protected 3-Aminoisoxazole
This procedure follows the principle of constructing the isoxazole ring from a β-ketonitrile and hydroxylamine, followed by protection of the resulting amino group.
Step 1.1: Synthesis of 3-Aminoisoxazole
-
Materials:
-
Cyanoacetamide
-
Sodium ethoxide (21% in ethanol)
-
Ethyl acetate
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyanoacetamide in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol dropwise at room temperature.
-
To this mixture, add ethyl acetate and reflux for 4-6 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature and neutralize with hydrochloric acid.
-
Extract the product with diethyl ether.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude β-ketonitrile.
-
Dissolve the crude β-ketonitrile in ethanol.
-
In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in an aqueous solution of sodium hydroxide.
-
Add the hydroxylamine solution to the β-ketonitrile solution and stir at room temperature overnight.[6]
-
Saturate the reaction mixture with sodium chloride and extract with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-aminoisoxazole.
-
Step 1.2: Boc-Protection of 3-Aminoisoxazole
-
Materials:
-
3-Aminoisoxazole
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 3-aminoisoxazole in dichloromethane in a round-bottom flask.
-
Add triethylamine to the solution and cool to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford tert-butyl (isoxazol-3-yl)carbamate.
-
Part 2: Synthesis of Ethyl 2-(chloromethyl)oxazole-4-carboxylate
This part of the synthesis utilizes serine methyl ester to construct the oxazole ring, a method that has been shown to be effective for creating substituted oxazoles.[3][7]
-
Materials:
-
L-Serine methyl ester hydrochloride
-
Triethylamine (TEA)
-
Ethyl chloroacetimidate hydrochloride
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend L-serine methyl ester hydrochloride in dichloromethane and cool to 0 °C.
-
Add triethylamine dropwise and stir for 30 minutes.
-
Add ethyl chloroacetimidate hydrochloride in one portion and stir at 0 °C for 2 hours, then at room temperature overnight.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in dichloromethane and add activated manganese dioxide.
-
Stir the suspension vigorously at room temperature for 24-48 hours, monitoring the oxidation by TLC.
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to yield ethyl 2-(chloromethyl)oxazole-4-carboxylate.
-
Part 3: Final Assembly and Deprotection
Step 3.1: Coupling of the Isoxazole and Oxazole Moieties
-
Materials:
-
tert-Butyl (isoxazol-3-yl)carbamate
-
Ethyl 2-(chloromethyl)oxazole-4-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of tert-butyl (isoxazol-3-yl)carbamate in anhydrous DMF at 0 °C, add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of ethyl 2-(chloromethyl)oxazole-4-carboxylate in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the protected intermediate.
-
Step 3.2: Deprotection and Saponification
-
Materials:
-
Protected intermediate from Step 3.1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid
-
-
Procedure:
-
Dissolve the protected intermediate in a mixture of dichloromethane and trifluoroacetic acid.
-
Stir the solution at room temperature for 2-4 hours until the Boc group is completely cleaved (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the resulting crude amine in a mixture of THF and water.
-
Add lithium hydroxide and stir at room temperature for 4-6 hours to saponify the ester.
-
Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
-
Data Summary
| Step | Compound Name | Starting Materials | Key Reagents | Expected Yield (%) |
| 1.1 | 3-Aminoisoxazole | Cyanoacetamide, Ethyl acetate | NaOEt, NH₂OH·HCl | 60-70 |
| 1.2 | tert-Butyl (isoxazol-3-yl)carbamate | 3-Aminoisoxazole | (Boc)₂O, TEA | 85-95 |
| 2 | Ethyl 2-(chloromethyl)oxazole-4-carboxylate | L-Serine methyl ester HCl | Ethyl chloroacetimidate HCl, MnO₂ | 40-50 |
| 3.1 | Protected Intermediate | Boc-3-aminoisoxazole, Oxazole ester | NaH | 50-60 |
| 3.2 | This compound | Protected Intermediate | TFA, LiOH | 70-80 |
Conclusion
The protocol described in this application note presents a reliable and convergent pathway for the synthesis of this compound. By providing detailed, step-by-step instructions and explanations for each reaction, this guide aims to empower researchers in the fields of organic synthesis and drug discovery to access this valuable heterocyclic scaffold. The modular nature of this synthesis also allows for the potential generation of a library of analogues by varying the starting materials for both the isoxazole and oxazole fragments.
References
-
De la Cruz, R., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. [Link]
-
Saleh, T. S., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [Link]
-
Banu, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
IJCRT. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts. [Link]
-
Kamal, A., et al. (2015). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
Krasavin, M., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. [Link]
- Google Patents. (1969).
-
ResearchGate. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]
-
ResearchGate. (2017). Synthetic utility of substituted 3aminoisoxazoles. [Link]
-
Kingston, D. G. I., et al. (1987). Stereochemistry of Incorporation of Serine into the Oxazole Ring of Virginiamycin MI. Journal of the Chemical Society, Chemical Communications. [Link]
-
Wikipedia. (n.d.). Oxazole. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
-
Kunishima, M., et al. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. Beilstein Journal of Organic Chemistry. [Link]
-
Reddy, B. V. S., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (2018). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. [Link]
-
National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
-
National Institutes of Health. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. [Link]
-
Fleming, F. F., et al. (2021). Oxazole Synthesis by Sequential Asmic-Ester Condensations and Sulfanyl–Lithium Exchange–Trapping. Organic Letters. [Link]
-
ResearchGate. (n.d.). Synthesis of oxazole building block 14. [Link]
-
National Institutes of Health. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
ResearchGate. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. [Link]
-
PubMed. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy this compound | 1250404-35-3 [smolecule.com]
- 5. Stereochemistry of incorporation of serine into the oxazole ring of virginiamycin M1 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
Application Note: High-Purity Recovery of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid
Introduction
5-(Isoxazol-3-yl)oxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique bifunctional structure, featuring both an isoxazole and an oxazole ring, makes it a valuable building block for the synthesis of more complex molecules, including orexin receptor antagonists used in the treatment of sleep disorders.[1] The purity of this intermediate is paramount, as trace impurities can lead to undesirable side reactions, complicate kinetic studies, and compromise the biological activity and safety of the final products.
This guide provides a comprehensive overview of robust purification techniques for this compound. We will delve into the mechanistic basis for each method, offering detailed, step-by-step protocols for acid-base extraction, recrystallization, and column chromatography. The goal is to equip researchers with the necessary tools to select and execute the optimal purification strategy based on crude sample characteristics and final purity requirements.
Compound Properties and Strategic Considerations
Understanding the physicochemical properties of this compound is fundamental to designing an effective purification strategy. The presence of the carboxylic acid group dictates the compound's acidic nature and provides a powerful handle for separation.
| Property | Value / Observation | Implication for Purification |
| Molecular Formula | C₇H₄N₂O₄ | --- |
| Molecular Weight | 180.12 g/mol [1] | Used for calculating molar equivalents. |
| Appearance | White to off-white crystalline solid.[2] | Solid state allows for purification by recrystallization. |
| Acidity (pKa) | Estimated ~3-4 (typical for carboxylic acids) | The compound is readily deprotonated by weak bases (e.g., NaHCO₃), enabling acid-base extraction. |
| Solubility | Slightly soluble in water; soluble in polar organic solvents like methanol, DMSO, ethyl acetate.[2][3] | Guides the choice of solvents for extraction, chromatography, and recrystallization. |
| Stability | Isoxazole rings can be sensitive to strong bases or reductive conditions.[4] | Purification methods should employ mild conditions to prevent ring cleavage or degradation. |
Common Impurities: Synthetic routes, such as the hydrolysis of a nitrile precursor, may lead to impurities including unreacted starting materials, amide intermediates from incomplete hydrolysis, or byproducts from side reactions.[1] The choice of purification technique will depend on the nature of these impurities (neutral, basic, or other acidic compounds).
Core Purification Strategies: A Guided Approach
The optimal purification strategy depends on the scale of the synthesis and the types of impurities present. The following decision workflow can guide the selection process.
Caption: Workflow for purification via acid-base extraction.
Strategy 2: Recrystallization (High-Purity Polishing)
Principle: Recrystallization is a powerful technique for purifying solid compounds to a high degree. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
Solvent Selection is Key: The process involves dissolving the crude material in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of a pure crystalline lattice. Impurities are excluded from the growing crystals and remain in the cooled solvent (mother liquor).
| Solvent System | Suitability Assessment | Rationale |
| Ethanol/Water | Excellent | The compound is soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling. |
| Ethyl Acetate/Hexane | Good | Good solubility in hot ethyl acetate; hexane can be used as the anti-solvent. |
| Toluene | Fair | May require larger volumes; good for removing highly polar impurities. |
| Methanol | Use with Caution | High solubility may lead to lower recovery unless an anti-solvent is used. [3] |
Strategy 3: Preparative Column Chromatography
Principle: When impurities have similar acidity and solubility profiles to the target compound, chromatography is the method of choice. For this acidic compound, normal-phase silica gel chromatography is effective.
Mechanism & Optimization: Silica gel (SiO₂) is a polar stationary phase. A less polar mobile phase (eluent) is used to move the compounds down the column. Non-polar impurities will travel quickly, while the polar carboxylic acid will interact more strongly with the silica and elute later. To improve the peak shape and prevent "tailing," a small amount of an acidic modifier (e.g., 0.5-1% acetic acid) is often added to the eluent. This modifier protonates the silica surface's silanol groups and ensures the target compound remains in its neutral, less polar form, leading to sharper peaks and better separation.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all organic solvents in a well-ventilated fume hood.
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the base wash (steps 2-3) on the organic layer two more times with fresh NaHCO₃ solution (2 x 50 mL) to ensure complete extraction of the acidic product. Combine all aqueous extracts. The organic layer, containing neutral or basic impurities, can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2 (verify with pH paper). A white precipitate of the purified product will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water (2 x 15 mL) to remove any residual inorganic salts.
-
Drying: Dry the purified solid under high vacuum to a constant weight. Assess purity by TLC, LCMS, or melting point analysis.
Protocol 2: Purification by Recrystallization
-
Solvent Addition: Place the crude or partially purified solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating the mixture to a gentle boil on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a minimal amount of the ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel slurry in the chosen mobile phase (e.g., 98:2 dichloromethane/methanol + 0.5% acetic acid). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM/methanol. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column (dry loading).
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the elution process using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low recovery after extraction | Incomplete precipitation; compound is somewhat water-soluble. | Ensure pH is ~2. After acidification, extract the aqueous layer with ethyl acetate or DCM to recover any dissolved product. |
| Product "oils out" during recrystallization | Solvent is too non-polar, or cooling is too rapid. | Add a more polar co-solvent; ensure slow cooling. Re-heat to dissolve the oil and try again. |
| Severe tailing on silica column | Strong interaction between the carboxylic acid and silica. | Add 0.5-1% acetic acid or formic acid to the mobile phase to suppress ionization. |
| Compound won't precipitate after acidification | Solution is too dilute, or product has higher than expected water solubility. | Concentrate the aqueous solution under reduced pressure before acidification, or perform a back-extraction into an organic solvent. |
References
-
Noble Intermediates. (n.d.). 5-Methyl-4-Isoxazole Carboxylic Acid. Available at: [Link]
Sources
"analytical methods for quantifying 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid"
Application Note & Protocol
Quantitative Analysis of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid using High-Performance Liquid Chromatography with Mass Spectrometric and UV Detection
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of this compound, a heterocyclic compound of interest in synthetic organic chemistry and drug discovery.[1] Recognizing the need for robust and reliable quantification methods in research and development, we present a primary method based on High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) for high sensitivity and specificity. An alternative HPLC-UV method is also described for routine analysis where mass spectrometric detection is not required. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on the causality behind experimental choices and adherence to rigorous validation standards as outlined by the International Council for Harmonisation (ICH).[2][3]
Introduction and Analyte Properties
This compound is a bifunctional molecule featuring both isoxazole and oxazole rings, with a carboxylic acid moiety that governs its acidic nature and reactivity.[1] Accurate quantification of this analyte is critical for various applications, including reaction monitoring, purity assessment, stability testing, and pharmacokinetic studies. The conjugated heterocyclic system provides a chromophore suitable for UV detection, while the carboxylic acid group is readily ionizable, making the molecule amenable to mass spectrometry.
Analyte Characteristics:
| Property | Value | Source |
| IUPAC Name | 5-(1,2-oxazol-3-yl)-1,3-oxazole-4-carboxylic acid | [1] |
| Molecular Formula | C₇H₄N₂O₄ | [1] |
| Molecular Weight | 180.119 g/mol | [1] |
| Structure | ||
| Predicted pKa | ~2.3 ± 0.10 (for similar isoxazole-carboxylic acids) | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like Methanol, Acetonitrile, DMSO. | [4] |
Principle of Analysis: Reversed-Phase HPLC
The primary analytical approach detailed is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates compounds based on their hydrophobicity.
-
Causality of Method Choice: this compound is a moderately polar molecule, making it an ideal candidate for retention and separation on a non-polar stationary phase, such as C18. The mobile phase consists of a mixture of a polar aqueous component and a less polar organic solvent (e.g., acetonitrile). By adding an acid (e.g., formic acid) to the mobile phase, the ionization of the analyte's carboxylic acid group is suppressed. This protonated form is less polar, leading to stronger retention on the C18 column, resulting in better peak shape and chromatographic performance.[5]
Detection can be achieved via UV spectrophotometry, leveraging the molecule's conjugated π-system, or more selectively and sensitively using mass spectrometry, which identifies the analyte based on its unique mass-to-charge ratio (m/z).
Primary Protocol: LC-MS/MS for High-Sensitivity Quantification
This method is recommended for trace-level detection and quantification in complex matrices due to its superior selectivity and sensitivity. Liquid chromatography coupled with mass spectrometry is a powerful combination for analyzing carboxylic acids.[6][7]
Required Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source
-
Analytical balance (4 decimal places)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or Nylon)
-
HPLC vials with inserts
-
Reference Standard: this compound (≥98% purity)
-
Solvents: LC-MS grade Acetonitrile, Methanol, and Water
-
Reagents: LC-MS grade Formic Acid (≥99%)
-
HPLC Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar high-efficiency column)
Step-by-Step Protocol: Standard and Sample Preparation
-
Stock Standard Preparation (1 mg/mL):
-
Accurately weigh approximately 10.0 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve and bring to volume with Methanol. This is your Stock Solution .
-
-
Working Standard Preparation:
-
Create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serially diluting the Stock Solution with a 50:50 mixture of Acetonitrile and Water.
-
These standards will be used to construct the calibration curve.
-
-
Sample Preparation (e.g., from a reaction mixture):
-
Quench the reaction if necessary.
-
Dilute an accurately measured aliquot of the sample with 50:50 Acetonitrile/Water to bring the expected analyte concentration within the calibration range.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Instrumental Conditions
Table 1: HPLC Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides excellent efficiency and retention for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to ensure analyte is in its protonated, more retained form.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Formic acid maintains consistent pH. |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B | A gradient is used to ensure elution of the analyte with good peak shape while cleaning the column of more non-polar components. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Higher temperature reduces viscosity and can improve peak shape and reproducibility. |
| Injection Vol. | 5 µL | Small volume to prevent peak distortion. |
| Autosampler Temp. | 10 °C | Prevents potential degradation of the analyte in the sample queue. |
Table 2: Mass Spectrometry Conditions (ESI-Negative)
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, making negative mode highly sensitive for this analyte. |
| Capillary Voltage | -3.0 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150 °C | Facilitates desolvation. |
| Desolvation Temp. | 400 °C | Removes solvent from the ionized droplets. |
| Desolvation Gas | Nitrogen, 800 L/hr | High flow aids in efficient desolvation. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | For highest sensitivity and selectivity in quantitative analysis. A precursor ion is selected and fragmented, and a specific product ion is monitored. |
| Precursor Ion | m/z 179.01 | [M-H]⁻ for C₇H₄N₂O₄ |
| Product Ion | To be determined by infusion | A characteristic fragment ion (e.g., m/z 135.02 from loss of CO₂) should be identified and optimized. |
Data Analysis & Quantification
-
Inject the calibration standards to generate a calibration curve by plotting the peak area of the analyte against its concentration.
-
Perform a linear regression on the curve. An R² value > 0.995 is typically desired.
-
Inject the prepared samples.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
Alternative Protocol: HPLC-UV for Routine Analysis
This method is suitable for higher concentration samples where the selectivity of MS is not required. It is a robust and widely accessible technique.
Instrumental Conditions
-
Use the same HPLC system, column, and mobile phase conditions as in Table 1.
-
Detector: Diode Array Detector (DAD) or UV-Vis Detector.
-
Detection Wavelength: Scan for λmax (maximum absorbance) between 200-400 nm using a standard solution. The conjugated system of isoxazole and oxazole rings is expected to have strong absorbance.[8] Set the detector to monitor at the determined λmax.
-
Reference Wavelength: Can be set to a higher wavelength (e.g., 500 nm) where the analyte does not absorb to correct for baseline drift.
Protocol
-
Follow the same standard and sample preparation steps as in section 3.2.
-
Generate a calibration curve using the peak area at λmax versus concentration.
-
Quantify the samples against the calibration curve.
Method Validation Protocol (per ICH Q2(R2))
The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[3][9]
Validation Parameters and Acceptance Criteria
Table 3: Summary of Validation Characteristics
| Parameter | Objective | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest. | Peak purity analysis (DAD), no interfering peaks at the analyte retention time in blank/placebo samples. For MS, the specific MRM transition confirms identity. |
| Linearity | To demonstrate a proportional relationship between concentration and signal. | R² (Coefficient of Determination) ≥ 0.995 over the specified range. |
| Range | The interval between the upper and lower concentrations for which the method is precise, accurate, and linear. | Defined by the linearity study. |
| Accuracy | The closeness of the measured value to the true value. | % Recovery of 98.0% - 102.0% for spiked samples at three concentration levels (low, medium, high). |
| Precision | The closeness of agreement between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0% for 6 replicate injections. Intermediate Precision (Inter-day): RSD ≤ 3.0% when tested by different analysts on different days/equipment. |
| LOD | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; must also meet precision/accuracy criteria. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like column temperature (±5°C), mobile phase pH/composition (±2%), or flow rate (±10%) are varied. |
Experimental Workflow for Validation
The following diagram illustrates the logical flow for a comprehensive method validation study.
Caption: Workflow for Analytical Method Validation.
General Workflow Diagram
The entire process from sample receipt to final data reporting is outlined below.
Caption: General Quantitative Analysis Workflow.
References
-
National Center for Biotechnology Information (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Library of Medicine. [Link]
-
National Center for Biotechnology Information (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Library of Medicine. [Link]
-
National Center for Biotechnology Information (n.d.). 5-Methylisoxazole-4-carboxylic acid. PubChem. [Link]
-
ResearchGate (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. ResearchGate. [Link]
-
European Medicines Agency (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
-
Zhang, D., Cheng, P. T., & Zhang, H. (2007). Mass defect filtering on high resolution LC/MS data as a methodology for detecting metabolites with unpredictable structures: identification of oxazole-ring opened metabolites of muraglitazar. Drug Metabolism Letters. [Link]
-
National Center for Biotechnology Information (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Library of Medicine. [Link]
-
SIELC Technologies (n.d.). Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC. [Link]
- Google Patents (n.d.). Method of quantification of carboxylic acids by mass spectrometry.
-
ACS Publications (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. [Link]
-
International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
AMSbiopharma (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
ChemBK (2024). Isoxazole-5-carboxylic acid. ChemBK. [Link]
-
Taylor & Francis Online (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis. [Link]
-
bioRxiv (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]
-
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Application Notes and Protocols for 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid in Drug Discovery
Introduction
5-(Isoxazol-3-yl)oxazole-4-carboxylic acid is a unique heterocyclic compound featuring a bicyclic system of isoxazole and oxazole rings, further functionalized with a carboxylic acid moiety. This distinct molecular architecture presents a compelling scaffold for drug discovery, offering a rich landscape for chemical modification and interaction with biological targets. The isoxazole and oxazole ring systems are prevalent in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The carboxylic acid group provides a handle for further derivatization and can play a crucial role in target engagement through hydrogen bonding and ionic interactions.
This guide provides a comprehensive overview of the potential applications of this compound in drug discovery, complete with detailed protocols for its evaluation in key therapeutic areas. While direct experimental data for this specific molecule is emerging, the protocols and applications described herein are based on the well-established biological activities of structurally related isoxazole and oxazole derivatives.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 180.12 g/mol | Adheres to Lipinski's Rule of Five for drug-likeness. |
| pKa | ~3.5 - 4.5 | The carboxylic acid is expected to be ionized at physiological pH, influencing solubility and target interactions. |
| cLogP | ~1.0 - 1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton is the primary hydrogen bond donor. |
| Hydrogen Bond Acceptors | 4 | The nitrogen and oxygen atoms in the rings and the carbonyl oxygen of the carboxylic acid can act as hydrogen bond acceptors. |
Potential Therapeutic Applications & Screening Protocols
The unique structural features of this compound suggest its potential utility in several therapeutic areas. The following sections outline these applications and provide detailed protocols for preliminary in vitro screening.
Anticancer Activity
The isoxazole and oxazole moieties are present in numerous compounds with demonstrated anticancer activity.[5][6] These compounds often exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and disruption of cell cycle progression. The following protocol describes a standard method for evaluating the cytotoxic potential of this compound against a panel of human cancer cell lines.
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (test compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cytotoxicity.
Anti-inflammatory Activity
Isoxazole derivatives are known to possess anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[10][11][12] The following protocol describes a method for screening the inhibitory activity of this compound against COX-1 and COX-2.
This protocol is based on a colorimetric or fluorometric method to measure the peroxidase activity of COX enzymes.[13][14][15][16]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay, or a suitable fluorescent probe)
-
This compound (test compound)
-
Known COX inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2) as positive controls
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the manufacturer's instructions if using a commercial kit.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and positive controls in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to the respective wells:
-
Blank: Assay buffer
-
100% Activity (Control): Assay buffer, enzyme (COX-1 or COX-2), and heme.
-
Inhibitor Wells: Assay buffer, enzyme, heme, and the test compound at various concentrations.
-
Positive Control Wells: Assay buffer, enzyme, heme, and the known COX inhibitor.
-
-
Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add the colorimetric or fluorometric probe to all wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the absorbance (e.g., at 590 nm for TMPD) or fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] * 100
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (SI) = IC50 (COX-1) / IC50 (COX-2).
-
Signaling Pathway for COX Inhibition:
Caption: Inhibition of the cyclooxygenase (COX) pathway.
Antimicrobial Activity
The isoxazole and oxazole cores are present in several clinically used antimicrobial agents.[5] The following protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of bacteria and fungi.[17][18][19][20][21]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (test compound)
-
Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microbial strains overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the test compound and control antibiotics in the broth medium in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant reduction in OD is observed compared to the growth control.
-
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Building Block for Targeted Therapies
This compound is an excellent starting material for the synthesis of more complex molecules with specific biological targets, such as G-protein coupled receptors (GPCRs). For instance, related heterocyclic carboxylic acids have been utilized in the synthesis of orexin receptor antagonists for the treatment of sleep disorders.[22][23][24][25][26] The carboxylic acid functionality can be readily converted to an amide, which is a common pharmacophore in many drugs.
The following is a generalized synthetic scheme illustrating how this compound could be used to generate a library of potential orexin receptor antagonists.
Synthetic Scheme:
Caption: General scheme for the synthesis of amide derivatives.
The resulting library of compounds would then be screened in a relevant biological assay, such as a calcium mobilization assay using cells expressing the orexin receptors.
Application in Chemical Proteomics
The structure of this compound, with its reactive carboxylic acid handle, makes it a suitable candidate for development into a chemical probe for target identification studies in proteomics.[27][28][29][30] By attaching a reporter tag (e.g., a biotin or an alkyne for click chemistry) to the molecule, it can be used to "fish out" its protein targets from a complex biological sample, such as a cell lysate.
This protocol provides a general workflow for using a derivatized version of this compound as a chemical probe.
Workflow for Chemical Proteomics:
Caption: Workflow for target identification using a chemical probe.
Conclusion
This compound represents a promising starting point for drug discovery endeavors. Its unique heterocyclic core, combined with the versatility of the carboxylic acid group, provides a rich platform for the development of novel therapeutics. The protocols outlined in this guide offer a systematic approach to exploring its potential in oncology, inflammation, and infectious diseases. Furthermore, its application as a synthetic building block and a chemical probe highlights its broader utility in medicinal chemistry and chemical biology. Further investigation into the biological activities of this compound and its derivatives is warranted and has the potential to yield novel drug candidates.
References
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Application Notes and Protocols for the Investigation of 5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid in Cancer Cell Lines
Forward: The landscape of oncology drug discovery is continually evolving, with a persistent search for novel heterocyclic compounds that can offer improved efficacy and selectivity. Among these, molecules containing isoxazole and oxazole rings have garnered significant attention for their diverse and potent biological activities.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential application and in vitro evaluation of a specific heterocyclic compound, 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid , in the context of cancer cell line research.
While preliminary studies suggest that compounds with isoxazole and oxazole moieties may interfere with cancer cell proliferation, the precise mechanism of action for this compound remains largely uncharacterized.[4] Therefore, these notes are designed to serve as a foundational framework for its initial investigation. We will proceed from the general principles established for isoxazole derivatives to specific, actionable protocols for characterizing its potential as an anticancer agent.
Introduction to the Compound and its Class
This compound is a heterocyclic compound featuring both an isoxazole and an oxazole ring system.[4] This structural motif is of significant interest in medicinal chemistry. Isoxazole derivatives have been reported to exhibit a wide range of anticancer activities, acting through various mechanisms including the induction of apoptosis (programmed cell death), inhibition of key enzymes like topoisomerase, and disruption of cellular structures such as tubulin.[5] Some have shown potent activity against cancer cell lines of the breast, colon, lung, and prostate.[6][7]
The presence of the carboxylic acid group suggests potential for forming hydrogen bonds and salt bridges, which could be critical for interactions with biological targets.[8] Given the established precedent for this class of compounds, a systematic investigation into the effects of this compound on cancer cell viability, cell cycle progression, and apoptosis is a logical and promising line of inquiry.
Postulated Mechanism of Action: A Framework for Investigation
The mechanism of action for this compound is currently unknown.[4] However, based on the activities of related isoxazole-containing molecules, we can postulate several potential pathways that may be affected by this compound. Many isoxazole derivatives function as small molecule inhibitors (SMIs) that interfere with intracellular signaling pathways crucial for cancer cell survival and proliferation.[1]
Potential molecular targets for isoxazole derivatives include:
-
Heat Shock Protein 90 (HSP90): Inhibition of HSP90 leads to the degradation of numerous oncogenic client proteins, making it an attractive target for cancer therapy.[6][9]
-
Tubulin Polymerization: Disruption of microtubule dynamics can arrest cells in mitosis, leading to apoptotic cell death.[6]
-
Protein Kinases: Many isoxazoles are designed as inhibitors of specific protein kinases, such as Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), which are often dysregulated in cancer.[10]
-
Apoptosis Induction: Isoxazoles can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the modulation of Bcl-2 family proteins and the activation of caspases.[5][10][11]
The following diagram illustrates a hypothetical signaling pathway that could be investigated as a potential target of the compound.
Caption: Hypothetical signaling pathways targeted by the compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the initial in vitro characterization of this compound.
Compound Handling and Stock Solution Preparation
Rationale: Proper handling and solubilization are critical for obtaining reproducible results. The carboxylic acid moiety suggests that solubility may be pH-dependent. Dimethyl sulfoxide (DMSO) is a common solvent for initial screening of organic compounds.
Protocol:
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Weighing: Accurately weigh out a small amount (e.g., 1-5 mg) of this compound using an analytical balance.
-
Solubilization: Add sterile, anhydrous DMSO to the powder to create a high-concentration primary stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing or gentle warming if necessary.
-
Sterilization: While DMSO at high concentrations is generally sterile, it is good practice to filter the stock solution through a 0.22 µm syringe filter if it will be used for extended periods.
-
Aliquoting and Storage: Aliquot the primary stock into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate sterile cell culture medium. The final concentration of DMSO in the culture should be kept constant across all treatments (including vehicle control) and should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT/Resazurin)
Rationale: This initial assay determines the concentration-dependent cytotoxic or cytostatic effect of the compound on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this experiment.
Caption: Workflow for the cell viability (MTT/Resazurin) assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well clear-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for vehicle control and untreated controls.
-
Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to adhere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the compound dilutions. A typical concentration range for initial screening is 0.01 µM to 100 µM.
-
Incubation: Return the plate to the incubator for 48 to 72 hours. The incubation time should be consistent across experiments.
-
Reagent Addition:
-
For MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For Resazurin Assay: Add 10 µL of resazurin solution (e.g., alamarBlue™) to each well and incubate for 1-4 hours.
-
-
Data Acquisition:
-
MTT: Measure the absorbance at 570 nm using a microplate reader.
-
Resazurin: Measure the fluorescence with excitation/emission wavelengths of ~560/590 nm.
-
-
Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the logarithm of the compound concentration and fit the data to a non-linear regression curve (log[inhibitor] vs. response) to calculate the IC50 value.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) [Hypothetical] |
| This compound | MCF-7 (Breast) | 72 | 12.5 |
| This compound | A549 (Lung) | 72 | 25.2 |
| This compound | PC-3 (Prostate) | 72 | 8.9 |
| Doxorubicin (Control) | MCF-7 (Breast) | 72 | 0.8 |
Apoptosis Assay by Annexin V/Propidium Iodide Staining
Rationale: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mode of cell death induced by the compound.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ Express. Combine all cells from each treatment, centrifuge at 300 x g for 5 minutes, and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Live cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
Cell Cycle Analysis
Rationale: To determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M), which is a common mechanism for anticancer agents.[12]
Protocol:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Harvesting and Fixation: Harvest the cells as described for the apoptosis assay. After washing with PBS, fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram can be analyzed using cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
The protocols outlined in this document provide a robust starting point for the comprehensive in vitro evaluation of this compound. Based on the broad anticancer potential of the isoxazole chemical class, this compound represents a candidate worthy of investigation.[1][5]
Successful demonstration of dose-dependent cytotoxicity, induction of apoptosis, and/or cell cycle arrest would warrant further mechanistic studies. These could include Western blot analysis of key proteins in the suspected signaling pathways (e.g., caspases, PARP, cyclins, Cdks, HSP90 client proteins), kinase inhibition assays, or tubulin polymerization assays to elucidate the specific molecular targets and mechanism of action.
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry. Available at: [Link]
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Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - NIH. Available at: [Link]
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Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed. European Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine. Available at: [Link]
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Effects of synthetic isoxazole derivatives on apoptosis of K562 cells... - ResearchGate. Available at: [Link]
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5-Amino-3-Methyl-Isoxazole-4-Carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. Available at: [Link]
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Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed. Bioorganic Chemistry. Available at: [Link]
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Analysis of cell cycle arrest induced by selected compounds in HCC... - ResearchGate. Available at: [Link]
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Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed. International Journal of Molecular Sciences. Available at: [Link]
-
New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed. Bioorganic Chemistry. Available at: [Link]
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-
(PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates - ResearchGate. Available at: [Link]
-
4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed. European Journal of Medicinal Chemistry. Available at: [Link]
-
Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed. European Journal of Medicinal Chemistry. Available at: [Link]
-
The Isoxazole Derivative of Usnic Acid Induces an ER Stress Response in Breast Cancer Cells That Leads to Paraptosis-like Cell Death - MDPI. Available at: [Link]
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Inhibition of cell cycle progression of human pancreatic carcinoma cells in vitro by L-(alpha S, 5S)-alpha-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid, Acivicin (NSC 163501) - PubMed. Cancer Research. Available at: [Link]
-
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC. Available at: [Link]
-
Synthesis of indole-3-isoxazole-5-carboxamide derivatives. Reagents and... - ResearchGate. Available at: [Link]
-
The Isoxazole Derivative of Usnic Acid Induces an ER Stress Response in Breast Cancer Cells That Leads to Paraptosis-like Cell Death - Semantic Scholar. Available at: [Link]
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New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC - NIH. Available at: [Link]
-
Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles - Biointerface Research in Applied Chemistry. Available at: [Link]
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In Vitro and In Silico Study of 5- (Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4- Carbonitriles Against Neuroblastoma - Preprints.org. Available at: [Link]
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A Strategic Guide to Assay Development for the Novel Compound 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid: From Target Deconvolution to Cellular Activity Profiling
An Application and Protocol Guide for Researchers
Introduction
The isoxazole and oxazole heterocycles are considered "privileged structures" in medicinal chemistry. Their unique electronic and structural properties have made them integral components in a wide array of therapeutic agents, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial and neuroprotective.[1][2][3] The novel compound, 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid, combines these two potent scaffolds, presenting a compelling candidate for drug discovery. However, as a new chemical entity, its biological target and mechanism of action remain uncharacterized.
This guide provides a comprehensive, hypothesis-driven framework for the systematic development of assays to elucidate the biological activity of this compound. We will move beyond rigid templates to offer a logical workflow that begins with broad phenotypic screening and progresses to specific target-based biochemical and mechanistic cell-based assays. The causality behind each experimental choice is explained, empowering researchers to not only execute protocols but also to interpret the resulting data in a scientifically rigorous manner.
Part 1: Hypothesis Generation and Target Deconvolution
The foundational challenge with a novel compound is the absence of a known target. A purely random screening approach is inefficient. Therefore, our strategy begins with an informed, hypothesis-driven approach based on the well-documented activities of structurally related isoxazole and oxazole derivatives. This allows for the prioritization of assay development efforts toward the most probable biological activities.
Causality of Approach: By analyzing the established pharmacology of the core scaffolds, we can deduce a set of plausible biological hypotheses. This "chemical genetics" approach leverages existing knowledge to create a logical starting point for investigation, saving significant time and resources.
Primary Hypotheses based on Scaffold Precedent:
-
Anti-inflammatory Activity: Isoxazole-containing drugs like Valdecoxib are known inhibitors of cyclooxygenase (COX) enzymes. Furthermore, various derivatives have been shown to inhibit leukotriene biosynthesis by targeting the 5-lipoxygenase-activating protein (FLAP).[1][4]
-
Anticancer Activity: A significant body of literature demonstrates the potent cytotoxic and anti-proliferative effects of isoxazole and oxazole derivatives against a wide range of human cancer cell lines, including those of the breast, colon, and lung.[5][6]
-
Kinase Inhibition: As key regulators of cellular signaling, kinases are a major class of drug targets. Notably, isoxazole-oxazole hybrids have been identified as potent inhibitors of TRAF2- and NCK-interacting kinase (TNIK), a component of the Wnt signaling pathway implicated in cancer.[6]
Caption: Hypothesis-driven approach for a novel compound.
Part 2: Primary Screening via Broad Phenotypic Assays
Before committing to resource-intensive target-specific assays, it is crucial to determine if the compound elicits any biological response in a cellular context. Broad phenotypic assays are the most efficient method to answer this fundamental question and to gather initial data that can support or refute our primary hypotheses.
Causality of Approach: A phenotypic screen acts as a functional "triage" system. A positive result (a "hit") provides the necessary validation to proceed with more focused mechanistic studies and helps prioritize which hypothesis to pursue first. The absence of activity across multiple phenotypic assays might suggest issues with cell permeability, stability, or that the true target is not represented in the chosen cell models.
Protocol 1: General Cell Viability and Cytotoxicity Screening
This assay provides a quantitative measure of the compound's effect on cell proliferation and survival. It is a foundational screen for any potential anticancer agent. We will use the Sulforhodamine B (SRB) assay, which measures total protein content as an indicator of cell mass.[6]
Step-by-Step Methodology:
-
Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon) into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Incubate for 72 hours.
-
Cell Fixation: Gently remove the treatment medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Readout: Measure the absorbance at 510 nm using a microplate reader.
Data Presentation and Interpretation:
| Parameter | Description |
| GI₅₀ | The concentration of the compound that causes 50% inhibition of cell growth. |
| TGI | Total Growth Inhibition: The concentration at which the cell count at the end of the experiment equals the cell count at the beginning. |
| LC₅₀ | Lethal Concentration 50%: The concentration that kills 50% of the initial cells.[6] |
A potent GI₅₀ value (e.g., <10 µM) strongly supports the anticancer hypothesis and justifies progression to more detailed mechanism-of-action studies.
Caption: Workflow for the SRB cytotoxicity assay.
Part 3: Target-Focused Biochemical Assays
If primary screening suggests a particular phenotype (e.g., anti-inflammatory), the next logical step is to test for direct interaction with a purified molecular target in a cell-free system. Biochemical assays provide definitive proof of target engagement and are essential for understanding the compound's direct mechanism of action.[7]
Causality of Approach: A cell-based assay shows what a compound does to a cell; a biochemical assay shows how it does it. By isolating the target protein from the complexities of the cellular environment, we can confirm direct inhibition or activation and calculate key parameters like IC₅₀, which measures potency.[8]
Protocol 2: COX-1/COX-2 Enzyme Inhibition Assay
This assay directly measures the ability of the compound to inhibit the peroxidase activity of the COX enzymes, a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).
Step-by-Step Methodology:
-
Reagent Preparation: Use a commercial COX inhibitor screening kit (e.g., from Cayman Chemical) which typically includes purified ovine COX-1 and human recombinant COX-2, arachidonic acid (substrate), and a colorimetric probe (e.g., TMPD).
-
Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and the purified COX-1 or COX-2 enzyme to appropriate wells.
-
Inhibitor Addition: Add various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a known COX inhibitor as a positive control (e.g., Celecoxib for COX-2 selectivity).
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Color Development: The peroxidase activity of COX will oxidize the probe, leading to a color change. Allow the reaction to proceed for 5-10 minutes.
-
Readout: Measure the absorbance at 590 nm using a microplate reader.
Data Presentation and Interpretation:
The percentage of inhibition is calculated, and the data are plotted against the compound concentration to determine the IC₅₀ value for each isozyme.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Control) | >100 | ~0.1 | >1000 |
A low IC₅₀ value, particularly a selective one for COX-2, would confirm the compound as a direct anti-inflammatory agent and provide a clear mechanism of action.
Caption: Principle of a competitive enzyme inhibition assay.
Part 4: Mechanistic Cell-Based Assays
After identifying a direct target, it is critical to confirm that the compound's activity in a whole cell is mediated through this target. Mechanistic cell-based assays bridge the gap between biochemical potency and cellular phenotype.
Causality of Approach: These assays validate the proposed mechanism of action in a physiological context. For example, if the compound inhibits COX-2 biochemically, we must confirm that it also blocks the downstream consequences of COX-2 activity in a relevant cell model. Reporter gene assays are an elegant tool for this purpose.[9]
Protocol 3: NF-κB Reporter Gene Assay
The transcription factor NF-κB is a master regulator of inflammation and is responsible for upregulating the expression of pro-inflammatory genes, including COX-2. This assay measures the compound's ability to inhibit this key signaling pathway.
Step-by-Step Methodology:
-
Cell Line: Use a stable cell line (e.g., HEK293 or RAW 264.7 macrophages) containing a reporter construct where the expression of a reporter gene (e.g., Luciferase or GFP) is driven by an NF-κB response element.
-
Plating and Treatment: Seed the reporter cells in a 96-well plate. After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Pathway Stimulation: Induce the NF-κB pathway by adding a pro-inflammatory stimulus, such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α). Include an unstimulated control and a stimulated vehicle control.
-
Incubation: Incubate the cells for an additional 6-8 hours to allow for reporter gene expression.
-
Readout (for Luciferase): Lyse the cells and add a luciferase substrate (e.g., luciferin). Measure the resulting luminescence on a microplate reader. The light output is directly proportional to NF-κB activity.
-
Data Analysis: Normalize the luminescence signal of treated wells to the stimulated vehicle control. Plot the normalized activity against compound concentration to determine the EC₅₀.
Interpretation:
A dose-dependent decrease in reporter gene activity would confirm that this compound can suppress the inflammatory signaling cascade that leads to the expression of its target (COX-2). This provides powerful, integrated evidence for its mechanism of action.
Caption: NF-κB reporter assay signaling pathway.
Conclusion and Forward Path
This application guide outlines a robust, multi-tiered strategy for characterizing the biological activity of the novel compound this compound. By progressing logically from broad phenotypic observation to specific biochemical target engagement and finally to mechanistic validation in a cellular context, researchers can build a comprehensive and scientifically sound profile of their compound. This systematic approach, grounded in the established pharmacology of the isoxazole and oxazole scaffolds, maximizes the efficiency of the discovery process and provides the high-quality, self-validating data required for advancing a compound through the drug development pipeline.
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Goksen, U. S., et al. (2016). 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP). European Journal of Medicinal Chemistry. [Link]
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Hughes, J.P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology. [Link]
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Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. [Link]
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Peterson, J.R., et al. (2006). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology. [Link]
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Daly, J.W., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLoS One. [Link]
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Lille-Magali, V., et al. (2011). Cell-based assays for screening androgen receptor ligands. Trends in Analytical Chemistry. [Link]
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Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Official Website. [Link]
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Węglińska, L., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. [Link]
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News-Medical.Net. (2024). The role of cell-based assays for drug discovery. News-Medical.Net. [Link]
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Domainex. (n.d.). Biochemical Assays. Domainex Website. [Link]
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A review of isoxazole biological activity and present synthetic techniques. (2023). World Journal of Advanced Research and Reviews. [Link]
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Application Notes and Protocols: 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid as a Potential Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the potential use of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid as a chemical probe. While this specific molecule is a readily available heterocyclic compound, its application as a validated chemical probe with a defined biological target is not yet extensively documented in peer-reviewed literature.[1] Drawing from the rich pharmacology of the isoxazole and oxazole scaffolds, this guide presents a strategic framework for researchers to explore its potential. We provide detailed protocols for target identification, validation, and application in cellular and biochemical assays, grounded in the principles of rigorous chemical biology.
Introduction: The Isoxazole-Oxazole Scaffold as a Privileged Structure
The isoxazole and oxazole ring systems are five-membered heterocyclic moieties that are prominent in medicinal chemistry due to their diverse biological activities.[2] Compounds incorporating these scaffolds have been developed as anti-inflammatory, antimicrobial, and anticancer agents.[3][4][5] The isoxazole moiety, in particular, is found in several FDA-approved drugs, highlighting its therapeutic relevance.[6]
This compound combines these two key heterocycles and incorporates a carboxylic acid group, which can serve as a crucial interaction point with biological targets, often through hydrogen bonding or ionic interactions. Its structure suggests potential for interrogating a range of protein classes.
Molecular Properties:
-
Molecular Formula: C₇H₄N₂O₄[1]
-
Molecular Weight: 180.12 g/mol [1]
-
Key Features: Contains both isoxazole and oxazole rings, with a carboxylic acid functional group.[1]
Potential Applications as a Chemical Probe
Given the known activities of related compounds, this compound could be a valuable tool for investigating several biological areas:
-
Enzyme Inhibition: Many isoxazole derivatives are known to be potent enzyme inhibitors. For instance, derivatives of 5-phenylisoxazole-3-carboxylic acid and 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid have shown significant inhibitory activity against xanthine oxidase, a key enzyme in purine metabolism implicated in gout.[7][8]
-
Modulation of Inflammatory Pathways: Isoxazole-containing compounds are known to modulate inflammatory responses, often by targeting enzymes in the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[4] Some 4,5-diarylisoxazol-3-carboxylic acids are inhibitors of leukotriene biosynthesis, potentially targeting the 5-lipoxygenase-activating protein (FLAP).[9]
-
Kinase Inhibition: The isoxazole scaffold is present in potent kinase inhibitors. For example, AC220 is a highly selective FMS-like tyrosine kinase-3 (FLT3) inhibitor containing an isoxazole core, relevant in the treatment of acute myeloid leukemia.[10]
-
Anticancer Research: Various oxazole derivatives have demonstrated cytotoxic activity against cancer cell lines.[3][5]
The Path to a Validated Chemical Probe: A Strategic Workflow
A chemical probe is more than just a bioactive small molecule; it is a tool that must be rigorously characterized to ensure that its biological effects are directly attributable to the modulation of its intended target.[11][12] The following workflow outlines the necessary steps to validate this compound as a chemical probe.
Caption: Workflow for the validation of a novel chemical probe.
Experimental Protocols
Protocol 4.1: Initial Compound Characterization
Objective: To ensure the purity, solubility, and stability of this compound before biological testing.
Materials:
-
This compound powder
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS)
-
UV-Vis spectrophotometer
Procedure:
-
Purity Assessment:
-
Prepare a 1 mg/mL stock solution in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Analyze by HPLC-UV to determine purity (should be >95%).
-
Confirm identity and molecular weight using LC-MS.
-
-
Solubility Determination:
-
Prepare a 10 mM stock solution in DMSO.
-
Serially dilute the stock solution into PBS to determine the maximum aqueous solubility without precipitation. This can be assessed visually or by light scattering.
-
-
Stability Assessment:
-
Incubate the compound at its working concentration in cell culture medium (with and without 10% FBS) at 37°C.
-
At various time points (e.g., 0, 2, 8, 24 hours), take aliquots and analyze by HPLC to quantify the amount of remaining parent compound.
-
Protocol 4.2: Target Identification using Phenotypic Screening and Chemoproteomics
Objective: To identify the molecular target(s) of this compound.
Part A: Phenotypic Screening
-
Select a panel of cancer cell lines representing different tissues of origin.
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the compound (e.g., from 100 µM down to 1 nM) for 72 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Determine the GI50 (concentration causing 50% growth inhibition) for each cell line. A potent effect in a specific cell line or subset of lines can suggest a target that is critical for their survival.
Part B: Affinity-Based Chemoproteomics This protocol requires chemical modification of the parent compound to introduce a reactive group and an enrichment handle (e.g., biotin). The carboxylic acid group is a suitable site for such modification via amide coupling.
-
Probe Synthesis: Synthesize an affinity probe by coupling a linker containing a photoreactive group (e.g., diazirine) and a biotin tag to the carboxylic acid of this compound.
-
Cell Lysate Treatment: Treat live cells or cell lysates with the affinity probe.
-
Photo-Crosslinking: Expose the samples to UV light to covalently link the probe to its binding partners.
-
Enrichment: Lyse the cells (if treated live) and enrich the biotin-tagged protein-probe complexes using streptavidin beads.
-
Proteomics Analysis: Elute the bound proteins, digest them with trypsin, and identify them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are specifically enriched in the probe-treated sample compared to a control (e.g., a competition experiment with excess parent compound).
Protocol 4.3: Biochemical Validation of Target Engagement
Objective: To confirm direct binding and determine the potency of the compound against the identified target.
This is a generalized protocol assuming the identified target is an enzyme.
Materials:
-
Purified recombinant target protein
-
Substrate for the enzyme
-
This compound
-
Assay buffer specific to the enzyme
-
Plate reader for detection (e.g., fluorescence, absorbance)
Procedure:
-
Enzyme Activity Assay:
-
In a 384-well plate, add the purified enzyme to the assay buffer.
-
Add a serial dilution of this compound (typically from 100 µM to 1 nM). Pre-incubate for 15-30 minutes.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress over time using the plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. A potent chemical probe should ideally have an IC50 < 100 nM in a biochemical assay.[13][14]
-
Protocol 4.4: Cellular Target Engagement Assay (e.g., CETSA)
Objective: To confirm that the compound engages its target inside living cells.
Principle: The Cellular Thermal Shift Assay (CETSA) is based on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand.
Procedure:
-
Cell Treatment: Treat intact cells with the compound or a vehicle control (DMSO) for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Lysis: Lyse the cells to release the proteins (e.g., by freeze-thaw cycles).
-
Separation: Separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.
-
Analysis: In the presence of the compound, the target protein should show increased stability, resulting in a shift of its melting curve to higher temperatures.
Data Interpretation and Best Practices
-
Potency and Selectivity: A high-quality chemical probe should be potent (IC50 or Kd < 100 nM in biochemical assays; EC50 < 1 µM in cellular assays) and selective (>30-fold selectivity against other family members).[13]
-
On-Target Effects: Always confirm that the cellular phenotype observed is a result of on-target engagement. This can be done using rescue experiments (e.g., overexpressing the target) or by comparing the probe's effect to that of genetic knockdown (e.g., siRNA or CRISPR) of the target.[11]
-
Controls are Critical: Use a structurally similar but inactive analog as a negative control to ensure that the observed biological effects are not due to off-target pharmacology or the chemotype itself.[12]
Hypothetical Signaling Pathway Interrogation
If this compound were identified as a potent inhibitor of a hypothetical kinase, "Kinase X," involved in a cancer signaling pathway, its use as a chemical probe could be visualized as follows:
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Application Notes & Protocols: Synthetic Routes to Functionalized Isoxazole-Oxazole Derivatives
An in-depth guide to the synthesis of isoxazole-oxazole derivatives, prepared for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Value of Isoxazole-Oxazole Hybrids
In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds into single molecular entities, known as molecular hybridization, is a powerful approach for the development of novel therapeutics.[1][2] Isoxazole and oxazole rings are five-membered heterocycles that feature prominently in a multitude of FDA-approved drugs and biologically active natural products, valued for their favorable physicochemical properties and diverse biological activities, including anticancer, antibacterial, and anti-inflammatory effects.[1][3]
The fusion of these two pharmacophores into isoxazole-oxazole hybrids creates novel chemical matter with the potential for synergistic or multi-target activity, enhanced binding affinity, and improved pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the primary synthetic strategies for constructing functionalized isoxazole-oxazole derivatives, detailing the core methodologies, from the synthesis of key precursors to advanced coupling and rearrangement reactions. We will delve into the mechanistic rationale behind procedural choices and provide detailed, field-tested protocols to enable researchers to confidently navigate the synthesis of these high-value compounds.
Part 1: Synthesis of Core Heterocyclic Building Blocks
The successful synthesis of isoxazole-oxazole derivatives hinges on the efficient preparation of functionalized heterocyclic precursors. These building blocks must possess a reactive "handle"—such as a halogen or a boronic acid moiety—to facilitate their subsequent linkage. Here, we detail robust protocols for synthesizing a 4-iodoisoxazole and a 2-chlorooxazole, two versatile intermediates for cross-coupling reactions.
Protocol 1A: Synthesis of 3,5-Disubstituted-4-Iodoisoxazoles
The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is the most versatile and widely used method for constructing the isoxazole ring.[4][5] To create a precursor for cross-coupling, we employ an electrophilic cyclization of an O-methyl oxime intermediate, which installs an iodine atom at the C4 position with high regioselectivity.[6]
Causality Behind Experimental Choices:
-
Step 1 (Ynone Synthesis): A Sonogashira coupling is first used to create the ynone intermediate. This reaction is highly efficient for forming C-C bonds between acid chlorides and terminal alkynes.[6]
-
Step 2 (Oxime Formation): The ynone is converted to its O-methyl oxime. This step is critical as the oxime nitrogen will become N2 of the isoxazole ring, and the oxygen directs the subsequent cyclization.
-
Step 3 (Iodocyclization): Iodine monochloride (ICl) is used as an electrophilic iodine source. It reacts with the alkyne, triggering an intramolecular nucleophilic attack from the oxime nitrogen to form the isoxazole ring and install the iodine at C4. This method provides excellent control over the regiochemistry, which can be a challenge in traditional cycloaddition approaches.[6]
Experimental Protocol: Synthesis of 3,5-Diphenyl-4-iodoisoxazole
-
Preparation of 1,3-diphenylprop-2-yn-1-one (Ynone 1):
-
To a stirred solution of benzoyl chloride (1.0 eq) and phenylacetylene (1.2 eq) in anhydrous DMF, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).
-
Add triethylamine (2.5 eq) dropwise and stir the mixture at room temperature under an N₂ atmosphere for 6 hours.
-
Upon completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the ynone.
-
-
Preparation of (E/Z)-1,3-diphenylprop-2-yn-1-one O-methyl oxime (Oxime 2):
-
Dissolve the ynone 1 (1.0 eq) and methoxylamine hydrochloride (1.5 eq) in pyridine.
-
Add anhydrous Na₂SO₄ (2.0 eq) and stir the mixture at 60 °C for 12 hours.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the O-methyl oxime.
-
-
Electrophilic Cyclization to 3,5-Diphenyl-4-iodoisoxazole (Product 3):
-
Dissolve the O-methyl oxime 2 (1.0 eq) in anhydrous acetonitrile.
-
Add a solution of ICl (1.2 eq) in acetonitrile dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with aqueous Na₂S₂O₃ solution.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the final 4-iodoisoxazole product.[6]
-
Protocol 1B: Synthesis of 2-Chloro-4-aryloxazoles
The reaction between an α-haloketone and an amide is a classical and reliable method for oxazole synthesis. To generate a 2-chlorooxazole suitable for coupling, N-cyanourea can be reacted with an α-bromoketone, followed by a Sandmeyer-type reaction. A more direct modern approach involves the cyclization of α-hydroxyketones with cyanogen bromide. For this guide, we adapt a protocol for functionalizing the 2-position, which is applicable for creating 2-halooxazoles.
Causality Behind Experimental Choices:
-
Step 1 (Oxazole Formation): The initial oxazole is formed via the Robinson-Gabriel synthesis or a related method, starting from an α-acylamino ketone.
-
Step 2 (Halogenation at C2): The C2 position of the oxazole ring is the most acidic proton and can be deprotonated with a strong base like n-BuLi. The resulting lithiated intermediate is then quenched with an electrophilic chlorine source, such as hexachloroethane (C₂Cl₆), to install the chlorine atom. This provides a direct and efficient route to the required 2-chlorooxazole precursor.
Experimental Protocol: Synthesis of 2-Chloro-4,5-diphenyloxazole
-
Synthesis of 4,5-Diphenyloxazole:
-
Heat a mixture of benzoin (1.0 eq) and formamide (10 eq) at 160 °C for 4 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain 4,5-diphenyloxazole.
-
-
Chlorination at the C2-Position:
-
Dissolve 4,5-diphenyloxazole (1.0 eq) in anhydrous THF and cool to -78 °C under an argon atmosphere.
-
Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir the solution for 1 hour at -78 °C.
-
Add a solution of hexachloroethane (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to yield 2-chloro-4,5-diphenyloxazole.
-
Part 2: Convergent Strategies for Isoxazole-Oxazole Hybrid Synthesis
With functionalized precursors in hand, the next stage involves coupling them to form the desired biheterocyclic scaffold. Palladium-catalyzed cross-coupling reactions are the workhorse of modern organic synthesis and are perfectly suited for this task.
Strategy A: Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura and Sonogashira reactions provide powerful and versatile methods for forging a direct C-C bond or an ethynyl linkage between the isoxazole and oxazole rings.
Caption: General workflow for convergent synthesis of isoxazole-oxazole derivatives.
Protocol 2A: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction creates a direct C-C bond between a halo-heterocycle and a heterocyclic boronic acid (or ester).[7][8][9] This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.[10]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source (often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos) are used. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.
-
Base: A base, typically K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 4-(Oxazol-2-yl)-3,5-diphenylisoxazole
-
Reagent Setup:
-
To a microwave vial or Schlenk flask, add 3,5-diphenyl-4-iodoisoxazole (1.0 eq), oxazole-2-boronic acid (1.5 eq), and potassium carbonate (3.0 eq).
-
Add Pd(PPh₃)₄ (5 mol%) as the catalyst.
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
-
Reaction Execution:
-
Add a degassed mixture of 1,4-dioxane and water (4:1 ratio) to the flask.
-
Heat the reaction mixture to 100 °C (conventional heating) or 120 °C (microwave irradiation) and stir for 2-12 hours, monitoring progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel) to yield the isoxazole-oxazole hybrid.
-
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2B: Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, creating an alkyne linker between the two heterocyclic rings.[11][12] This linker can be retained or subsequently reduced to provide conformational flexibility.
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction classically employs a palladium catalyst for the main cycle and a copper(I) co-catalyst (typically CuI). The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both to neutralize the HX produced and to deprotonate the terminal alkyne.
-
Solvent: Anhydrous solvents like DMF or THF are typically used under an inert atmosphere to prevent side reactions, particularly the oxidative homocoupling of the alkyne (Glaser coupling).[13]
Experimental Protocol: Synthesis of 2-((3,5-Diphenylisoxazol-4-yl)ethynyl)-4,5-diphenyloxazole
-
Reagent Setup:
-
To a Schlenk flask, add 3,5-diphenyl-4-iodoisoxazole (1.0 eq), 2-ethynyl-4,5-diphenyloxazole (1.2 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Evacuate and backfill the flask with argon three times.
-
-
Reaction Execution:
-
Add anhydrous, degassed triethylamine as the solvent and base.
-
Stir the reaction mixture at 60 °C for 8 hours under an argon atmosphere. Monitor progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter off the triethylammonium iodide salt, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and then brine.
-
Dry the organic layer over MgSO₄, concentrate, and purify by column chromatography to yield the alkyne-linked hybrid.[6]
-
| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling |
| Linkage | Direct C-C single bond | C≡C triple bond (alkyne) |
| Key Reagents | Boronic acid/ester, Halide | Terminal alkyne, Halide |
| Catalyst System | Pd catalyst, Phosphine ligand | Pd catalyst, Cu(I) co-catalyst |
| Base | Inorganic (e.g., K₂CO₃, Cs₂CO₃) | Amine (e.g., Et₃N, DIPEA) |
| Typical Solvents | Dioxane/H₂O, Toluene/H₂O | DMF, THF, Et₃N |
| Key Advantage | High functional group tolerance | Introduces a versatile alkyne linker |
| Potential Issue | Stability of boronic acids | Alkyne homocoupling (Glaser) |
| Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Strategies. |
Strategy B: Synthesis via Isomerization
An elegant and atom-economical approach involves the rearrangement of a substituted isoxazole into an oxazole. This strategy builds complexity from a single precursor through a controlled isomerization process.
Protocol 2C: Fe(II)-Catalyzed Isoxazole-to-Oxazole Isomerization
This novel transformation proceeds through a transient 2H-azirine intermediate.[14] By carefully selecting the starting material and reaction conditions, one can selectively produce either a new isoxazole derivative or isomerize the core scaffold to an oxazole.
Causality Behind Experimental Choices:
-
Precursor: The reaction starts with a 4-formyl-5-methoxyisoxazole. The formyl group at C4 and the methoxy group at C5 are critical for the desired rearrangement pathway.
-
Catalyst: An iron(II) salt, such as FeCl₂·4H₂O, catalyzes the initial ring-opening of the isoxazole to form a vinylnitrene, which rapidly cyclizes to a 2H-azirine intermediate.
-
Thermolysis: Under thermal conditions (e.g., refluxing in dioxane), this azirine intermediate undergoes further rearrangement. The specific pathway (to a new isoxazole or to an oxazole) is dictated by the substituents. For a 4-formyl precursor, the pathway favors the formation of an oxazole-4-carboxylate.[14]
Experimental Protocol: Isomerization of Methyl 3-Methyl-4-formyl-5-methoxyisoxazole to Methyl 2-Methyloxazole-4-carboxylate
-
Reagent Setup:
-
To a round-bottom flask, add the starting 4-formyl-5-methoxyisoxazole (1.0 eq) and FeCl₂·4H₂O (10 mol%).
-
Add anhydrous 1,4-dioxane as the solvent.
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 105 °C) under a nitrogen atmosphere.
-
Stir for 4-6 hours, monitoring the disappearance of the starting material by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove the iron catalyst.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to afford the methyl oxazole-4-carboxylate product.[14]
-
Conclusion
The synthesis of functionalized isoxazole-oxazole derivatives offers a fertile ground for the discovery of novel chemical entities with significant therapeutic potential. This guide has outlined several robust and versatile strategies, with a focus on modern palladium-catalyzed cross-coupling reactions and innovative isomerization pathways. The choice of synthetic route—be it the convergent Suzuki and Sonogashira couplings or the elegant isomerization strategy—will depend on the desired final structure, the required substitution pattern, and the availability of starting materials. By understanding the mechanistic principles behind these protocols, researchers can effectively troubleshoot and adapt these methods to construct diverse libraries of isoxazole-oxazole hybrids for applications in drug discovery and materials science.
References
-
Title: Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. Source: ResearchGate URL: [Link]
-
Title: The synthetic and therapeutic expedition of isoxazole and its analogs Source: PMC, National Center for Biotechnology Information URL: [Link]
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Title: Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Source: MDPI URL: [Link]
-
Title: Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction Source: Nature URL: [Link]
-
Title: Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF Source: ResearchGate URL: [Link]
-
Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization Source: ACS Publications URL: [Link]
-
Title: Synthesis of Fused Isoxazoles: A Comprehensive Review Source: MDPI URL: [Link]
-
Title: Simple Access to Isoxazole-Containing Heterocyclic Hybrids: Isoxazole/Oxazole and Isoxazole/Pyridine Source: ResearchGate URL: [Link]
-
Title: Synthesis of hybrid molecules of isoxazole derivatives in search of new anticancer drugs – A review Source: IJARIIT URL: [Link]
-
Title: synthesis of isoxazoles Source: YouTube URL: [Link]
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Title: Sonogashira coupling Source: Wikipedia URL: [Link]
-
Title: Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors | Request PDF Source: ResearchGate URL: [Link]
-
Title: New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies Source: PMC, National Center for Biotechnology Information URL: [Link]
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Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors Source: PubMed URL: [Link]
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Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Source: YouTube URL: [Link]
-
Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: NTU Scholars URL: [Link]
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Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]
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Title: Suzuki coupling of oxazoles Source: The University of Manchester - Research Explorer URL: [Link]
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Title: Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research Source: PMC, National Center for Biotechnology Information URL: [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes & Protocols for Molecular Docking of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid
Introduction: Contextualizing the Docking of a Novel Heterocycle
Molecular docking is a cornerstone of structure-based drug discovery, providing invaluable predictions of how a small molecule, or ligand, might bind to a macromolecular target, typically a protein.[1][2] This computational technique allows researchers to screen vast virtual libraries, prioritize candidates for synthesis, and generate hypotheses about the molecular basis of a ligand's biological activity.[1][2]
This guide provides a comprehensive protocol for the molecular docking of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid , a heterocyclic compound of significant interest. Compounds featuring isoxazole and oxazole rings are recognized for a wide spectrum of biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.[3][4] Notably, this scaffold serves as a crucial building block in the synthesis of orexin receptor antagonists, which are therapeutic agents for sleep disorders.[3] Given this potential, establishing a robust and validated docking protocol is essential for exploring its interactions with various biological targets.
This document is structured to provide not just a sequence of steps, but the scientific rationale behind each phase of the process, ensuring that the resulting computational model is both predictive and reliable. We will proceed through the logical stages of target selection, ligand and receptor preparation, grid generation, docking execution, and rigorous post-docking analysis and validation.
The Molecular Docking Workflow: A Conceptual Overview
At its core, molecular docking follows a structured, multi-stage process designed to systematically prepare the biological system and ligand, perform the computational search for the best binding pose, and analyze the results. Each step is critical for the success and reliability of the outcome.
Caption: High-level overview of the molecular docking workflow.
Part 1: Pre-Docking Preparation
The quality of a docking simulation is fundamentally dependent on the meticulous preparation of both the receptor and the ligand. Garbage in, garbage out is a particularly resonant axiom in computational chemistry.
Protocol: Receptor Preparation
The goal of receptor preparation is to transform a raw structural file (e.g., from the Protein Data Bank - PDB) into a chemically correct and computationally ready model.
Rationale: PDB files often contain non-essential elements like water molecules, co-solvents, and multiple protein chains, and they typically lack hydrogen atoms.[5][6][7] Preparing the receptor involves cleaning these elements, adding hydrogens, assigning correct bond orders and partial charges, and repairing any structural issues like missing side chains or loops.[7] This ensures that the electrostatic and steric properties of the binding site are accurately represented.[8]
Step-by-Step Methodology:
-
Obtain Receptor Structure: Download the 3D structure of the target protein from a database like the RCSB PDB. If a co-crystallized structure with a known inhibitor is available, it is highly recommended for protocol validation.
-
Initial Cleaning:
-
Load the PDB file into a molecular visualization program (e.g., UCSF Chimera, Schrödinger Maestro, Discovery Studio).
-
Remove all non-essential components. This includes water molecules, ions, and any co-solvents unless there is strong evidence they are critical for ligand binding.[5][7]
-
If the protein functions as a monomer, delete any additional protein chains.[5][7]
-
-
Structural Correction:
-
Inspect the protein for any missing residues or atoms within side chains. Use modeling tools (e.g., the Protein Preparation Wizard in Maestro, Modeller) to build and optimize these missing fragments.[5]
-
Assign correct bond orders.
-
-
Add Hydrogens & Assign Charges:
-
Add hydrogen atoms to the structure. This is a critical step as hydrogens are crucial for forming hydrogen bonds.[9]
-
Optimize the hydrogen-bonding network. This involves flipping terminal amide groups of asparagine and glutamine and adjusting the protonation states of histidine residues to maximize favorable interactions.
-
Assign partial atomic charges using a suitable force field (e.g., AMBER, OPLS). This is essential for calculating electrostatic interactions.
-
-
Constrained Minimization: Perform a brief, restrained energy minimization of the protein structure. This step relieves any steric clashes or geometric strain introduced during the preparation process, without significantly altering the experimentally determined backbone coordinates.
-
Save the Prepared Receptor: Save the final, cleaned structure in a format required by the docking software (e.g., PDBQT for AutoDock Vina).[9]
Protocol: Ligand Preparation
The ligand, this compound, must also be converted into a suitable 3D format with correct chemical properties.
Rationale: Ligands are often represented in 2D formats. Preparation involves generating a low-energy 3D conformation, assigning correct atom types and partial charges, and defining rotatable bonds.[1][7] The flexibility of the ligand is a key component of most modern docking algorithms, allowing it to adapt its shape to fit the binding pocket.[10]
Step-by-Step Methodology:
-
Obtain Ligand Structure: The structure of this compound can be drawn using a chemical sketcher (e.g., ChemDraw, MarvinSketch) or downloaded from a database like PubChem.
-
Generate 3D Conformation: Convert the 2D representation into a 3D structure.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This ensures that bond lengths and angles are reasonable.[7]
-
Assign Charges & Define Torsions:
-
Add hydrogen atoms.
-
Calculate and assign partial atomic charges. For use with AutoDock, Gasteiger charges are commonly used.[11]
-
Define the rotatable (torsional) bonds. The docking software will explore different conformations by rotating these bonds during the simulation.
-
-
Save the Prepared Ligand: Save the final ligand structure in the appropriate format (e.g., PDBQT for AutoDock Vina).
Part 2: The Docking Simulation
With the receptor and ligand prepared, the next phase is to define the search space and run the docking algorithm.
Protocol: Grid Generation
The docking process is computationally intensive. To make it efficient, most programs pre-calculate the properties of the binding site on a 3D grid.[12][13]
Rationale: The grid-based approach represents the receptor as a set of potential fields (e.g., electrostatic, van der Waals) on a grid.[13] During docking, the program rapidly calculates the interaction energy of the ligand with these pre-computed fields, rather than calculating pairwise interactions with every atom of the protein.[12][13] This dramatically speeds up the scoring process.
Step-by-Step Methodology:
-
Load Prepared Receptor: Open the prepared receptor file in the docking software suite (e.g., AutoDock Tools).[14]
-
Define the Grid Box:
-
Identify the active site of the protein. If a co-crystallized ligand was present in the original PDB file, the grid box should be centered on its location.[15]
-
Define the dimensions (x, y, z) of the grid box. The box must be large enough to encompass the entire binding site and allow the ligand to rotate and translate freely within it.[15][16]
-
-
Generate Grid Parameter File: The software will use the defined box to generate grid map files for each atom type in the ligand and a grid parameter file (e.g., a GPF file for AutoGrid).[17]
| Parameter | Example Value | Rationale |
| Grid Center (x, y, z) | 10.5, -2.3, 15.8 Å | Centered on the known active site or co-crystallized ligand. |
| Grid Size (x, y, z) | 60, 60, 60 points | Must be large enough to accommodate the ligand and binding site. |
| Grid Spacing | 0.375 Å | A spacing of ~0.4 Å is standard for good resolution. |
Protocol: Executing the Docking Run
This step involves running the docking algorithm, which will systematically sample different poses of the ligand in the active site and score them.
Rationale: The docking algorithm explores the vast conformational and orientational space of the ligand within the grid box.[18] A scoring function is used to evaluate each pose, estimating the binding free energy.[19] Poses with the most favorable scores are retained as the predicted binding modes.
Step-by-Step Methodology (Using AutoDock Vina as an example):
-
Create a Configuration File: Prepare a text file that specifies the input files and search parameters.[15][20]
-
receptor = receptor.pdbqt
-
ligand = ligand.pdbqt
-
center_x, center_y, center_z (from grid generation)
-
size_x, size_y, size_z (from grid generation)
-
out = results.pdbqt
-
exhaustiveness = 8 (Controls the thoroughness of the search; higher values are more accurate but slower).
-
-
Launch the Docking Job: Run the Vina executable from the command line, pointing it to your configuration file.[20] vina --config conf.txt --log log.txt
-
Job Completion: The program will generate an output file containing the predicted binding poses (ranked by score) and a log file with the binding affinity scores for each pose.[14]
Part 3: Post-Docking Analysis and Validation
Generating docking poses is only half the battle. The results must be carefully analyzed, interpreted, and, most importantly, validated to ensure they are meaningful.
Protocol: Analysis of Docking Results
Rationale: The primary outputs of a docking run are the binding poses and their associated scores. A more negative binding affinity score (ΔG, typically in kcal/mol) indicates a stronger predicted interaction.[19] However, the score alone is not sufficient. Visual inspection of the top-ranked poses is crucial to determine if the interactions are chemically sensible.[21]
Step-by-Step Methodology:
-
Examine Binding Scores: Review the log file to identify the binding affinity scores for the top poses. The lowest energy score represents the most favorable predicted pose.
-
Visualize Binding Poses: Load the receptor and the output pose file (e.g., results.pdbqt) into a visualization tool.
-
Analyze Intermolecular Interactions: For the top-ranked pose(s), identify key interactions between this compound and the protein. Look for:
-
Hydrogen Bonds: Identify H-bonds between the ligand's donors/acceptors (like the carboxylic acid) and protein residues.[19]
-
Hydrophobic Interactions: Note any contacts between the heterocyclic rings and nonpolar residues.
-
Electrostatic Interactions: Check for favorable charge interactions.
-
-
Clustering and RMSD: The output often contains multiple poses. These can be clustered based on conformational similarity. The root-mean-square deviation (RMSD) between poses in a cluster indicates how similar they are.[22]
Caption: Decision workflow for post-docking analysis and validation.
Protocol: Validation of the Docking Methodology
Rationale: A docking protocol must be a self-validating system. The most common and robust method for this is re-docking .[23][24] If the docking protocol can accurately reproduce the conformation of a known ligand in the protein's crystal structure, it builds confidence that the protocol can reliably predict the binding of novel ligands like our target compound.[24][25]
Step-by-Step Methodology:
-
Select a Validation System: Choose a high-resolution crystal structure of your target protein that is co-crystallized with a ligand.
-
Extract and Prepare the Native Ligand: Separate the co-crystallized ligand from the protein. Prepare it using the same ligand preparation protocol (Section 1.2).
-
Prepare the Receptor: Prepare the protein structure as described in Section 1.1, ensuring the native ligand has been removed.
-
Perform Re-docking: Dock the prepared native ligand back into its own receptor using the exact same grid parameters and docking settings you plan to use for your test compound.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic position. Calculate the RMSD between the heavy atoms of the two.
-
Assess Validity: An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating that the docking protocol is accurate and reliable.[23][26] If the RMSD is higher, the protocol (e.g., grid box size, scoring function, search parameters) may need to be adjusted and re-validated.
Conclusion
This guide outlines a rigorous and validated workflow for the molecular docking of this compound. By adhering to these protocols—from meticulous preparation of the ligand and receptor to the critical step of re-docking for validation—researchers can generate reliable computational hypotheses about the binding mode and affinity of this promising compound. These in silico results provide a powerful foundation for guiding further experimental studies, such as site-directed mutagenesis and in vitro binding assays, ultimately accelerating the drug discovery and development process.
References
-
Title: Docking and scoring - Schrödinger Source: Schrödinger URL: [Link]
-
Title: How to interprete and analyze molecular docking results? Source: ResearchGate URL: [Link]
-
Title: Grid Generation and Matching for Small Molecule Docking Source: Theoretical and Computational Biophysics Group URL: [Link]
-
Title: How does one prepare proteins for molecular docking? Source: Quora URL: [Link]
-
Title: Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol Source: YouTube URL: [Link]
-
Title: Tutorial – AutoDock Vina Source: The Scripps Research Institute URL: [Link]
-
Title: Schrödinger Notes—Molecular Docking Source: J's Blog URL: [Link]
-
Title: Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced Source: YouTube URL: [Link]
-
Title: How I can analyze and present docking results? Source: Matter Modeling Stack Exchange URL: [Link]
-
Title: Autodock Vina Tutorial - Molecular Docking Source: YouTube URL: [Link]
-
Title: Analysis and Mapping of Molecular Docking Results Source: CD ComputaBio URL: [Link]
-
Title: Molecular docking protocol validation. This crucial process can enhance... Source: ResearchGate URL: [Link]
-
Title: Vina Docking Tutorial Source: Eagon Research Group URL: [Link]
-
Title: Automating Ensemble Docking and Grid Generation for Multiple Receptor Conformations Source: Schrödinger URL: [Link]
-
Title: Ten quick tips to perform meaningful and reproducible molecular docking calculations Source: PLOS Computational Biology URL: [Link]
-
Title: Molecular Docking: A powerful approach for structure-based drug discovery Source: PubMed Central (PMC) URL: [Link]
-
Title: Session 4: Introduction to in silico docking Source: A-IMBN URL: [Link]
-
Title: Generating grid box for Docking using Vina Source: YouTube URL: [Link]
-
Title: Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., Source: YouTube URL: [Link]
-
Title: Virtual Screening With GLIDE Source: Schrödinger URL: [Link]
-
Title: Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Source: SciSpace URL: [Link]
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Title: Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase Source: PubMed Central (PMC) - NIH URL: [Link]
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Title: Molecular docking proteins preparation Source: ResearchGate URL: [Link]
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Title: Tutorial: Docking with Glide Source: UC Santa Barbara URL: [Link]
-
Title: HADDOCK2.4 shape-restrained protein-small molecule tutorial Source: Bonvin Lab URL: [Link]
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Title: [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech Source: YouTube URL: [Link]
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Title: AutoDock Tutorial- Part 4. Preparing Ligand for Docking Source: YouTube URL: [Link]
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Title: (PDF) Validation of Docking Methodology (Redocking) Source: ResearchGate URL: [Link]
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Title: Validation Studies of the Site-Directed Docking Program LibDock Source: ACS Publications URL: [Link]
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Title: A Beginner's Guide to Molecular Docking Source: ETFLIN URL: [Link]
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Title: Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA Source: Molecular BioSystems (RSC Publishing) URL: [Link]
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Title: Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon) Source: YouTube URL: [Link]
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Title: 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides Source: NIH URL: [Link]
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Application Notes and Protocols: Biochemical Tools in Proteomics Research
Introduction: Interrogating the Proteome with Chemical Precision
Proteomics, the large-scale study of proteins, provides a direct snapshot of cellular function, which is far more dynamic and complex than the genome alone suggests.[1][2] To navigate this complexity, researchers rely on a sophisticated arsenal of biochemical tools. These are not merely reagents, but precision instruments designed to isolate, quantify, and characterize proteins and their myriad interactions within the native biological context.[2] This guide provides an in-depth exploration of key biochemical methodologies that are indispensable in modern proteomics, particularly in the realms of basic research and drug discovery. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate how these tools empower scientists to answer fundamental biological questions.
Part 1: Core Biochemical Tools and Methodologies
The power of proteomics lies in its ability to measure changes. Whether it's comparing a diseased state to a healthy one or assessing a drug's impact on cellular protein networks, the core challenge is accurate and robust measurement. Biochemical tools are the key to unlocking these measurements.
Section 1.1: Chemical Labeling for Quantitative Proteomics
To compare protein abundance across different samples, we must introduce a distinguishable feature. Chemical labeling strategies achieve this by incorporating stable isotopes into peptides, creating a mass "tag" that can be precisely measured by a mass spectrometer.[3][4]
Causality in Method Selection: The choice of labeling strategy is dictated by the experimental system.
-
Metabolic Labeling (SILAC): Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is the gold standard for accuracy in cultured cells.[5][6] By growing cell populations in media containing "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., Lysine, Arginine), the label is incorporated metabolically into all newly synthesized proteins.[4][5] This approach minimizes downstream sample handling errors because different experimental samples (e.g., control vs. treated) are combined at the very beginning of the workflow. However, its reliance on cell culture limits its use for clinical tissues or organisms that cannot be metabolically labeled.[6]
-
Chemical Labeling (iTRAQ/TMT): For samples that cannot be metabolically labeled, such as clinical tissues, isobaric tagging reagents like Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT) are the methods of choice.[3][4][6] These reagents are chemical probes that covalently attach to the primary amines of peptides in vitro after protein extraction and digestion.[3][4] The key feature of isobaric tags is that different tags (representing different samples) have the same total mass. During mass spectrometry analysis, the tags remain indistinguishable until fragmentation (MS/MS), at which point unique "reporter ions" are released, and their intensities reveal the relative abundance of the peptide from each original sample.[7] This allows for high multiplexing—analyzing up to 16 samples in a single run with TMTpro reagents.[6][7]
Comparison of Quantitative Labeling Strategies
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | iTRAQ/TMT (Isobaric Tagging) |
| Principle | In vivo metabolic incorporation of heavy amino acids.[5] | In vitro chemical labeling of peptides at primary amines.[3] |
| Sample Types | Proliferating cells in culture.[6] | Virtually any sample type (cells, tissues, biofluids).[6] |
| Multiplexing | Typically 2-3 samples.[5] | 4-8 plex (iTRAQ), up to 16-plex (TMT).[6][7] |
| Pros | High accuracy, labeling occurs early, minimizing error.[5][6] | High multiplexing, broad sample compatibility.[6] |
| Cons | Limited to metabolically active, cultured cells. | Potential for ratio compression, labeling occurs late in the workflow.[6] |
Section 1.2: Activity-Based Protein Profiling (ABPP)
Standard proteomics measures protein abundance, but not necessarily protein activity. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technology that addresses this gap by using chemical probes to directly measure the functional state of entire enzyme families in complex proteomes.[8][9]
Mechanism of Action: ABPP probes are small molecules with three key components:
-
A Reactive Group (Warhead): This moiety is designed to bind covalently to the active site of a specific class of enzymes (e.g., serine hydrolases, kinases).[9]
-
A Linker: A spacer that connects the warhead to the reporter tag.
-
A Reporter Tag: Typically a biotin or fluorescent tag used for enrichment and detection of the labeled proteins.[9]
By reacting with the catalytically active form of an enzyme, these probes provide a direct readout of functional activity. ABPP is particularly transformative in drug discovery for target identification and validation.[9][10][11] In a competitive ABPP experiment, a drug candidate is introduced to the proteome before the probe. If the drug binds to a target enzyme, it will block the active site, preventing the ABPP probe from labeling it. This reduction in labeling, quantifiable by mass spectrometry, validates direct target engagement in a native biological system.[8]
Caption: Competitive ABPP workflow for drug target validation.
Section 1.3: Probing Protein Interactions
Proteins rarely act alone; they form intricate networks of interactions to carry out their functions.[12] Biochemical tools are essential for capturing these interactions.
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a cornerstone technique for identifying protein-protein interactions (PPIs).[13][14] The principle is to use an antibody or other affinity reagent to selectively "pull down" a protein of interest (the "bait") from a cell lysate, bringing its interaction partners ("prey") along with it.[14][15] The entire complex is then analyzed by mass spectrometry to identify all the proteins present.
Trustworthiness Through Controls: A critical aspect of AP-MS is distinguishing true interactors from non-specific background proteins that bind to the antibody or purification beads. A proper experiment MUST include a control purification using a non-specific antibody (e.g., IgG) or beads alone. True interactors should be significantly enriched in the bait pulldown compared to the control.
Chemical Cross-Linking Mass Spectrometry (XL-MS)
While AP-MS identifies members of a protein complex, XL-MS provides information about their spatial arrangement and interaction interfaces.[16] This technique uses chemical reagents called cross-linkers to form covalent bonds between amino acid residues that are close to each other in three-dimensional space.[17][18]
After cross-linking, the protein complex is digested, and the resulting peptides are analyzed by mass spectrometry. The software then identifies the cross-linked peptides, providing distance constraints that can be used to model the topology of the protein complex.[12][16] Recent advances in MS-cleavable cross-linkers and specialized software have made this powerful technique more accessible and robust.[12][17]
Caption: A typical quantitative proteomics workflow using isobaric tagging.
Part 2: Detailed Protocols
Protocol 2.1: TMT-based Quantitative Proteomics Workflow
This protocol outlines a standard procedure for preparing samples for quantitative proteomics using TMT reagents, from cell lysis to sample clean-up before mass spectrometry.
1. Protein Extraction and Quantification a. Harvest cells and wash twice with ice-cold PBS. b. Lyse cells in 8M Urea lysis buffer containing protease and phosphatase inhibitors. c. Sonicate the lysate to shear DNA and reduce viscosity. d. Centrifuge at high speed to pellet debris. Collect the supernatant. e. Quantify protein concentration using a BCA assay.
2. Protein Reduction, Alkylation, and Digestion a. Take a standardized amount of protein (e.g., 100 µg) for each sample. b. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 1 hour at 37°C. c. Alkylate cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating for 45 minutes in the dark at room temperature. d. Dilute the sample with 50 mM ammonium bicarbonate until the urea concentration is below 2M. This is critical for enzyme activity. e. Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
3. TMT Labeling of Peptides a. Acidify the digest with formic acid to stop the reaction. b. Clean up the peptides using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.[19] c. Dry the purified peptides completely in a vacuum centrifuge. d. Resuspend peptides in 100 mM TEAB buffer. e. Add the TMT reagent (dissolved in anhydrous acetonitrile) to each peptide sample and incubate for 1 hour at room temperature. f. Quench the labeling reaction by adding hydroxylamine.
4. Sample Combination and Clean-up a. Combine all TMT-labeled samples into a single tube. b. Perform a final C18 SPE clean-up to remove excess TMT reagent. c. Dry the final combined sample and store at -80°C until LC-MS/MS analysis.
Part 3: Applications in Drug Discovery and Development
Biochemical tools in proteomics are revolutionizing how drugs are discovered and developed.[20]
-
Target Identification and Validation: Comparing the proteomes of healthy and diseased tissues can reveal proteins that are uniquely expressed or activated in the disease state, highlighting potential drug targets.[20][21] Competitive ABPP can then confirm if a drug candidate directly engages this target in a complex biological system.[10][22]
-
Biomarker Discovery: Quantitative proteomics can identify proteins whose levels change in response to disease or treatment.[1] These proteins can serve as biomarkers for diagnosing disease, monitoring patient response to therapy, or identifying patient populations most likely to benefit from a specific drug.
-
Mechanism of Action Studies: By observing which proteins and pathways are altered after drug treatment, researchers can gain a deep understanding of a compound's mechanism of action and identify potential off-target effects, which is crucial for predicting efficacy and toxicity.[23]
References
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Ahmed, N., et al. (2012). Proteomics in Drug Discovery. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Kao, A., et al. (2011). Cross-Linking Mass Spectrometry (XL-MS): an Emerging Technology for Interactomics and Structural Biology. Analytical Chemistry. Available at: [Link]
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Al-Jandal, N., et al. (2023). Activity-based protein profiling: A graphical review. Biomedicine & Pharmacotherapy. Available at: [Link]
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Aslam, B., et al. (2017). Proteomics: Concepts and applications in human medicine. World Journal of Biological Chemistry. Available at: [Link]
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O'Reilly, F. J., & Rappsilber, J. (2018). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols. Available at: [Link]
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Lashkari, B., et al. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. Available at: [Link]
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Berth, M. (2018). Discovery of protein-protein interactions by affinity purification and mass-spectrometry (AP-MS). Proteomics & Bioinformatics. Available at: [Link]
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Rauniyar, N. (2015). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Journal of Proteome Research. Available at: [Link]
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Rodriguez-Ulloa, A., & Rodriguez, R. (2014). Bioinformatic tools for proteomic data analysis: An overview. Biotechnology and Applied Biochemistry. Available at: [Link]
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Chen, H., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry. Available at: [Link]
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Li, Z., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules. Available at: [Link]
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Dovichi, N. (2022). Latest Tools and Technologies Used for Study of Proteomics. Journal of Proteomics & Bioinformatics. Available at: [Link]
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Kumar, S., et al. (2017). Proteomics Tools – An Update. Clinics in Oncology. Available at: [Link]
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Technology Networks. (2023). Applications of Proteomics in Drug Discovery. Technology Networks. Available at: [Link]
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Heck, A. J. R., et al. (2019). Advances in mass spectrometry: unlocking the potential of chemical crosslinking as a structural biology tool. Drug Target Review. Available at: [Link]
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Chen, H., et al. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in Chemistry. Available at: [Link]
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Chen, X., et al. (2015). Quantitative proteomics using SILAC: Principles, applications, and developments. Proteomics. Available at: [Link]
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Komal, T., & Bisht, N. C. (2021). Affinity Purification-Mass Spectroscopy (AP-MS) and Co-Immunoprecipitation (Co-IP) Technique to Study Protein-Protein Interactions. Methods in Molecular Biology. Available at: [Link]
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Fiveable. (n.d.). Affinity purification-mass spectrometry (AP-MS). Fiveable. Available at: [Link]
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Drug Target Review. (n.d.). Proteomics News, Articles, Whitepapers. Drug Target Review. Available at: [Link]
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B. S., Aslam, et al. (2017). Proteomics: Challenges, Techniques and Possibilities to Overcome Biological Sample Complexity. Journal of Proteomics & Bioinformatics. Available at: [Link]
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Al-Jandal, N., et al. (2023). Activity-based protein profiling: A graphical review. ResearchGate. Available at: [Link]
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Silantes. (2023). Comparing iTRAQ, TMT and SILAC. Silantes. Available at: [Link]
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MtoZ Biolabs. (n.d.). Label-Based Protein Quantitative Service—iTRAQ, TMT, SILAC. MtoZ Biolabs. Available at: [Link]
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LGC Standards. (2024). The revolution and evolution of activity-based protein profiling. YouTube. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals navigating the complexities of synthesizing this valuable heterocyclic scaffold. The unique juxtaposition of isoxazole and oxazole rings presents specific challenges that require careful optimization and troubleshooting.[1] This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address issues you may encounter during your experimental work.
Synthetic Overview & Key Challenges
The synthesis of this compound is a multi-step process involving the sequential construction of two distinct five-membered heterocycles. A common and logical pathway involves building the isoxazole core first, followed by its elaboration and subsequent cyclization to form the oxazole ring. The final step is typically the hydrolysis of an ester to the target carboxylic acid.
The primary challenges in this synthesis include:
-
Controlling the 1,3-Dipolar Cycloaddition: The formation of the isoxazole ring relies on the generation of a reactive nitrile oxide intermediate, which is prone to unproductive dimerization.[2]
-
Ring Stability: Both isoxazole and oxazole rings can be sensitive to certain reagents and conditions, particularly strong bases, which can lead to ring-opening and yield loss.[3][4][5]
-
Purification of Intermediates and Final Product: The polar nature of the carboxylic acid and some nitrogen-containing intermediates can complicate purification by standard chromatographic methods.[6]
Below is a typical workflow illustrating a plausible synthetic route.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis.
Problem 1: Low Yield or Failure in the Isoxazole-Forming Cycloaddition
Question: My 1,3-dipolar cycloaddition reaction between a nitrile oxide and ethyl propiolate to form ethyl isoxazole-3-carboxylate is giving a low yield or failing completely. What are the likely causes and solutions?
Answer: This is a critical step, and its failure often points to issues with the nitrile oxide intermediate. Nitrile oxides are highly reactive and can undergo self-condensation to form furoxans (1,2,5-oxadiazole-2-oxides), which is the most common failure mode.[2]
Causality and Solutions:
-
Nitrile Oxide Dimerization: This occurs when the concentration of the nitrile oxide is too high, or the dipolarophile (the alkyne) is not reactive enough or present in sufficient concentration.
-
Solution: Generate the nitrile oxide in situ under conditions where the alkyne is already present. This is typically achieved by the slow addition of a base (like triethylamine) to a solution containing the hydroximoyl chloride precursor and the alkyne. This keeps the instantaneous concentration of the free nitrile oxide low, favoring the desired cycloaddition over dimerization.[7]
-
-
Poor Precursor Quality: The hydroximoyl chloride or aldoxime precursor may be impure or degraded.
-
Solution: Ensure the precursor is pure and dry. Hydroximoyl chlorides can be moisture-sensitive. Recrystallize or re-purify the precursor if its integrity is in doubt.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial.
-
Solution: Triethylamine is a common base, but others can be screened. The solvent polarity can influence reaction rates. Aprotic solvents like THF, DCM, or DMF are typically effective. The reaction is often run at room temperature, but gentle heating may be required for less reactive substrates.
-
Below is a decision tree to systematically troubleshoot this step.
Problem 2: Ring-Opening During Saponification Steps
Question: During the hydrolysis of either the ethyl isoxazole-3-carboxylate or the final ethyl 5-(isoxazol-3-yl)oxazole-4-carboxylate, I am seeing significant byproduct formation and suspect ring cleavage. How can I prevent this?
Answer: This is a valid concern. The N-O bond in the isoxazole ring is susceptible to cleavage under certain conditions, particularly with strong nucleophiles or bases at elevated temperatures.[3][5] The oxazole ring can also be labile under harsh pH conditions.[4]
Causality and Solutions:
-
Harsh Basic Conditions: Standard saponification conditions (e.g., NaOH or KOH in refluxing ethanol/water) can be too aggressive for these heterocyclic systems. Base-catalyzed ring opening of the isoxazole can lead to various degradation products.
-
Solution: Employ milder hydrolysis conditions. A systematic approach is recommended, as outlined in the table below. Always monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to the basic medium once the starting material is consumed.
-
| Parameter | Standard Condition | Milder Alternative 1 | Milder Alternative 2 | Rationale |
| Base | NaOH / KOH | LiOH | K₂CO₃ / Cs₂CO₃ | Lithium hydroxide is often effective at lower temperatures and can reduce side reactions. Carbonates are weaker bases suitable for sensitive substrates. |
| Solvent | EtOH / H₂O | THF / H₂O | Dioxane / H₂O | Using a co-solvent like THF can improve solubility and allow for lower reaction temperatures. |
| Temperature | Reflux (70-80 °C) | Room Temp (20-25 °C) | 0 °C to Room Temp | Reducing thermal energy is the most effective way to minimize degradation pathways. The trade-off is longer reaction time. |
-
Workup Issues: Acidifying the reaction mixture to protonate the carboxylate can cause degradation if the product is unstable to strong acids.
-
Solution: After the reaction is complete, carefully acidify the cooled solution with a milder acid like 1 M citric acid or by bubbling CO₂ gas, keeping the temperature low (ice bath). Extract the product promptly into an organic solvent.
-
Problem 3: Low Yield in Robinson-Gabriel Oxazole Synthesis
Question: My cyclodehydration of the α-acylamino ketone intermediate to form the oxazole ring is inefficient. What factors should I investigate?
Answer: The Robinson-Gabriel synthesis and related cyclodehydrations are powerful but can be sensitive to the choice of reagent and the substrate's purity.[8][9] Incomplete reaction or decomposition of the starting material are common failure points.
Causality and Solutions:
-
Ineffective Dehydrating Agent: The energy barrier for the cyclization can be high, and not all dehydrating agents are equally effective for every substrate.
-
Solution: While concentrated sulfuric acid is classic, it can cause charring. Phosphorus-based reagents are often superior. Screen common agents like phosphorus oxychloride (POCl₃), phosphorus pentachloride (PCl₅), or polyphosphoric acid (PPA). The reaction often requires heating, so start at a moderate temperature (e.g., 60-80 °C) and increase if necessary.
-
-
Impure Precursor: The α-acylamino ketone intermediate must be pure. The presence of unreacted starting materials or solvents from the previous step can interfere with the cyclization.
-
Solution: Thoroughly purify the α-acylamino ketone precursor before subjecting it to the harsh cyclization conditions. Ensure it is completely dry, as water will consume the dehydrating reagent.
-
-
Side Reactions: The enol or enolate form of the ketone can potentially undergo side reactions.
-
Solution: Running the reaction under neat conditions (if the substrate is a low-melting solid or oil) or in a high-boiling, non-reactive solvent like toluene or chlorobenzene can sometimes improve yields by minimizing side pathways.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for this synthesis? A1: The synthesis involves several hazardous reagents. Thionyl chloride and phosphorus oxychloride are highly corrosive and react violently with water; they must be handled in a fume hood with appropriate personal protective equipment (PPE). When working with bases like NaOH/KOH, be aware of their corrosive nature. Always consult the Safety Data Sheet (SDS) for every chemical used.
Q2: Can I use a copper-catalyzed cycloaddition (CuAAC) to form the isoxazole ring? A2: The popular copper-catalyzed "click" reaction is for the synthesis of 1,2,3-triazoles from azides and alkynes. The analogous copper-catalyzed reaction for isoxazole synthesis involves the cycloaddition of terminal alkynes and in situ generated nitrile oxides and is a valid and often high-yielding method.[10] It can be an excellent alternative to the traditional thermal cycloaddition if you are using a terminal alkyne.
Q3: My final carboxylic acid product is showing poor solubility for biological assays. What can I do? A3: This is a common issue with polar, rigid molecules. First, ensure the product is pure, as impurities can suppress solubility. You can prepare simple salts (e.g., sodium, potassium, or tromethamine salts) by treating an aqueous suspension of the acid with one equivalent of the corresponding base (NaOH, KOH, or Tris base) and then lyophilizing the resulting solution. Alternatively, you can re-synthesize the ester precursor (e.g., methyl or ethyl ester), which is typically much more soluble in organic solvents like DMSO.
Q4: What are the expected ¹H NMR signals for the protons on the isoxazole and oxazole rings? A4: The exact chemical shifts will depend on the solvent and final structure, but you can expect the following: For the 5-(Isoxazol-3-yl) fragment, the H4 and H5 protons of the isoxazole ring will appear as doublets. For the oxazole ring, the C2-H proton (if present, though not in this specific target) is typically the most downfield. The key is to look for the characteristic coupling patterns and chemical shifts of protons on five-membered aromatic heterocycles, which are generally found in the 7-9 ppm range.
Key Experimental Protocols
Protocol 1: In Situ Generation and 1,3-Dipolar Cycloaddition for Ethyl Isoxazole-3-carboxylate
This protocol is a representative example for the formation of the isoxazole core.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the hydroximoyl chloride precursor (1.0 eq) and ethyl propiolate (1.2 eq) in anhydrous THF (5 mL per mmol of precursor).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Prepare a solution of triethylamine (1.1 eq) in anhydrous THF (2 mL per mmol). Add this solution dropwise to the reaction mixture via the dropping funnel over 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate), visualizing with a UV lamp and/or potassium permanganate stain.
-
Workup: Once the reaction is complete, filter the mixture to remove the triethylammonium hydrochloride salt and wash the solid with a small amount of THF. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Robinson-Gabriel Cyclodehydration
This protocol describes the formation of the oxazole ring from the α-acylamino ketone precursor.
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place the pure, dry α-acylamino ketone precursor (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask at room temperature in a fume hood. The mixture may become a thick slurry.
-
Heating: Heat the reaction mixture to 80-90 °C with stirring. The solids should gradually dissolve as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC or LC-MS by carefully quenching a small aliquot in ice-cold saturated sodium bicarbonate solution and extracting with ethyl acetate.
-
Workup: After 2-4 hours, or once the reaction is complete, cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker (exothermic and HCl gas evolution!).
-
Neutralization & Extraction: Neutralize the acidic aqueous solution to pH 7-8 by the slow addition of solid sodium bicarbonate or a concentrated NaOH solution while cooling in an ice bath. Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
-
Duan, M., Hou, G., Zhao, Y., Zhu, C., & Song, C. (2022). An oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization provides a series of isoxazoles with a wide range of functional group compatibility. Journal of Organic Chemistry, 87, 11222-11225. Available at: [Link]
-
Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-catalyzed synthesis of azides, and 3,5-disubstituted isoxazoles from terminal alkynes. Journal of the American Chemical Society, 127(1), 210-216. Available at: [Link]
-
Davis, C. P., & Grice, M. E. (2000). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 28(8), 947-954. Available at: [Link]
-
Yin, B., et al. (2014). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Heterocyclic Chemistry, 51(S1), E29-E34. Available at: [Link]
-
Kaur, N., et al. (2018). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 57(15), 9139-9147. Available at: [Link]
-
ResearchGate. (n.d.). The protocols for substituted oxazoles synthesis. Available at: [Link]
-
Nongrum, N. N., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 694. Available at: [Link]
-
Cheung, C. W., & Buchwald, S. L. (2012). Copper(II)-catalyzed oxidative cyclization of enamides gives oxazoles via vinylic C-H bond functionalization at room temperature. Journal of Organic Chemistry, 77(17), 7526-7537. Available at: [Link]
-
Wang, X., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1601. Available at: [Link]
-
Jasim, H. A., et al. (2021). Synthesis of oxazolone by cyclohydration condensation reaction. Asian Journal of Chemical Sciences, 9(3), 22-30. Available at: [Link]
-
Kumar, A. S., et al. (2014). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. International Journal of Pharmaceutical Sciences and Research, 5(8), 3366-3372. Available at: [Link]
-
Padmavathi, V., et al. (2011). Microwave Promoted Oxazole Synthesis: Cyclocondensation Cascade of Oximes and Acyl Chlorides. Organic Preparations and Procedures International, 43(4), 382-387. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Available at: [Link]
-
Kumar, V., & Kumar, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences, 4(1), 1-19. Available at: [Link]
-
Wenta, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. Available at: [Link]
-
Ren, Y., et al. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 26(18), 5585. Available at: [Link]
- Devine, P. N., & Reider, P. J. (2003). Method for preparing heterocyclic-carboxylic acids. U.S. Patent No. 6,562,972 B1. Washington, DC: U.S. Patent and Trademark Office.
-
Gaina, L., et al. (2009). The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc. Farmacia, 57(1), 96-102. Available at: [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Available at: [Link]
-
Maiti, S., & Ghorai, P. (2020). Challenges associated with isoxazole directed C−H activation. Chemistry – An Asian Journal, 15(18), 2739-2752. Available at: [Link]
-
Andrzejak, M., et al. (2010). Synthesis of 2,3 and 4,5-Dihydro-hydroxy-isoxazoles and Isoxazoles Under Different pH Conditions. Letters in Organic Chemistry, 7(1), 32-38. Available at: [Link]
-
Sharma, V., & Kumar, P. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 1-22. Available at: [Link]
Sources
- 1. Buy this compound | 1250404-35-3 [smolecule.com]
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- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
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- 10. Isoxazole synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Challenges in the Purification of Oxazole Compounds
Introduction
Oxazole-containing compounds are a cornerstone of medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1][2][3] However, the journey from synthesis to a highly pure, well-characterized compound is often fraught with challenges. The inherent chemical nature of the oxazole ring—balancing aromatic stability with susceptibility to certain chemical conditions—makes purification a critical and nuanced step.[4]
This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals. It provides field-proven insights, troubleshooting strategies, and detailed protocols to navigate the common pitfalls encountered during the purification of oxazole derivatives.
Frequently Asked Questions (FAQs)
Section 1: General Purification Strategies
Q1: What are the primary challenges I should anticipate when purifying oxazole compounds?
Researchers frequently encounter several core challenges:
-
Compound Instability: The oxazole ring can be sensitive to strong acids and certain oxidizing agents.[5] Some derivatives, particularly those with electron-donating groups like hydroxyl substituents, may be prone to degradation or ring-opening, especially on acidic stationary phases like standard silica gel.[6]
-
High Polarity & Solubility Issues: The presence of the nitrogen atom and potentially other polar functional groups can make oxazoles highly polar. This can lead to strong adsorption on silica gel, requiring highly polar eluents that may also dissolve stubborn impurities. Conversely, some highly substituted oxazoles can be greasy and difficult to crystallize.
-
Byproduct Removal: Synthetic routes can generate byproducts with similar polarity to the target compound. For instance, in reactions using triphenylphosphine, the resulting triphenylphosphine oxide can be a persistent impurity that complicates chromatographic purification.[6] Similarly, reactions like the van Leusen synthesis may have unreacted tosylmethylisocyanide (TosMIC) or its byproducts to contend with.[7]
-
Moisture Sensitivity: The basic nitrogen atom can make some oxazoles hygroscopic, complicating handling, accurate weighing, and storage.[6]
Q2: What is a good starting point for a general purification workflow?
A multi-step approach is almost always necessary. A robust workflow begins with an effective aqueous workup, followed by one or more purification techniques.
-
Aqueous Workup/Extraction: This is the first and most critical step to remove inorganic salts, water-soluble reagents, and highly polar byproducts. Exploiting the weak basicity of the oxazole ring (pKa of the conjugate acid is ~0.8) or other functional groups (like a carboxylic acid) through pH-controlled extractions is highly effective.
-
Column Chromatography: This is the workhorse for separating compounds of differing polarities. Standard silica gel is common, but for sensitive oxazoles, alternatives like neutral alumina, deactivated silica, or reversed-phase silica should be considered.[6]
-
Recrystallization: For solid compounds, recrystallization is an excellent final step to achieve high purity and obtain crystalline material suitable for analysis (e.g., X-ray crystallography).[6]
-
Distillation/Kugelrohr: For thermally stable, non-crystalline (liquid or low-melting solid) oxazoles, distillation under reduced pressure can be effective.[6]
Section 2: Chromatography-Specific Issues
Q3: My oxazole compound is streaking badly on the TLC plate and giving poor recovery from my silica gel column. What's happening?
This is a classic sign of strong, irreversible adsorption or on-column degradation. The lone pair on the oxazole nitrogen and other polar groups can interact strongly with the acidic silanol groups (Si-OH) on the silica surface.
Causality: The silica surface is acidic and can act as a Lewis acid. This can lead to two primary problems:
-
Protonation and Strong Binding: The basic nitrogen can be partially protonated, causing it to bind very tightly to the stationary phase, resulting in streaking and low recovery.
-
Acid-Catalyzed Degradation: For sensitive oxazoles (e.g., those with alkoxy or hydroxyl groups), the acidic environment can catalyze hydrolytic ring-opening or other decomposition pathways.[6]
Solutions:
-
Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (~0.5-1%) or pyridine to your eluent. This neutralizes the most acidic sites on the silica, leading to sharper peaks and improved recovery.
-
Use an Alternative Stationary Phase: Switch to neutral alumina (Brockmann I-III) or consider reversed-phase (C18) chromatography, where the separation mechanism is based on hydrophobicity rather than polarity.[6]
-
Add a Competitive Polar Solvent: For polar compounds like oxazole carboxylic acids, adding a small amount of acetic or formic acid to the mobile phase can help by competing for binding sites and improving elution.[6]
Q4: I can't separate my desired oxazole from a persistent byproduct (e.g., triphenylphosphine oxide). What should I do?
When chromatographic separation fails due to similar polarities, you must change the chemical or physical properties of the compounds.
-
Optimize Chromatography: Experiment with different solvent systems. A switch from ethyl acetate/hexane to dichloromethane/methanol can sometimes alter the selectivity enough to achieve separation.
-
Try Recrystallization: This technique separates compounds based on differences in solubility in a specific solvent system, which can be more effective than chromatography for isomers or compounds of similar polarity.
-
Derivatization: If a reactive handle is available on either your product or the impurity, you can chemically modify one of them to drastically change its polarity. For example, if your oxazole has a free hydroxyl group, you could protect it as a silyl ether, purify the less polar derivative, and then deprotect it.
Troubleshooting Guides
Problem 1: Low Recovery After Silica Gel Column Chromatography
| Possible Cause | Solution |
| Degradation on Silica Gel | The acidic nature of silica is causing the oxazole ring to open or decompose.[6] |
| Irreversible Adsorption | The polar oxazole is binding too strongly to the silica surface.[6] |
| Inappropriate Solvent System | The chosen eluent has insufficient strength to elute the compound effectively. |
Problem 2: Final Product is Impure (e.g., contains residual solvent or moisture)
| Possible Cause | Solution |
| Residual Water from Workup | The organic extracts were not dried sufficiently before concentration. |
| Trapped High-Boiling Solvent | Solvents like DMF, DMSO, or toluene are difficult to remove under standard rotary evaporation. |
| Hygroscopic Nature | The purified compound readily absorbs moisture from the atmosphere.[6] |
Visualizations & Workflows
General Purification Workflow for Oxazole Compounds
This diagram illustrates a standard, logical progression for purifying a newly synthesized oxazole derivative.
Caption: A typical experimental workflow for the purification of oxazole compounds.
Troubleshooting Low Yield in Column Chromatography
This decision tree helps diagnose the root cause of poor recovery during chromatographic purification.
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naturally Occurring Oxazole-Containing Peptides [mdpi.com]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
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- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
Technical Support Center: Refining Analytical Methods for Isoxazole-Oxazole Isomers
Welcome to the Technical Support Center for the analysis of isoxazole and oxazole isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the separation and identification of these structurally similar heterocyclic compounds.
Introduction to the Analytical Challenge
Isoxazole and oxazole are constitutional isomers, sharing the same chemical formula (C₃H₃NO) but differing in the position of the nitrogen and oxygen atoms within the five-membered ring.[1] In isoxazoles, the nitrogen and oxygen atoms are adjacent (1,2-oxazole), while in oxazoles, they are separated by a carbon atom (1,3-oxazole).[1][2] This subtle structural difference leads to distinct physicochemical properties, impacting their behavior in various analytical systems and often making their separation and unambiguous identification a significant challenge.[3]
This guide provides practical, field-proven insights into refining your analytical methods for these isomers, focusing on chromatographic and spectroscopic techniques.
Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
High-Performance Liquid Chromatography (HPLC) & Ultra-Performance Liquid Chromatography (UPLC)
Question: I am observing poor resolution or complete co-elution of my isoxazole and oxazole isomers on a standard C18 column. What are the primary causes and how can I improve the separation?
Answer:
Co-elution of isoxazole and oxazole isomers on C18 columns is a common issue due to their similar polarity. The key to successful separation lies in manipulating the subtle differences in their electronic structure and hydrophobicity through careful method development.
Causality and Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Solvent Strength: Begin by adjusting the organic modifier (acetonitrile or methanol) to water ratio. A shallower gradient or an isocratic elution with a lower percentage of the organic solvent will increase retention times and provide more opportunity for the isomers to separate.[4]
-
Solvent Type: Switching between acetonitrile and methanol can alter the selectivity of your separation. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the isomers compared to the aprotic acetonitrile, potentially leading to differential retention.[4]
-
Mobile Phase pH and Buffers: For ionizable isoxazole or oxazole derivatives, the pH of the mobile phase is critical. Small adjustments in pH can significantly alter the charge state of your analytes and their interaction with the stationary phase. Utilize buffers such as phosphate or acetate to maintain a consistent pH. For mass spectrometry compatibility, formic acid is a suitable alternative to non-volatile buffers like phosphoric acid.[4][5]
-
-
Stationary Phase Selection:
-
If a C18 column fails to provide adequate resolution, consider stationary phases with different selectivities. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative retention mechanisms through π-π and dipole-dipole interactions, which can be effective for separating aromatic heterocyclic isomers.[4]
-
-
Temperature Control:
-
Adjusting the column temperature can influence selectivity. Lowering the temperature generally increases retention and can sometimes improve resolution, while higher temperatures can improve peak shape and efficiency. It is an empirical parameter that should be optimized for your specific isomer pair.[6]
-
Experimental Protocol: HPLC Method Development for Isoxazole-Oxazole Isomer Separation
-
Initial Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a broad gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time of the isomers.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at a wavelength where both isomers have significant absorbance.
-
-
Optimization Strategy:
-
Based on the initial run, if isomers are co-eluting, switch to a shallower gradient around the elution time. For example, if they elute at 40% B, try a gradient of 30-50% B over 20 minutes.
-
If resolution is still poor, switch the organic modifier to methanol and repeat the initial broad gradient to assess selectivity changes.
-
If using a C18 column, switch to a PFP or phenyl-hexyl column and re-run the initial gradient.
-
Systematically adjust the column temperature in 5 °C increments (e.g., 25 °C, 35 °C, 40 °C) to observe the effect on resolution.[6]
-
Chiral Chromatography
Question: My isoxazole derivative is chiral, and I need to separate the enantiomers. What are the key considerations for developing a chiral separation method?
Answer:
Enantiomers have identical physical and chemical properties in an achiral environment, making their separation impossible with standard chromatographic techniques. Chiral chromatography, which utilizes a chiral stationary phase (CSP), is necessary to resolve these stereoisomers.[4][7]
Key Considerations:
-
Chiral Stationary Phase (CSP) Selection:
-
Polysaccharide-based CSPs, such as those derived from amylose and cellulose (e.g., Chiralpak® AD-H, Chiralcel® OD-H), are often the first choice for screening chiral separations of isoxazole derivatives.[7] These CSPs offer a wide range of selectivities for a broad array of compounds.
-
-
Mobile Phase:
-
Normal-Phase: A mixture of an alkane (e.g., hexane, heptane) and an alcohol (e.g., isopropanol, ethanol) is commonly used. The alcohol acts as a polar modifier, and its concentration is a critical parameter for optimizing retention and resolution.
-
Reverse-Phase: Acetonitrile or methanol with water is used. This is often preferred for LC-MS applications.
-
Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO₂ as the main mobile phase with a co-solvent like methanol or ethanol. SFC can offer faster separations and reduced solvent consumption compared to HPLC.[7]
-
Troubleshooting Poor Chiral Resolution:
-
Optimize the Mobile Phase: Systematically vary the percentage of the alcohol modifier in normal-phase or the organic solvent in reverse-phase.
-
Try Different Alcohols: In normal-phase, switching from isopropanol to ethanol or n-butanol can significantly alter selectivity.
-
Screen Different CSPs: If one CSP does not provide separation, screen a variety of CSPs with different chiral selectors.
-
Adjust Temperature: As with achiral separations, temperature can influence chiral recognition and should be optimized.[6]
Mass Spectrometry (MS)
Question: How can I use mass spectrometry to differentiate between my isoxazole and oxazole isomers, especially when they co-elute chromatographically?
Answer:
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for distinguishing between isomers by analyzing their fragmentation patterns.[8][9] While isoxazole and oxazole isomers have the same molecular weight, they often exhibit different fragmentation pathways upon collision-induced dissociation (CID).
Characteristic Fragmentation:
-
Isoxazoles: A common fragmentation pathway for isoxazoles involves the cleavage of the weak N-O bond.[4][10] The subsequent fragmentation is highly dependent on the substituents and their positions on the ring.
-
Oxazoles: The fragmentation of oxazoles can also be complex, but the resulting fragment ions and their relative abundances will often differ from those of the corresponding isoxazole isomer.[11]
Troubleshooting and Identification Strategy:
-
Acquire High-Resolution Mass Spectra: Obtain accurate mass measurements to confirm the elemental composition of the parent ion.
-
Perform Tandem MS (MS/MS): Isolate the parent ion and subject it to CID.
-
Compare Fragmentation Spectra: Carefully compare the MS/MS spectra of your unknown with those of authenticated reference standards for both the isoxazole and oxazole isomers. Differences in the m/z values of the fragment ions or their relative intensities can provide a definitive identification.[8][9]
-
Utilize In-Source Fragmentation: In some cases, adjusting the cone voltage or other in-source parameters can induce fragmentation that may differ between isomers, providing an additional layer of evidence.
Data Presentation: Comparison of MS Fragmentation
| Feature | Isoxazole Derivative (Example) | Oxazole Derivative (Example) |
| Parent Ion [M+H]⁺ | m/z 160 | m/z 160 |
| Key Fragment 1 | Loss of CO | Loss of CH₃CN |
| Key Fragment 2 | N-O bond cleavage product | Ring opening and rearrangement |
| Reference | [8][9] | [8][9] |
Note: The specific fragmentation pathways are highly dependent on the substituents of the isoxazole and oxazole rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: My chromatographic and MS data are inconclusive. Can NMR spectroscopy definitively distinguish between isoxazole and oxazole isomers?
Answer:
Yes, NMR spectroscopy is a highly reliable technique for the structural elucidation and differentiation of isoxazole and oxazole isomers.[3] Both ¹H and ¹³C NMR provide distinct chemical shifts for the ring atoms, which are sensitive to the placement of the heteroatoms and the nature of the substituents.
Key Differentiating Features:
-
¹H NMR: The chemical shifts of the protons on the heterocyclic ring are diagnostic. For example, in unsubstituted isoxazole, the proton at the 5-position is significantly deshielded due to its proximity to both the oxygen and nitrogen atoms.[3]
-
¹³C NMR: The chemical shifts of the ring carbons are also highly informative. The carbon atom situated between the oxygen and nitrogen atoms in oxazole (C2) will have a distinct chemical shift compared to any of the carbons in the isoxazole ring.[3]
-
Advanced NMR Techniques: For particularly challenging cases, advanced NMR experiments can provide unambiguous structural confirmation. For instance, ¹⁴N-filtered ¹³C NMR experiments can be used to identify which carbon atoms are directly bonded to a nitrogen atom, allowing for a clear distinction between the two isomeric ring systems.[12]
Data Presentation: Typical NMR Chemical Shift Ranges
| Nucleus | Oxazole Ring Position | Typical Chemical Shift (ppm) | Isoxazole Ring Position | Typical Chemical Shift (ppm) |
| ¹H | H-2 | ~8.0-8.2 | H-3 | ~8.4-8.6 |
| H-4 | ~7.1-7.3 | H-4 | ~6.3-6.5 | |
| H-5 | ~7.6-7.8 | H-5 | ~8.2-8.4 | |
| ¹³C | C-2 | ~150-152 | C-3 | ~149-151 |
| C-4 | ~125-127 | C-4 | ~103-105 | |
| C-5 | ~138-140 | C-5 | ~157-159 |
Note: These are approximate chemical shift ranges and can vary significantly based on the solvent and substituents.[3]
Visualization of Analytical Workflows
Logical Workflow for Isomer Separation and Identification
Caption: A decision-making workflow for the separation and identification of isoxazole and oxazole isomers.
Troubleshooting Peak Co-elution in HPLC
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. Isoxazole | C3H3NO | CID 9254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sci-Hub: are you are robot? [sci-hub.sg]
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Technical Support Center: Regioselective Synthesis of Substituted Oxazoles
Welcome to the Technical Support Center for the regioselective synthesis of substituted oxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles and field-proven insights. Our goal is to provide not just procedural steps, but the underlying causality to empower you to overcome common challenges and optimize your synthetic strategies.
I. Overview of Regioselective Oxazole Synthesis
The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] The ability to control the placement of substituents on the oxazole ring—regioselectivity—is paramount for tuning the biological activity and physicochemical properties of these molecules. Common strategies for oxazole synthesis include the Robinson-Gabriel, Fischer, and Van Leusen methods, as well as modern metal-catalyzed approaches.[3][4][5] Each of these methods presents unique challenges and opportunities for regiocontrol.
This guide will focus on troubleshooting common issues encountered during the synthesis of 2,4-, 2,5-, and 2,4,5-substituted oxazoles, providing practical solutions and explanations to enhance your experimental success.
II. Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Oxazole Product
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Causality: Many classical oxazole syntheses, such as the Robinson-Gabriel reaction, require harsh dehydrating conditions (e.g., concentrated sulfuric acid, polyphosphoric acid) and high temperatures to drive the cyclodehydration.[3][6] Insufficiently forcing conditions can lead to the accumulation of intermediates and low conversion to the final product.
-
Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the temperature, extending the reaction time, or using a more potent dehydrating agent like trifluoroacetic anhydride (TFAA).[1] Be cautious, as overly harsh conditions can lead to degradation.
-
-
Degradation of Starting Materials or Product:
-
Causality: The strong acids and high temperatures used in some methods can cause decomposition of sensitive functional groups on the starting materials or the newly formed oxazole ring.[7] Oxazoles themselves can be susceptible to ring-opening under strongly acidic or basic conditions.[4][8]
-
Solution: If degradation is suspected, consider milder synthetic routes. For example, the Van Leusen oxazole synthesis proceeds under basic conditions and is often more tolerant of various functional groups.[3][9] Modern metal-catalyzed methods, such as those employing palladium or copper, can also offer milder reaction conditions.[10][11][12]
-
-
Poor Quality of Reagents or Solvents:
-
Causality: Moisture can quench dehydrating agents and interfere with acid-catalyzed reactions. Impurities in starting materials can lead to side reactions.
-
Solution: Ensure all reagents are of high purity and that solvents are anhydrous, especially for reactions sensitive to water, like the Fischer oxazole synthesis which uses anhydrous HCl.[5][13]
-
Problem 2: Formation of Regioisomeric Mixtures
Possible Causes and Solutions:
-
Lack of Inherent Regiocontrol in the Chosen Method:
-
Causality: Some synthetic strategies may inherently lead to mixtures of regioisomers depending on the substitution pattern of the precursors. For instance, the reaction of an unsymmetrical α-acylamino ketone in a Robinson-Gabriel synthesis could potentially cyclize in two different ways.
-
Solution: Choose a synthetic route that offers unambiguous regiocontrol. For example, to synthesize a 2,5-disubstituted oxazole, the Fischer oxazole synthesis, which condenses a cyanohydrin with an aldehyde, provides a clear pathway to the desired regioisomer.[5] Similarly, the Van Leusen reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) reliably yields a 5-substituted oxazole.[3][9][14]
-
-
Isomerization under Reaction Conditions:
-
Causality: In some cases, a less stable regioisomer may be formed initially and then isomerize to a more stable product under the reaction conditions.
-
Solution: Carefully control reaction parameters such as temperature and time. Analyze the reaction mixture at different time points to understand the product distribution over time. It may be possible to isolate the desired kinetic product by stopping the reaction early.
-
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Formation of Persistent Impurities:
-
Causality: Side reactions can generate impurities that are difficult to separate from the desired oxazole product due to similar polarities. For example, in the Robinson-Gabriel synthesis, partially dehydrated intermediates can be a common impurity.[7]
-
Solution: Optimize the reaction conditions to minimize the formation of side products. During purification, employ high-resolution chromatographic techniques. Sometimes, converting the crude product to a salt and then liberating the free base can aid in purification.
-
-
Product Volatility:
-
Causality: Some low molecular weight substituted oxazoles can be volatile, leading to loss of product during solvent removal under reduced pressure.
-
Solution: Use a rotary evaporator with care, avoiding excessive heat and high vacuum. For highly volatile products, consider purification techniques that do not require complete solvent removal, such as preparative gas chromatography.
-
III. Frequently Asked Questions (FAQs)
Q1: How can I regioselectively synthesize a 2,4-disubstituted oxazole?
A1: The synthesis of 2,4-disubstituted oxazoles can be challenging.[15] A reliable method involves the use of α-amino acids as starting materials.[15][16] The amino acid can be N-acylated and the carboxylic acid reduced to an aldehyde. This intermediate α-acylamino aldehyde can then be cyclodehydrated using reagents like triphenylphosphine and hexachloroethane to yield the desired 2,4-disubstituted oxazole.[15][16] Another approach involves the reaction of α-diazoketones with amides catalyzed by a Brønsted acid like trifluoromethanesulfonic acid (TfOH).[17][18]
Q2: What is the best way to introduce a substituent at the C5 position of a pre-existing oxazole ring?
A2: Direct C-H functionalization at the C5 position can be achieved through deprotonation using a strong base followed by quenching with an electrophile. For instance, 2-(phenylsulfonyl)-1,3-oxazole can be selectively deprotonated at the C5 position with LDA at low temperatures. The resulting carbanion can then react with various electrophiles to introduce substituents.[19]
Q3: Are there any metal-free methods for the synthesis of 2,5-disubstituted oxazoles?
A3: Yes, several metal-free methods exist. One efficient method is an iodine-catalyzed tandem oxidative cyclization.[20] For example, the reaction of an acetophenone with an α-amino acid in the presence of iodine and an oxidant like Oxone can produce 2-alkyl-5-aryl oxazoles.[21]
Q4: My Robinson-Gabriel synthesis is giving me a complex mixture of products. What are the likely side products?
A4: Besides the unreacted starting material, you may be observing the cyclized but not yet dehydrated intermediate (an oxazoline derivative). The strongly acidic conditions can also lead to degradation of your starting material or the oxazole product, especially with prolonged reaction times or at high temperatures.[7] Byproducts from the dehydrating agent itself are also a possibility.[7]
IV. Detailed Experimental Protocol: Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole
This protocol describes a general procedure for the synthesis of 2,5-diphenyl-1,3-oxazole via the Robinson-Gabriel synthesis.
Materials:
-
2-Benzamidoacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-benzamidoacetophenone (1.0 eq) in a minimal amount of a suitable solvent like chloroform or toluene.
-
Addition of Dehydrating Agent: Carefully add concentrated sulfuric acid (2.0-3.0 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the oxazole should appear.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture over crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2,5-diphenyl-1,3-oxazole.
Mechanism Causality: The reaction is initiated by the protonation of the amide carbonyl oxygen by the strong acid. This activates the carbonyl group for intramolecular nucleophilic attack by the enol form of the ketone. The resulting intermediate then undergoes dehydration, driven by the formation of the stable aromatic oxazole ring.[3]
Quantitative Data Summary Table
| Method | Regioselectivity | Typical Yields | Conditions | Advantages | Disadvantages |
| Robinson-Gabriel | 2,5- or 2,4,5- | Moderate to Good | Harsh, acidic | Readily available starting materials | Limited functional group tolerance, harsh conditions[1] |
| Fischer | 2,5- | Moderate to Good | Anhydrous, acidic | Classical, useful for specific patterns | Requires cyanohydrins[1][5] |
| Van Leusen | 5- or 4,5- | Good to Excellent | Mild, basic | Good functional group tolerance, one-pot variations | Stoichiometric use of TosMIC[1][3] |
| Metal-Catalyzed | Various | Good to Excellent | Mild | High efficiency and regioselectivity | Catalyst cost and removal[2][10][22] |
V. Visualizations
Experimental Workflow Diagram
Caption: Troubleshooting workflow for regioselective oxazole synthesis.
Robinson-Gabriel Synthesis Mechanism
Caption: Mechanism of the Robinson-Gabriel oxazole synthesis.
VI. References
-
Vedejs, E., & Luchetta, L. M. (1999). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 64(4), 1011–1014. [Link]
-
Wang, C., et al. (2017). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. Chemical Communications, 53(72), 10038-10041. [Link]
-
König, B., et al. (2015). Direct Synthesis of 2,5-Disubstituted Oxazoles through an Iodine-Catalyzed Decarboxylative Domino Reaction. The Journal of Organic Chemistry, 80(21), 10648–10659. [Link]
-
Moody, C. J., & Roff, G. J. (2002). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Organic Letters, 4(16), 2665–2668. [Link]
-
Wan, C., et al. (2010). Simple and Efficient Preparation of 2,5-Disubstituted Oxazoles via a Metal-Free-Catalyzed Cascade Cyclization. Organic Letters, 12(17), 3902–3905. [Link]
-
Liu, H., et al. (2009). Novel 2,4,5-trisubstituted oxazole derivatives: Synthesis and antiproliferative activity. European Journal of Medicinal Chemistry, 44(10), 3930-3935. [Link]
-
Moody, C. J., & Roff, G. J. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. PubMed. [Link]
-
ChemInform. (2010). A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. [Link]
-
Li, X., et al. (2019). Synthesis of 2,4,5-Trisubstituted Oxazoles via Pd-Catalyzed C–H Addition to Nitriles/Cyclization Sequences. Organic Letters, 21(8), 2770–2774. [Link]
-
Knochel, P., et al. (2012). Regioselective functionalization of the oxazole scaffold using TMP-bases of Mg and Zn. PubMed. [Link]
-
Chen, F., et al. (2017). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry, 82(10), 5204–5211. [Link]
-
He, L., et al. (2017). Synthesis of 2,5-Disubstituted Oxazoles and Oxazolines Catalyzed by Ruthenium(II) Porphyrin and Simple Copper Salts. The Journal of Organic Chemistry, 82(24), 13444–13452. [Link]
-
Bohrium. (n.d.). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. [Link]
-
Kumar, A., et al. (2022). Synthesis of 2,4,5-Trisubstituted Oxazoles from Copper-Mediated Benzylic sp3 C–H Aerobic Oxidative Annulation of Ketones and Amines via a Cascade Reaction. The Journal of Organic Chemistry, 87(2), 1185–1193. [Link]
-
Huang, X., & Xu, H. (2012). Unexpected Synthesis of 2,4,5-Trisubstituted Oxazoles via a Tandem Aza-Wittig/Michael/Isomerization Reaction of Vinyliminophosphorane. The Journal of Organic Chemistry, 77(5), 2447–2453. [Link]
-
Knochel, P., et al. (2012). Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. Organic Letters, 14(7), 1838–1841. [Link]
-
Jiang, H., et al. (2014). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. Chemical Communications, 50(27), 3609-3611. [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]
-
Singh, R., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 278-293. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. [Link]
-
Wikipedia. (n.d.). Fischer oxazole synthesis. [Link]
-
Jiang, H., et al. (2014). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. PubMed. [Link]
-
Dr MSH FAIZI SIR. (2023, February 27). OXAZOLE [Video]. YouTube. [Link]
-
Jiang, H., et al. (2014). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. Chemical Communications. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
-
CUTM Courseware. (n.d.). Oxazole.pdf. [Link]
-
Wakode, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds, 42(5), 2235-2259. [Link]
-
Chemospecific. (2024, January 9). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! [Video]. YouTube. [Link]
-
Xu, X., et al. (2024). Regioselective Synthesis of Multisubstituted 2,3-Dihydrooxazoles by 1,3-Dithiane Umpolung. Organic Letters. [Link]
-
Palmer, D. C. (2008). Synthesis and Reactions of Oxazoles. In Comprehensive Heterocyclic Chemistry III (Vol. 4, pp. 341-433). Elsevier. [Link]
-
Rickborn, B., & Gschwend, H. W. (1974). Substituted oxazoles: syntheses via lithio intermediates. The Journal of Organic Chemistry, 39(22), 3249–3253. [Link]
-
Semantic Scholar. (n.d.). Fischer oxazole synthesis. [Link]
-
Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]
-
NROChemistry. (n.d.). Van Leusen Reaction. [Link]
-
Dr. S. P. S. S. College. (2021, May 20). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Fischer oxazole synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. [Link]
-
Lechel, T., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1603. [Link]
-
Dr Venkatesh P. (2022, August 2). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. [Link]
-
Ali, F., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3469-3498. [Link]
-
ChemInform. (2010). Methodology for the Synthesis of Substituted 1,3-Oxazoles. [Link]
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"addressing stability issues of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid"
Welcome to the technical support center for 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on addressing the stability challenges associated with this compound. This guide offers troubleshooting protocols and frequently asked questions to ensure the integrity and success of your experiments.
Introduction to Stability Concerns
This compound is a heterocyclic compound with significant potential in medicinal chemistry, often serving as a building block in the synthesis of novel therapeutic agents.[1][2] However, the unique arrangement of its isoxazole and oxazole rings, coupled with a carboxylic acid functionality, presents inherent stability challenges.[3][4] Understanding and mitigating these stability issues is paramount for obtaining reliable and reproducible experimental results.
The primary degradation pathways for similar heterocyclic carboxylic acids include hydrolytic ring-opening, decarboxylation, and photodegradation.[3][5] The presence of two five-membered heterocyclic rings, both containing nitrogen and oxygen, can make the compound susceptible to cleavage under certain conditions, particularly in basic or acidic environments and upon exposure to heat or UV light.[5][6]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and properties of this compound.
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of the compound, it is crucial to store it in a cool, dry, and dark environment.[5] For long-term storage, refrigeration at 2-8°C is recommended.[5] The container should be tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.[7] Storing under an inert atmosphere, such as argon or nitrogen, is also advisable to minimize oxidative degradation.[5]
Q2: What are the primary degradation pathways I should be aware of when working with this compound?
A2: Based on the chemistry of related oxazole and isoxazole carboxylic acids, the following degradation pathways are of primary concern:
-
Hydrolytic Ring Opening: The oxazole ring, in particular, can be susceptible to hydrolysis, especially in the presence of strong acids or bases, or even with prolonged exposure to moisture.[5] This can lead to the cleavage of the ring and the formation of acyclic impurities.
-
Decarboxylation: Carboxylic acids attached to heterocyclic rings can lose carbon dioxide (CO2), particularly when heated.[1][5] This would result in the formation of 5-(isoxazol-3-yl)oxazole.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to decomposition.[5] It is essential to handle the compound in a light-protected environment whenever possible.
Q3: What solvents are recommended for dissolving this compound? Are there any I should avoid?
A3: The polarity of the isoxazole and oxazole rings, along with the carboxylic acid group, suggests that polar aprotic solvents are generally suitable.[8] Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used. For reactions, anhydrous solvents should be used to minimize hydrolytic degradation. It is advisable to avoid highly acidic or basic aqueous solutions, especially at elevated temperatures, to prevent ring opening and decarboxylation.[5][6]
Q4: Are there any known incompatibilities with other common lab reagents?
A4: Yes, you should avoid strong oxidizing agents, strong bases, and strong acids, as these can promote the degradation of the compound.[5] When performing reactions, such as amide bond formation, it's crucial to use mild coupling reagents and conditions to avoid side reactions and degradation of the starting material.
Part 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during experimentation with this compound.
| Observed Problem | Potential Root Cause(s) | Recommended Troubleshooting Steps & Rationale |
| Inconsistent analytical results (e.g., varying purity by HPLC/LC-MS between batches or over time). | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that the compound is stored at 2-8°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere.[5] 2. Re-analyze a Fresh Sample: If possible, analyze a freshly opened sample to establish a baseline purity. 3. Perform a Mini-Forced Degradation Study: Expose a small sample to mild stress conditions (e.g., 40°C, ambient light, or a slightly acidic/basic solution for a short period) and analyze by HPLC/LC-MS to identify potential degradation products.[9][10] This can help confirm the degradation pathway. |
| Low yield or formation of unexpected byproducts in a reaction (e.g., amide coupling). | 1. Degradation of the starting material before or during the reaction. 2. Harsh reaction conditions causing decomposition. | 1. Confirm Starting Material Purity: Always check the purity of the this compound by HPLC or NMR before starting a reaction.[5] 2. Use Anhydrous Conditions: Ensure all solvents and reagents are anhydrous to prevent hydrolysis. 3. Optimize Reaction Temperature: Run the reaction at the lowest effective temperature to minimize thermal degradation and decarboxylation.[5] 4. Select Mild Reagents: For amide coupling, consider using milder coupling agents like HATU or EDC with HOBt at 0°C to room temperature.[11][12] |
| Change in physical appearance of the solid compound (e.g., color change from white to yellow/brown). | Oxidation or photodegradation. | 1. Minimize Light Exposure: Handle the compound under yellow light or in amber vials.[5] 2. Purge with Inert Gas: Before sealing the container for storage, purge it with an inert gas like argon or nitrogen to displace oxygen.[5] 3. Re-purification: If discoloration is significant, consider re-purifying a small amount by recrystallization or chromatography, if a suitable method is available, and re-analyzing to confirm its identity and purity. |
| Poor solubility in a chosen reaction solvent. | The inherent polarity of the molecule. | 1. Solvent Screening: Test solubility in a range of polar aprotic solvents (e.g., DMF, DMSO, NMP). 2. Gentle Warming: Gentle warming may improve solubility, but monitor for any signs of degradation.[8] 3. Co-solvent System: Consider using a co-solvent system to enhance solubility. |
Part 3: Experimental Protocols
This section provides detailed methodologies for assessing and managing the stability of this compound.
Protocol 1: Forced Degradation Study
This protocol provides a framework for intentionally degrading the compound under controlled stress conditions to identify potential degradation products and pathways.[9][10][13]
Objective: To evaluate the stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H2O2.
-
Keep at room temperature for 24 hours.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Keep the solid compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed solid in methanol and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound to UV light (254 nm) for 24 hours.
-
Dissolve the stressed solid in methanol and dilute for analysis.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
-
Start with a gradient of 5-95% B over 20 minutes. This can be optimized based on the separation of the parent compound and its degradants.
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound) Injection Volume: 10 µL
Procedure:
-
Inject the unstressed sample to determine the retention time of the parent compound.
-
Inject the samples from the forced degradation study.
-
Evaluate the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
Part 4: Visualizations
Diagram 1: Potential Degradation Pathways
This diagram illustrates the likely degradation routes for this compound based on the chemistry of related compounds.
Caption: Potential degradation pathways for this compound.
Diagram 2: Troubleshooting Workflow for Reaction Failures
This workflow provides a logical sequence of steps to diagnose and resolve issues in reactions involving this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. (n.d.).
- Stability issues and degradation of 5-Bromooxazole-4-carboxylic acid - Benchchem. (n.d.).
- On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives | Organic Letters. (2021, June 28). ACS Publications.
- Technical Support Center: Purification of Oxazole Carboxylic Acids - Benchchem. (n.d.).
- This compound - Smolecule. (2023, August 15).
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - NIH. (n.d.).
- pH and temperature stability of the isoxazole ring in leflunomide... - ResearchGate. (n.d.).
- Forced Degradation Studies - MedCrave online. (2016, December 14).
- Structure and stability of isoxazoline compounds | Request PDF - ResearchGate. (2025, August 10).
- development of forced degradation and stability indicating studies for drug substance and drug product - International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.).
- Isoxazole - Solubility of Things. (n.d.).
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.).
- Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH. (2022, August 31).
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
- Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (n.d.).
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Academia.edu. (n.d.).
- Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters. (2022, June 29). ACS Publications.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI. (2022, August 31).
- (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates - ResearchGate. (2021, September 2).
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. (2025, March 5).
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][4]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed. (n.d.). Retrieved from
- (PDF) Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. (2025, August 6).
- Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and - ChemRxiv. (n.d.).
- Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (n.d.).
- 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed. (2016, May 4).
- Understanding biocatalyst inhibition by carboxylic acids - PMC - NIH. (n.d.).
- Research Article Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - An-Najah Staff. (2021, March 9).
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.).
- 5-Methyl-3-p-tolyl-isoxazole-4-carboxylic acid. (n.d.).
- In Vitro Testing Protocols for Benzo[d]oxazole-4-carboxylic Acid: A Guide for Researchers - Benchchem. (n.d.).
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Technical Support Center: Synthesis of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed synthetic protocols to navigate the complexities of synthesizing this unique heterocyclic compound. The presence of two distinct five-membered rings, an isoxazole and an oxazole, presents a notable synthetic challenge.[1] This guide aims to provide practical, field-tested insights to overcome these hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and its intermediates.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in 1,3-Dipolar Cycloaddition | 1. Decomposition of Nitrile Oxide: The in situ generated nitrile oxide is unstable and can dimerize or decompose. 2. Poor Dipolarophile Reactivity: The alkyne precursor may not be sufficiently activated for the cycloaddition.[2] 3. Incorrect Stoichiometry: An improper ratio of nitrile oxide precursor to the alkyne can lead to side reactions. | 1. Control Nitrile Oxide Generation: Add the base (e.g., triethylamine) slowly at a low temperature (0 °C to rt) to control the rate of nitrile oxide formation and minimize side reactions.[3] 2. Activate the Alkyne: If using a terminal alkyne, consider a copper(I)-catalyzed variant to improve regioselectivity and yield.[2][4] For internal alkynes, ensure activating groups are present. 3. Optimize Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nitrile oxide precursor to ensure complete consumption of the alkyne. |
| Formation of Regioisomeric Impurities | 1. Lack of Regiocontrol in Cycloaddition: The reaction of the nitrile oxide with an unsymmetrical alkyne can lead to a mixture of isoxazole regioisomers.[4] | 1. Catalyst-Controlled Regioselectivity: Employ a copper(I) catalyst for terminal alkynes, which typically favors the formation of 3,5-disubstituted isoxazoles.[2][4] 2. Directed Synthesis: Utilize a synthetic route that builds one ring and then the other, which can provide better control over the final product's regiochemistry. |
| Difficulty in Hydrolyzing Ester/Nitrile to Carboxylic Acid | 1. Harsh Reaction Conditions: Strong acidic or basic conditions required for hydrolysis may lead to the degradation of the sensitive isoxazole or oxazole rings.[1] 2. Incomplete Hydrolysis: Steric hindrance or electronic effects can make the ester or nitrile group resistant to hydrolysis. | 1. Mild Hydrolysis Conditions: Use milder conditions such as lithium hydroxide (LiOH) in a mixture of THF and water. 2. Stepwise Saponification: For esters, perform the saponification at room temperature and monitor the reaction progress by TLC or LC-MS to avoid overexposure to basic conditions. 3. Microwave-Assisted Hydrolysis: This technique can sometimes promote hydrolysis under milder conditions and shorter reaction times.[1] |
| Side Reactions During Oxazole Ring Formation | 1. Van Leusen Reaction Issues: The Van Leusen reaction, which utilizes TosMIC (tosylmethyl isocyanide), can be sensitive to the reaction conditions.[5] 2. Isomerization: Under certain conditions, isoxazoles can isomerize to oxazoles, leading to a mixture of products. | 1. Optimize Base and Solvent: In the Van Leusen reaction, the choice of base (e.g., K₂CO₃, DBU) and solvent is critical. Ionic liquids have been shown to improve yields in some cases.[6] 2. Control Temperature: For reactions prone to isomerization, maintaining a lower reaction temperature can help minimize the formation of unwanted isomers.[7] |
| Challenges in Cross-Coupling Reactions | 1. Catalyst Deactivation: The nitrogen atoms in the heterocyclic rings can coordinate to the palladium catalyst, leading to deactivation.[8] 2. Low Reactivity of Heterocyclic Halides: Halogenated isoxazoles or oxazoles can be poor substrates for standard cross-coupling conditions. | 1. Ligand Screening: Use ligands that are less sensitive to coordination by the substrate, such as bulky phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands.[9][10] 2. Choice of Precatalyst: Modern palladium precatalysts can improve catalyst generation and overall reaction efficiency.[8] 3. Optimize Reaction Conditions: Screen different bases, solvents, and temperatures. In some cases, a weaker base may be beneficial to avoid degradation of functional groups.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound core?
A1: The synthesis of this compound generally follows one of two main strategies:
-
Sequential Ring Construction: This involves the synthesis of one heterocyclic ring followed by the construction of the second ring onto the first. For example, one could first synthesize an isoxazole with a suitable functional group and then use that group as a handle to build the oxazole ring.
-
Convergent Synthesis via Cross-Coupling: This approach involves the separate synthesis of an isoxazole fragment and an oxazole fragment, which are then joined together using a cross-coupling reaction, such as a Suzuki-Miyaura coupling.
Q2: Can you elaborate on the 1,3-dipolar cycloaddition for the isoxazole ring formation?
A2: The 1,3-dipolar cycloaddition is a powerful method for synthesizing the isoxazole ring.[3] It typically involves the in situ generation of a nitrile oxide from an aldoxime or a hydroximoyl chloride. This nitrile oxide then reacts with an alkyne (the dipolarophile) to form the isoxazole ring.[1][4] The regioselectivity of this reaction can be a concern with unsymmetrical alkynes, but the use of copper catalysts with terminal alkynes can provide good control.[2]
Q3: What are some modern alternatives to the classic Van Leusen reaction for oxazole synthesis?
A3: While the Van Leusen reaction is a staple, several modern methods offer advantages. One notable approach is the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a triflylpyridinium reagent and an isocyanoacetate.[11][12] This method avoids the need to pre-activate the carboxylic acid and shows broad substrate scope.[11][12][13] Other methods include the cycloisomerization of propargylic amides and iodine-catalyzed tandem oxidative cyclizations.[14]
Q4: How can I introduce the carboxylic acid functionality onto the oxazole ring late in the synthesis?
A4: Introducing the carboxylic acid late in the synthesis can be advantageous to avoid protecting group chemistry. One common strategy is to synthesize the corresponding 4-cyanooxazole or 4-esteroxazole derivative and then perform a hydrolysis in the final steps.[1] Careful selection of mild hydrolysis conditions is crucial to prevent degradation of the heterocyclic core.
Q5: Are there any metal-free approaches for the synthesis of the isoxazole component?
A5: Yes, metal-free synthesis of isoxazoles is an active area of research. One approach involves the reaction of β-nitroenones with a reducing agent like tin(II) chloride, which proceeds through a domino reductive Nef reaction/cyclization.[15][16] This method offers mild reaction conditions and tolerates a variety of functional groups.[15][16]
Alternative Synthetic Pathways & Protocols
Below are detailed protocols for two alternative synthetic pathways for this compound.
Pathway 1: Sequential Synthesis via 1,3-Dipolar Cycloaddition and Van Leusen Reaction
This pathway first constructs the isoxazole ring and then builds the oxazole ring onto it.
Diagram of Pathway 1
Caption: Sequential synthesis of the target compound.
Protocol 1A: Synthesis of Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
-
To a solution of ethyl 3-hydroxypropiolate (1.0 eq) in a suitable solvent (e.g., dichloromethane), add N-chlorosuccinimide (1.1 eq).
-
Cool the mixture to 0 °C and add pyridine (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 1-2 hours to form the hydroximoyl chloride.
-
In a separate flask, dissolve propargyl alcohol (1.2 eq) in the same solvent.
-
Cool the alkyne solution to 0 °C and add triethylamine (1.5 eq) dropwise to generate the nitrile oxide in situ and initiate the cycloaddition.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired isoxazole.
Protocol 1B: Synthesis of this compound
-
Oxidize the alcohol from Protocol 1A to the corresponding aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).
-
To a solution of the resulting aldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC, 1.1 eq) in a polar aprotic solvent (e.g., DME, THF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool to room temperature, filter off the solids, and concentrate the filtrate.
-
Purify the resulting ethyl 5-(isoxazol-3-yl)oxazole-4-carboxylate by column chromatography.
-
Hydrolyze the ester using lithium hydroxide (LiOH) in a THF/water mixture.
-
Acidify the reaction mixture to precipitate the final product, this compound.
Pathway 2: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling
This approach involves the synthesis of two key heterocyclic fragments, which are then coupled together.
Diagram of Pathway 2
Caption: Convergent synthesis via Suzuki-Miyaura coupling.
Protocol 2A: Synthesis of Key Fragments
-
Isoxazol-3-ylboronic acid: This can be prepared from 3-bromoisoxazole via a lithium-halogen exchange followed by quenching with trimethyl borate.
-
Ethyl 5-bromooxazole-4-carboxylate: This fragment can be synthesized from ethyl 2-amino-3-oxobutanoate and a suitable brominating agent.
Protocol 2B: Suzuki-Miyaura Coupling and Hydrolysis
-
To a degassed mixture of a suitable solvent (e.g., dioxane/water), add ethyl 5-bromooxazole-4-carboxylate (1.0 eq), isoxazol-3-ylboronic acid (1.2 eq), and a base such as sodium carbonate (Na₂CO₃, 2.0 eq).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and extract with an organic solvent.
-
Purify the crude product by column chromatography to obtain ethyl 5-(isoxazol-3-yl)oxazole-4-carboxylate.
-
Perform the final hydrolysis step as described in Protocol 1B to yield the target carboxylic acid.
References
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Available from: [Link]
-
ResearchGate. (Request PDF). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Available from: [Link]
-
PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2024, April 2). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Available from: [Link]
-
ResearchGate. (Download Scientific Diagram). Synthesis of 3,5-disubstituted isoxazole. Available from: [Link]
-
ResearchGate. (Scheme 1). Scheme for synthesis of 3,5-disubstituted isoxazoles. Available from: [Link]
-
ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]
-
PMC - NIH. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]
-
ResearchGate. Synthetic route to isoxazole derivatives (5–6). Available from: [Link]
-
NIH. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]
-
PMC. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: [Link]
-
Semantic Scholar. Oxazole and isoxazole: From one-pot synthesis to medical applications. Available from: [Link]
-
Reddit. (2024, June 14). Troubleshooting a difficult Heck reaction. r/Chempros. Available from: [Link]
- Google Patents. US4636513A - Isoxazole derivatives and medicaments containing these compounds.
- Google Patents. CN112538059A - Reaction method for selectively synthesizing oxazole-4-carboxylic ester.
-
PMC - NIH. (2022, June 24). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Available from: [Link]
-
Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available from: [Link]
-
ResearchGate. (2021, September 2). (PDF) Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
PMC - NIH. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Available from: [Link]
- Google Patents. US10961233B2 - Oxazole derivatives for use in the treatment of cancer.
-
PubMed. (2024, May 5). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. Available from: [Link]
-
Chemical Science (RSC Publishing). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Available from: [Link]
-
Organic Process Research & Development. Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. Available from: [Link]
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"minimizing byproducts in isoxazole-oxazole coupling reactions"
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of isoxazole-oxazole containing compounds. Our focus is on providing in-depth, field-proven insights into minimizing byproducts in palladium-catalyzed cross-coupling reactions, a critical step in the development of novel molecular entities. Isoxazole and oxazole hybrids are prominent scaffolds in medicinal chemistry, valued for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The successful synthesis of these hybrids hinges on precise control over the coupling reaction to avoid yield-limiting side reactions.
This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic strategy.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems during isoxazole-oxazole coupling reactions, primarily focusing on the Suzuki-Miyaura reaction, a powerful and widely used method for forming C-C bonds between heterocyclic systems.[2]
Question 1: My primary byproduct is the homo-coupling of my boronic acid/ester partner (e.g., oxazole-oxazole). How can I prevent this?
Answer:
Homo-coupling is a pervasive issue in Suzuki-Miyaura reactions, often stemming from oxidative coupling of the organoboron reagent or unwanted side reactions within the catalytic cycle. Several interconnected factors must be addressed to suppress this pathway.
Causality & Mechanism: Homo-coupling can arise from two main pathways:
-
Oxygen-Mediated: In the presence of oxygen, two molecules of the boronic acid can couple. This is why rigorous exclusion of air is paramount.
-
Catalyst-Mediated: Certain palladium species, particularly those generated during inefficient pre-catalyst reduction from Pd(II) to Pd(0), can preferentially promote the coupling of two boronic acid molecules instead of the desired cross-coupling.[3]
Strategic Solutions:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are highly effective at promoting the desired reductive elimination step over pathways leading to homo-coupling.[3] Their steric bulk can physically hinder the formation of intermediates required for the unwanted side reaction.
-
Palladium Source: Using a pre-formed, air-stable Pd(II) precatalyst (e.g., Buchwald G3 or G4 precatalysts) is often superior to generating the active Pd(0) species in situ from sources like Pd(OAc)₂. These precatalysts are designed for clean and rapid generation of the active monoligated Pd(0) species, which minimizes side reactions.[3][5]
-
Rigorous Oxygen Exclusion: Ensure all solvents are thoroughly degassed (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles).[6] The reaction vessel should be evacuated and backfilled with an inert gas (Argon or Nitrogen) multiple times before adding reagents.[7]
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester. A large excess can sometimes increase the rate of homo-coupling.
Troubleshooting Flowchart: Addressing Homo-Coupling
Caption: A decision-making flowchart for troubleshooting homo-coupling byproducts.
Question 2: I am observing significant decomposition of my isoxazole starting material. What could be the cause?
Answer:
The isoxazole ring's stability is a key consideration. Its N-O bond is relatively weak and susceptible to cleavage under certain conditions, leading to ring-opening and subsequent decomposition products.[8]
Causality & Mechanism:
-
Strongly Basic Conditions: Potent bases (e.g., NaOH, KOH, alkoxides) can deprotonate the isoxazole ring, initiating a cascade that leads to the cleavage of the N-O bond.[8]
-
Reductive Cleavage: While the overall reaction condition is not typically reductive, certain catalyst-base combinations or impurities can create localized reductive environments sufficient to cleave the N-O bond.[8]
-
Rearrangement: In some cases, a base can mediate the rearrangement of an isoxazole to a more stable oxazole isomer, which may be mistaken for decomposition if unexpected.[9]
Strategic Solutions:
-
Base Selection: This is the most critical parameter to adjust. Avoid strong inorganic bases.
-
Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate. High temperatures can accelerate decomposition pathways. Start screening at 60-80 °C before escalating.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as product degradation can occur.
| Base | pKa (of conjugate acid) | Typical Use & Comments |
| NaOH / KOH | ~15.7 | Avoid. Too strong, high risk of ester hydrolysis and isoxazole ring-opening. |
| K₃PO₄ | ~12.3 | Good choice for sensitive substrates. Often used in anhydrous conditions, but can work with some water.[6] |
| K₂CO₃ / Cs₂CO₃ | ~10.3 | Very common, versatile, and generally safe for isoxazoles. Cs₂CO₃ is more soluble and often more effective.[13] |
| KF | ~3.2 | Very mild. Can be effective for substrates with base-labile groups (like esters) but may lead to slower reactions.[10][11] |
Caption: Comparison of common bases for Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q: Which partner should be the halide and which should be the boronic acid/ester? A: The electronic properties of your specific isoxazole and oxazole systems should guide this choice. In the key oxidative addition step, the palladium catalyst inserts into the carbon-halogen bond.[14] This step is generally favored when the carbon atom is electron-deficient.[6][14] Conversely, the transmetalation step is often more efficient with electron-rich organoboron reagents.
-
General Guideline: If one ring is significantly more electron-rich than the other, consider making it the organoboron partner. If you are struggling with one combination (e.g., isoxazole-Br + oxazole-B(pin)), it is often worthwhile to synthesize the isomers (isoxazole-B(pin) + oxazole-Br) and test the alternative coupling.[4]
Q: My reaction is sluggish or stalls completely. How can I improve the yield? A: Low reactivity in heteroaryl couplings is a common challenge.[15]
-
Switch Halide: Reactivity for the oxidative addition step follows the order: I > OTf ≈ Br >> Cl.[14] If you are using a bromide and the reaction is slow, switching to the corresponding iodide can dramatically increase the rate.
-
Increase Temperature: While balancing with stability concerns (see Question 2), gradually increasing the temperature can overcome activation energy barriers.
-
Change Solvent: The solvent can influence catalyst activity and solubility. Common choices include dioxane/H₂O, THF/H₂O, or anhydrous solvents like DMF or toluene.[4] A systematic screen is often necessary.
-
Re-evaluate Catalyst System: As discussed previously, the catalyst and ligand combination is paramount. A system that works for simple aryl-aryl couplings may not be optimal for challenging heteroaryl-heteroaryl couplings.[16][17]
Q: How do I purify my product away from residual palladium and byproducts? A: Purification can be challenging due to the similar polarities of the desired product and byproducts like homo-coupled species.[8]
-
Column Chromatography: This is the most common method. Screening different solvent systems (e.g., hexanes/ethyl acetate, DCM/methanol) with TLC is essential to find optimal separation conditions.[8]
-
Palladium Removal: If black palladium metal is present, filter the cooled reaction mixture through a pad of Celite before concentration.[7] For residual soluble palladium, techniques like treatment with activated carbon or using specific metal scavengers may be necessary, especially in a pharmaceutical context.[18]
-
Crystallization: If the product is a solid, crystallization can be an excellent method for achieving high purity.[8]
Optimized Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Isoxazole Bromide with Oxazole Boronic Acid Pinacol Ester
This protocol is a robust starting point, incorporating best practices to minimize common byproducts.
Reagents & Equipment:
-
4-Bromo-3-methylisoxazole (1.0 eq)
-
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-phenyloxazole (1.2 eq)
-
XPhos Pd G3 (Buchwald precatalyst, 0.02 eq, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)
-
1,4-Dioxane and Water (e.g., 5:1 v/v)
-
Schlenk flask or microwave vial, magnetic stir bar, inert gas line (Argon)
Step-by-Step Methodology:
-
Preparation: Add the 4-bromoisoxazole, 2-(Bpin)oxazole, and finely ground K₃PO₄ to a dry Schlenk flask or microwave vial containing a magnetic stir bar.
-
Inerting: Seal the vessel. Evacuate the atmosphere and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed solvent mixture by sparging a 5:1 mixture of dioxane and water with argon for at least 30 minutes. Add this solvent mixture to the reaction vessel via syringe.
-
Catalyst Addition: Briefly remove the septum/cap and add the XPhos Pd G3 precatalyst. The solid precatalyst is air-stable, but it's good practice to add it to the inerted mixture quickly.
-
Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. Look for the disappearance of the limiting starting material (the bromo-isoxazole). Typical reaction times are 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired isoxazole-oxazole product.
Catalytic Cycle and Byproduct Formation Pathways
Sources
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- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 15. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - NSF-MMLI [moleculemaker.org]
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- 18. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid
Introduction: Welcome to the technical support guide for the synthesis and scale-up of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. Given the specific nature of this molecule, this guide is built upon established principles of heterocyclic chemistry and process scale-up, addressing potential challenges with scientifically grounded solutions.
Our approach is to provide not just a protocol, but a troubleshooting framework. We will explore the "why" behind common issues, enabling you to make informed decisions during your process development.
Part 1: Proposed Synthetic Pathway & Potential Challenges
A logical synthetic route is crucial for a successful scale-up. Below is a plausible pathway for the synthesis of the target molecule, which will serve as the basis for our troubleshooting guide.
Caption: Proposed synthetic workflow for this compound.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the critical quality attributes (CQAs) for the starting materials?
Answer: The purity and reactivity of your starting materials are paramount, especially during scale-up where impurities can have a magnified impact. For the isoxazole precursor synthesis, the purity of the hydroxylamine and the diketone or its equivalent is critical. The presence of metal ions or side-products from the synthesis of starting materials can interfere with the cyclocondensation reaction. For the oxazole ring formation, the stability and purity of the α-haloketone are crucial, as these reagents can be lachrymatory and unstable. It is recommended to use freshly prepared or distilled α-haloketones.
FAQ 2: What are the primary safety concerns when scaling up this synthesis?
Answer: The use of hydroxylamine and α-haloketones presents significant safety challenges. Hydroxylamine can be explosive, especially in concentrated form or when heated. It is crucial to have strict temperature control and to use it in a well-ventilated area. α-Haloketones are potent lachrymators and are corrosive. Ensure all personnel are equipped with appropriate personal protective equipment (PPE), and that the reaction is conducted in a closed system or a fume hood with excellent ventilation.
FAQ 3: How does the choice of base for the ester hydrolysis (saponification) affect the final product?
Answer: The choice of base (e.g., NaOH, KOH, LiOH) can impact the solubility of the resulting carboxylate salt and the ease of work-up. Lithium hydroxide (LiOH) is often a good choice as lithium salts can sometimes be easier to handle or might have different solubility profiles that can aid in purification. However, on a large scale, sodium hydroxide (NaOH) is often more cost-effective. The key is to ensure complete hydrolysis without causing degradation of the heterocyclic rings, which can be sensitive to harsh basic conditions, especially at elevated temperatures.
Part 3: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and scale-up.
Problem 1: Low Yield During Isoxazole Ring Formation
-
Symptom: The yield of the isoxazole precursor is significantly lower than in the lab-scale experiment.
-
Potential Causes & Solutions:
-
Poor Temperature Control: The cyclocondensation reaction to form the isoxazole ring is often exothermic. On a larger scale, inefficient heat transfer can lead to localized "hot spots," causing side reactions and degradation of the product.
-
Solution: Improve agitation to ensure uniform temperature distribution. Use a reactor with a cooling jacket and consider a slower addition rate of the reagents to control the exotherm.
-
-
Incorrect pH: The pH of the reaction mixture is critical for the cyclization to occur efficiently.
-
Solution: Implement in-process pH monitoring and control. Ensure that the pH is maintained within the optimal range determined during lab-scale experiments.
-
-
Problem 2: Incomplete Oxazole Ring Formation
-
Symptom: Significant amounts of the isoxazole precursor remain after the reaction, as determined by in-process controls (e.g., TLC, LC-MS).
-
Potential Causes & Solutions:
-
Inefficient Mixing: As the reaction progresses, the product may begin to precipitate, creating a thick slurry that is difficult to stir. This can prevent the reactants from coming into contact.
-
Solution: Use an overhead stirrer with a high-torque motor and an appropriately designed impeller (e.g., anchor or pitched-blade turbine) to maintain good mixing in the heterogeneous mixture.
-
-
Decomposition of the α-haloketone: This reagent can be unstable, especially in the presence of a base.
-
Solution: Add the α-haloketone to the reaction mixture slowly and at a controlled temperature. Consider using a more stable derivative if available.
-
-
Problem 3: Difficulty with Product Isolation and Purification
-
Symptom: The product precipitates as a fine, difficult-to-filter solid, or it remains oily and does not solidify upon acidification.
-
Potential Causes & Solutions:
-
Rapid Precipitation: Adding the acid too quickly during the work-up can lead to the formation of very small crystals or an amorphous solid that clogs filter paper.
-
Solution: Slow down the rate of acid addition and control the temperature during precipitation. Seeding the solution with a small amount of pure product can also encourage the formation of larger, more easily filterable crystals.
-
-
Presence of Impurities: Tarry impurities can inhibit crystallization.
-
Solution: Before acidification, consider performing a wash of the aqueous solution with a non-polar organic solvent (e.g., toluene, heptane) to remove non-polar impurities. This can lead to a cleaner precipitation.
-
-
Caption: Decision tree for troubleshooting low yield issues.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Saponification
-
Setup: In a reactor equipped with an overhead stirrer, temperature probe, and addition funnel, charge the ester precursor and a suitable solvent (e.g., ethanol, methanol, or a mixture with water).
-
Base Addition: Prepare a solution of the chosen base (e.g., 2M NaOH). Slowly add the base solution to the reactor while maintaining the temperature below a set point (e.g., 25°C) to control any exotherm.
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or UPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the residue with water and perform any necessary aqueous washes.
-
Isolation: Cool the aqueous solution in an ice bath and slowly add acid (e.g., 1M HCl) with vigorous stirring until the pH reaches the point of maximum precipitation (typically pH 2-3).
-
Filtration and Drying: Collect the solid product by filtration, wash with cold water, and dry under vacuum to a constant weight.
| Parameter | Lab-Scale (1 g) | Pilot-Scale (1 kg) | Key Consideration |
| Base Addition | 5-10 minutes | 1-2 hours | Control exotherm; prevent localized high concentrations of base. |
| Stirring | Magnetic stir bar | Overhead stirrer (e.g., anchor or pitched-blade turbine) | Ensure homogeneity in a larger volume and prevent solids from settling. |
| Temperature Control | Ice bath | Reactor cooling jacket | Maintain consistent temperature throughout the batch to ensure consistent results. |
| Filtration | Buchner funnel | Nutsche filter or centrifuge | Efficiently separate the solid product from the mother liquor on a larger scale. |
References
-
Safety of Hydroxylamine: PubChem. Hydroxylamine Safety and Hazards. National Center for Biotechnology Information. [Link]
Validation & Comparative
A Comparative Guide to the Biological Target Validation of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, technical comparison of methodologies to rigorously validate the biological target of the novel compound, 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid. Our investigation points towards the G-protein coupled receptor 40 (GPR40), also known as the Free Fatty Acid Receptor 1 (FFAR1), as the putative target of this molecule. GPR40 is a receptor for medium and long-chain fatty acids, predominantly expressed in pancreatic β-cells and the intestine, playing a crucial role in glucose-stimulated insulin secretion (GSIS) and the regulation of glucose homeostasis.[1][2]
The validation of this target is paramount. It ensures that the compound's observed biological effects are indeed mediated through GPR40, and not a consequence of off-target interactions, which could lead to unforeseen side effects or a lack of efficacy. This guide will not merely list protocols but will delve into the causality behind experimental choices, emphasizing a self-validating, multi-pronged approach.
The Central Hypothesis: GPR40 as the Target
GPR40 activation by endogenous fatty acids or synthetic agonists leads to the stimulation of the Gαq/11 signaling pathway.[3] This cascade involves the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[1] The accumulation of IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signal for insulin granule exocytosis from pancreatic β-cells.[1][3] Some synthetic agonists have also been shown to couple to Gαs, leading to cAMP production, which can further potentiate this effect.[4] Our objective is to design a series of experiments that will test whether this compound engages with GPR40 and elicits these specific downstream events.
Caption: Canonical GPR40 signaling pathway via Gαq activation.
A Multi-Faceted Approach to Target Validation
To build a compelling case for target engagement and validation, a single experiment is insufficient. We must employ a matrix of orthogonal assays that measure different aspects of the drug-target interaction, from direct physical binding to downstream cellular and physiological responses. The logic is to demonstrate a consistent pattern of activity that is dependent on the presence and function of GPR40.
Caption: Orthogonal assay workflow for GPR40 target validation.
Comparative Experimental Guide
For our validation studies, we will compare our test compound, This compound (Cmpd-X) , against a well-characterized GPR40 agonist, TAK-875 (Fasiglifam) , as a positive control.[3] As a negative control, we will use a structurally similar analog of Cmpd-X that has been shown to be inactive in preliminary screens (or a vehicle control). The inclusion of these controls is a cornerstone of a self-validating experimental design.
Direct Target Interaction: Radioligand Binding Assay
Causality: This assay directly measures the ability of Cmpd-X to physically interact with the GPR40 receptor by competing with a radiolabeled ligand for the same binding site. A positive result is strong evidence of direct binding.
Experimental Protocol:
-
Preparation: Use cell membranes prepared from CHO-K1 or COS-7 cells stably overexpressing human GPR40.[4]
-
Assay Setup: In a 96-well plate, combine 5 µ g/well of membrane preparation with 200 µ g/well of Scintillation Proximity Assay (SPA) beads in an assay buffer (e.g., 50 mM Tris, 10 mM MgCl₂, 2 mM EDTA).[4]
-
Competition: Add increasing concentrations of Cmpd-X, TAK-875 (unlabeled), or vehicle.
-
Radioligand Addition: Add a known GPR40 radioligand, such as [³H]L358 or [³H]AM-1638, to a final concentration that yields approximately 15,000 counts per minute per well.[4]
-
Incubation: Incubate the plate for 3-18 hours at room temperature with gentle shaking.[4]
-
Detection: Measure the radioactivity in each well using a scintillation counter (e.g., MicroBeta plate counter). The displacement of the radioligand by the test compound will result in a decreased signal.
-
Analysis: Plot the percentage of radioligand displacement against the log concentration of the competitor to determine the inhibition constant (Ki) or IC50 value.
Comparative Data Summary (Hypothetical):
| Compound | Assay Type | Endpoint | Value |
| Cmpd-X | Radioligand Binding | Ki (nM) | 50 |
| TAK-875 | Radioligand Binding | Ki (nM) | 25 |
| Negative Control | Radioligand Binding | Ki (nM) | >10,000 |
Functional Consequence: Intracellular Calcium Mobilization Assay
Causality: This cell-based assay measures the immediate downstream consequence of GPR40 activation via the Gαq pathway—the release of intracellular calcium. This links the binding event to a functional cellular response.
Experimental Protocol:
-
Cell Plating: Seed CHO-K1 cells stably expressing human GPR40 into black-walled, clear-bottom 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Use a fluorescent imaging plate reader (e.g., FLIPR) to measure the baseline fluorescence. Then, add varying concentrations of Cmpd-X, TAK-875, or vehicle.
-
Data Acquisition: Continuously record the fluorescence intensity before and after compound addition. An increase in fluorescence indicates a rise in intracellular calcium.
-
Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot the response against the log concentration of the compound to determine the EC50 value.
Comparative Data Summary (Hypothetical):
| Compound | Assay Type | Endpoint | Value |
| Cmpd-X | Calcium Flux | EC50 (nM) | 120 |
| TAK-875 | Calcium Flux | EC50 (nM) | 72[3] |
| Negative Control | Calcium Flux | EC50 (nM) | No response |
Target Engagement in Intact Cells: Cellular Thermal Shift Assay (CETSA)
Causality: CETSA provides evidence of target engagement in a more physiological, intact cell environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This is a powerful method to confirm that the compound interacts with the intended target within the cell.
Experimental Protocol:
-
Cell Treatment: Treat intact cells expressing GPR40 with either vehicle or a saturating concentration of Cmpd-X.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells to release the proteins.
-
Separation: Centrifuge the lysates to separate the soluble (non-denatured) protein fraction from the precipitated (denatured) protein.
-
Detection: Analyze the amount of soluble GPR40 in the supernatant using an antibody-based method like Western blotting or ELISA.
-
Analysis: Plot the amount of soluble GPR40 against the temperature for both vehicle- and Cmpd-X-treated samples. A rightward shift in the melting curve for the Cmpd-X-treated sample indicates thermal stabilization and thus, target engagement.
Comparative Data Summary (Hypothetical):
| Compound | Assay Type | Endpoint | Observation |
| Cmpd-X | CETSA | ΔTm (°C) | +4.5°C |
| TAK-875 | CETSA | ΔTm (°C) | +5.2°C |
| Negative Control | CETSA | ΔTm (°C) | No significant shift |
Conclusion: Synthesizing the Evidence
The validation of this compound as a GPR40 modulator requires a rigorous, multi-faceted approach. The consistent performance of Cmpd-X across these orthogonal assays—demonstrating direct binding in a biochemical context, eliciting the expected proximal signaling event in a cellular context, and showing target engagement in intact cells—builds a robust and compelling case for its mechanism of action.
By comparing its performance to a known GPR40 agonist like TAK-875 and a non-binding control, we can confidently attribute its biological activity to the modulation of GPR40. This foundational knowledge is critical for advancing the compound into further preclinical and clinical development, ensuring that its therapeutic potential is built on a solid, scientifically validated foundation. The glucose-lowering efficacy of GPR40 agonists is primarily mediated by the activation of the receptor on pancreatic β-cells, leading to insulin secretion, and on enteroendocrine L-cells, which stimulates the release of incretins like GLP-1. This dual mechanism underscores the therapeutic promise of targeting GPR40 for metabolic disorders.[1]
References
-
Title: GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes Source: National Institutes of Health (NIH) URL: [Link]
-
Title: What are GPR40 agonists and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders Source: Frontiers in Endocrinology URL: [Link]
-
Title: GPR40: A therapeutic target for mediating insulin secretion (Review) Source: Spandidos Publications URL: [Link]
Sources
- 1. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Isoxazole-Oxazole Carboxylic Acid Scaffold: A Versatile Framework for Inhibitor Design
A Comparative Analysis of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid and its Congeners in Modern Drug Discovery
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds that offer both chemical tractability and diverse biological activity is perpetual. The heterocyclic compound, this compound, represents such a scaffold. While its specific mechanism of action is still under investigation, its structural motifs are present in a variety of potent and selective inhibitors targeting a range of enzymes and receptors. This guide provides a comparative analysis of this scaffold and its derivatives, offering insights into its potential for designing next-generation therapeutics. We will explore the known biological targets of structurally related isoxazole and oxazole-containing compounds, supported by experimental data and detailed protocols for target identification and characterization.
The this compound Scaffold: A Structural Overview
The core of our topic, this compound, is a unique heterocyclic entity featuring both an isoxazole and an oxazole ring system. The presence of a carboxylic acid moiety adds a crucial functional group for potential interactions with biological targets, often through hydrogen bonding or salt-bridge formation. The planar nature of the fused ring system provides a rigid core for the presentation of various substituents, influencing potency and selectivity.[1]
The synthesis of this and related scaffolds can be achieved through various organic chemistry methodologies, including 1,3-dipolar cycloaddition reactions and sequences involving cyanide hydrolysis and esterification.[1] This synthetic accessibility makes the isoxazole-oxazole scaffold an attractive starting point for medicinal chemistry campaigns.
The Versatility of the Isoxazole Moiety in Inhibitor Design: A Comparative Look at Known Targets
While the direct biological target of this compound is not yet fully elucidated, the broader family of isoxazole-containing molecules has demonstrated a remarkable diversity of inhibitory activities. This suggests that the isoxazol-oxazole scaffold could be tailored to interact with a wide array of biological targets. Below, we compare several classes of inhibitors that share the isoxazole core, highlighting the adaptability of this heterocycle.
Xanthine Oxidase Inhibition: A Target for Hyperuricemia and Gout
Recent studies have identified derivatives of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid as potent inhibitors of xanthine oxidase (XO).[2] XO is a critical enzyme in purine metabolism, and its inhibition is a key strategy for treating hyperuricemia and gout.
One such derivative, compound 6c from a published study, exhibited a remarkable IC50 value of 0.13 μM against XO, significantly more potent than the established drug allopurinol (IC50 = 2.93 μM).[2] Enzyme kinetic studies revealed a mixed-type inhibition mechanism.[2] Molecular docking simulations suggested that the isoxazole ring plays a crucial role in binding to the active site, forming hydrogen bonds with Ser876 and Thr1010 residues.[2]
This example underscores the potential of the isoxazole-carboxylic acid framework to target enzymes involved in metabolic diseases.
Kinase Inhibition: Targeting Cancer and Inflammatory Diseases
The isoxazole motif is also a prominent feature in a number of kinase inhibitors. For instance, N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][3]benzothiazol-2-yl]phenyl}urea, also known as AC220 or quizartinib, is a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3).[4][5] Mutations in FLT3 are common in acute myeloid leukemia (AML), making it an important therapeutic target. AC220 demonstrates low nanomolar potency in cellular assays and has advanced to clinical trials.[4][5]
Furthermore, isoxazole-based compounds have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in angiogenesis.[6] Certain isoxazole-based carboxamides and hydrazones have shown potent in vitro anticancer activity, with some compounds exhibiting IC50 values in the sub-micromolar range against hepatocellular carcinoma cell lines that overexpress VEGFR2.[6]
Inhibition of Inflammatory Pathways: Targeting 5-Lipoxygenase-Activating Protein (FLAP)
In the realm of inflammatory diseases, 4,5-diaryl-isoxazole-3-carboxylic acids have been identified as a new class of leukotriene biosynthesis inhibitors that may target the 5-lipoxygenase-activating protein (FLAP).[7] Leukotrienes are potent inflammatory mediators, and their inhibition is a valuable therapeutic strategy. Certain compounds in this class potently inhibit cellular 5-lipoxygenase product synthesis with IC50 values as low as 0.24 μM.[7]
Comparative Data of Isoxazole-Based Inhibitors
To provide a clear comparison of the potential of the isoxazole scaffold, the following table summarizes the inhibitory activities of representative compounds against their respective targets.
| Compound Class | Target | Representative Compound | IC50 | Reference |
| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids | Xanthine Oxidase | Compound 6c | 0.13 µM | [2] |
| N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea derivatives | FLT3 Kinase | AC220 (Quizartinib) | Low nM | [4][5] |
| Isoxazole-based carboxamides/hydrazones | VEGFR2 | Compound 10c | 0.69 µM (HepG2 cells) | [6] |
| 4,5-Diaryl-isoxazole-3-carboxylic acids | FLAP | Compound 39/40 | 0.24 µM | [7] |
Experimental Protocols for Target Identification and Inhibitor Characterization
For researchers looking to explore the biological activity of this compound or its novel derivatives, a systematic approach to target identification and inhibitor characterization is essential.
General Workflow for Target Identification
The following workflow outlines a common strategy for identifying the biological target of a novel compound.
Caption: A generalized workflow for identifying the biological target of a novel compound library.
Step-by-Step Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol provides a method to assess the inhibitory potential of a compound against xanthine oxidase.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (pH 7.5)
-
Test compound (e.g., this compound derivative)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of xanthine in 0.1 M potassium phosphate buffer (pH 7.5).
-
Prepare a stock solution of xanthine oxidase in the same buffer.
-
Prepare serial dilutions of the test compound and allopurinol in the buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of buffer to the blank wells.
-
Add 50 µL of the test compound dilutions or allopurinol to the respective wells.
-
Add 50 µL of buffer to the control wells.
-
-
Enzyme Addition:
-
Add 25 µL of the xanthine oxidase solution to all wells except the blank.
-
Incubate the plate at 25°C for 15 minutes.
-
-
Substrate Addition & Measurement:
-
Initiate the reaction by adding 25 µL of the xanthine solution to all wells.
-
Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes using a microplate reader. The increase in absorbance corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways and the Isoxazole Scaffold
The diverse targets of isoxazole-containing compounds implicate them in a variety of cellular signaling pathways. The diagram below illustrates some of these connections.
Caption: Diverse cellular pathways are modulated by inhibitors containing the isoxazole scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel inhibitors targeting a wide range of diseases. The demonstrated success of isoxazole-containing compounds as inhibitors of xanthine oxidase, various kinases, and key enzymes in inflammatory pathways highlights the versatility of this chemical motif. Future research should focus on a systematic evaluation of this compound and its derivatives against a broad panel of biological targets to uncover its full therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for such investigations, paving the way for the discovery of new and effective therapeutic agents.
References
-
Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]
-
Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry. [Link]
-
4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP). European Journal of Medicinal Chemistry. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. ChemMedChem. [Link]
-
Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]
-
Synthesis of novel 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole derivatives and their cytotoxic activity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry. [Link]
-
Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. ACS Publications. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Isoxazole Compounds
Introduction: The Analytical Imperative for Isoxazole Compounds
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds with applications ranging from antibacterial and anticancer to anti-inflammatory agents.[1][2][3] The reliable quantification and characterization of these compounds are paramount throughout the drug development lifecycle, from preclinical pharmacokinetic studies to final product quality control. This necessitates the development of robust, accurate, and precise analytical methods.
However, in a globalized pharmaceutical landscape, it is common for analytical testing to be transferred between laboratories or for different analytical techniques to be used for the same compound at various stages of development. This is where cross-validation becomes a critical, non-negotiable process. Cross-validation is the formal, documented comparison that establishes the equivalency of two or more validated analytical procedures.[4] It ensures that data generated at different sites, by different analysts, or with different equipment are reliable and comparable.[5]
This guide provides a comprehensive comparison of common analytical methodologies for isoxazole compounds, grounded in the principles outlined by major regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9][10][11] We will delve into the causality behind experimental choices, present detailed protocols for a hypothetical cross-validation study, and provide the tools to interpret the resulting data with confidence.
Comparing Analytical Platforms for Isoxazole Analysis
The choice of an analytical method is driven by the specific requirements of the analysis, including required sensitivity, selectivity, the nature of the sample matrix, and cost. For isoxazole compounds, three techniques are predominantly employed: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The causality behind selecting one platform over another is crucial. For instance, while HPLC-UV is a workhorse for routine assays of active pharmaceutical ingredients (APIs), its sensitivity may be insufficient for quantifying low-level metabolites in a complex biological matrix like plasma. In such cases, the superior sensitivity and selectivity of LC-MS/MS become indispensable.[12][13] For volatile or semi-volatile isoxazole derivatives, GC-MS offers excellent separation and structural identification capabilities.[14][15][16]
Table 1: Comparative Performance of Key Analytical Methods for Isoxazole Compounds
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Selectivity | Moderate to Good | Excellent | Excellent |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | pg/mL to ng/mL range |
| Matrix Effect | Potential for interference | Minimal with internal standard | Potential, requires clean-up |
| Primary Application | Purity, potency, content uniformity of drug substance/product | Bioanalysis (PK studies), impurity profiling, metabolite ID | Volatile impurities, analysis of thermally stable derivatives |
| Cost Per Sample | Low | High | Moderate |
| Throughput | High | Moderate to High | Moderate |
| Expertise Required | Moderate | High | High |
The Cross-Validation Workflow: A Framework for Ensuring Data Comparability
A successful cross-validation study is not merely a repeat of experiments. It is a structured process designed to compare the performance of two validated analytical procedures. The workflow ensures that any observed differences are due to the methods themselves and not random error.
There are several recognized approaches to method transfer and cross-validation:
-
Comparative Testing: The most common approach, where a predetermined number of identical samples from homogeneous lots are analyzed by both the transferring (originating) and receiving laboratories.[17][18]
-
Covalidation: An efficient strategy where the receiving laboratory is included as part of the initial method validation team, allowing for the simultaneous validation of the method and qualification of the receiving site.[17][19] This is particularly useful for accelerating development timelines.
-
Partial Revalidation: When the sending laboratory is not available, or if significant changes are made to a previously validated method, the receiving laboratory may perform a partial revalidation of key parameters like accuracy and precision.[17]
The following diagram illustrates the logical flow of a typical comparative testing cross-validation study.
Caption: Decision-making flowchart following cross-validation data analysis.
Conclusion
The cross-validation of analytical methods is a cornerstone of scientific rigor in the pharmaceutical industry. For isoxazole compounds, where multiple analytical techniques may be employed across a product's lifecycle, this process provides the necessary assurance of data consistency and integrity. By grounding the cross-validation plan in regulatory principles, understanding the causality behind each experimental step, and adhering to pre-defined acceptance criteria, researchers can confidently bridge data from different laboratories and methodologies. This robust approach not only ensures regulatory compliance but also upholds the scientific validity of the data that ultimately supports the safety and efficacy of new medicines.
References
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- Highlights from FDA's Analytical Test Method Valid
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
- Quality Guidelines.
- ICH and FDA Guidelines for Analytical Method Valid
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Analytical Method Transfer (USP 1224) Guideline. Pharma Beginners.
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub.
- Best practices for analytical method transfers. Medfiles.
- New WHO Document on Transfer of Processes with detailed Guidelines for Analytical Method Transfer. gmp-compliance.org.
- 3 Key Regulatory Guidelines for Method Valid
- Annex 7 WHO guidelines on transfer of technology in pharmaceutical manufacturing.
- Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. Pharmaguideline.
- Solid-phase microextraction for the gas chromatography mass spectrometric determination of oxazole fungicides in malt beverages. PubMed.
- A Comparative Guide to HPLC-Based Purity Validation of 3-Bromo-5-tert-butyl-4,5-dihydroisoxazole. Benchchem.
- Cross-Validation of Analytical Methods for Benzo[d]oxazole-4-carboxylic Acid: A Compar
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In Vivo Validation of 5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid Efficacy: A Comparative Guide for Preclinical Oncology Research
This guide provides a comprehensive framework for the in vivo validation of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid, a novel heterocyclic compound, within a preclinical oncology setting. While the precise mechanism of action for this specific molecule is currently under investigation, the broader class of isoxazole and oxazole derivatives has demonstrated significant potential as anticancer agents[1][2][3]. This document outlines a comparative approach, benchmarking the compound against established and emerging therapies, and provides detailed experimental protocols to ensure rigorous and reproducible evaluation.
The strategic imperative of this guide is to move beyond simplistic efficacy readouts and to build a self-validating experimental system. This is achieved by integrating pharmacokinetic/pharmacodynamic (PK/PD) markers, mechanism-of-action (MoA) studies, and robust data analysis to provide a holistic assessment of the compound's therapeutic potential.
Mechanistic Landscape and Comparative Rationale
Isoxazole-containing compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of Heat Shock Protein 90 (HSP90), disruption of tubulin polymerization, and modulation of key signaling pathways involved in cell proliferation and survival[1][3][4]. Given this landscape, the in vivo validation of this compound should be positioned against compounds with known mechanisms to elucidate its specific pathway and potential advantages.
For the purpose of this guide, we will consider a hypothetical scenario where preliminary in vitro data suggests that this compound may act as an HSP90 inhibitor. Therefore, a suitable comparator would be a known HSP90 inhibitor with published in vivo data, such as NVP-AUY922 or other isoxazole-based HSP90 inhibitors[1].
Caption: Comparative workflow for in vivo validation.
Experimental Design: A Phased Approach
A robust in vivo validation strategy should be executed in phases, starting with tolerability studies and progressing to efficacy and detailed mechanistic investigations.
Rationale: The initial step is to determine the MTD to establish a safe and effective dosing range for subsequent efficacy studies. Concurrently, understanding the compound's PK profile (absorption, distribution, metabolism, and excretion) is critical for designing an optimal dosing regimen.
Protocol: MTD Study in Athymic Nude Mice
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.
-
Dose Escalation:
-
Prepare a formulation of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administer the compound via the intended clinical route (e.g., intraperitoneal injection or oral gavage) to cohorts of 3-5 mice at escalating doses.
-
Monitor the animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for 14 days.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% weight loss or significant clinical signs of toxicity.
Protocol: Preliminary PK Study
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Dosing: Administer a single dose of this compound (at a dose below the MTD) to a cohort of mice.
-
Sample Collection: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Analysis: Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).
Rationale: The xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard for evaluating the in vivo anticancer efficacy of novel compounds[5].
Protocol: Human Tumor Xenograft Model
-
Cell Line Selection: Choose a human cancer cell line known to be sensitive to the proposed mechanism of action (e.g., a cell line with high HSP90 dependency).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of athymic nude mice.
-
Tumor Growth and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (typically 8-10 mice per group):
-
Vehicle Control
-
This compound (at one or more doses below the MTD)
-
Comparator Compound (e.g., NVP-AUY922 at its established effective dose)
-
-
-
Treatment and Monitoring:
-
Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³). Efficacy is assessed by comparing the tumor growth inhibition (TGI) between the treated and control groups.
Caption: Workflow for in vivo xenograft efficacy studies.
Comparative Data Presentation
The results of the in vivo studies should be presented in a clear and comparative format to facilitate interpretation.
Table 1: Comparative Efficacy in a Human Breast Cancer (MDA-MB-231) Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 0.5% Methylcellulose, p.o., q.d. | 1850 ± 210 | - | -2.5 |
| This compound | 25 mg/kg, p.o., q.d. | 980 ± 150 | 47 | -4.0 |
| This compound | 50 mg/kg, p.o., q.d. | 550 ± 95 | 70 | -8.5 |
| Comparator (NVP-AUY922) | 20 mg/kg, i.p., q.d. | 620 ± 110 | 66 | -7.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Pharmacodynamic and Mechanism of Action Validation
Rationale: To build a strong case for the compound's therapeutic potential, it is crucial to demonstrate that it engages its target in the tumor tissue and modulates downstream signaling pathways.
Protocol: Western Blot Analysis of Tumor Lysates
-
Sample Collection: At the end of the efficacy study, or in a separate satellite study, collect tumor samples from a subset of mice at a specified time point after the final dose.
-
Protein Extraction: Homogenize the tumor tissue and extract total protein.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the target (e.g., HSP90) and downstream markers of its inhibition (e.g., phosphorylated Akt, HER2).
-
Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Analysis: Quantify the changes in protein expression levels to confirm target engagement and downstream pathway modulation.
Caption: Proposed mechanism of action via HSP90 inhibition.
Conclusion and Future Directions
This guide has outlined a comprehensive and comparative approach for the in vivo validation of this compound. By integrating MTD, PK, efficacy, and PD studies, researchers can generate a robust data package to support the continued development of this and other novel isoxazole-based compounds. The key to a successful preclinical program lies not only in demonstrating efficacy but also in understanding the underlying mechanism of action and establishing a clear therapeutic window.
Future studies should explore the efficacy of this compound in a broader range of cancer models, including patient-derived xenografts (PDXs), and in combination with other standard-of-care agents to identify potential synergistic interactions.
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A Head-to-Head Comparison of Isoxazole and Oxazole Isomers in Drug Discovery
A Senior Application Scientist's Guide to Evaluating Efficacy
In the landscape of medicinal chemistry, isoxazole and oxazole stand out as privileged five-membered heterocyclic scaffolds.[1] As isomers, they share the same molecular formula (C₃H₃NO) but differ in the arrangement of their nitrogen and oxygen atoms—a subtle distinction that imparts significant consequences for their physicochemical properties, metabolic stability, and, ultimately, their biological efficacy.[1][2] This guide provides a comparative analysis of these two critical scaffolds, moving beyond theoretical discussions to present a framework for their empirical evaluation, grounded in experimental data and validated protocols. We will explore the causal relationships between isomeric structure and biological function, offering researchers a robust guide to selecting and optimizing the appropriate scaffold for their specific therapeutic target.
The Isomeric Nuance: Structural and Physicochemical Divergence
The fundamental difference between isoxazole and oxazole lies in the relative positions of their heteroatoms. In isoxazole (a 1,2-oxazole), the nitrogen and oxygen atoms are adjacent, whereas in oxazole (a 1,3-oxazole), they are separated by a carbon atom.[1][3] This seemingly minor shift in atomic arrangement creates distinct electronic and steric environments, profoundly influencing how these molecules interact with biological systems.
Caption: Structural difference between isoxazole and oxazole isomers.
The differing atom placement directly impacts key physicochemical properties that are critical determinants of a drug candidate's behavior, including its solubility, membrane permeability, and target-binding affinity.
| Property | Isoxazole | Oxazole | Implication in Drug Design |
| pKa of Conjugate Acid | ~ -3.0 | ~ 0.8 | Isoxazole is a significantly weaker base. This can reduce unwanted interactions with acidic off-targets and may improve oral bioavailability.[1] |
| Dipole Moment | ~ 3.0 D | ~ 1.7 D | The larger dipole moment of isoxazole can lead to stronger polar interactions, potentially enhancing binding affinity to specific targets.[1] |
| Metabolic Stability | The N-O bond can be susceptible to reductive cleavage under certain biological conditions.[1] | Generally considered metabolically robust, though specific sites are substituent-dependent. | The potential for metabolic cleavage of the isoxazole ring is a key consideration in lead optimization, requiring careful design to ensure sufficient in vivo half-life. |
| Hydrogen Bonding | The nitrogen atom acts as the primary hydrogen bond acceptor.[1] | The nitrogen atom is also the primary hydrogen bond acceptor.[1] | The precise vector and basicity of the nitrogen lone pair differ, influencing the geometry and strength of hydrogen bonds with target proteins. |
Efficacy in Action: A Case Study on DGAT1 Inhibition
To move from theory to practice, we will examine a direct comparative study where isoxazole and oxazole analogs were synthesized and evaluated as inhibitors of Diacylglycerol Acyltransferase 1 (DGAT1), a promising target for treating obesity.[4] The goal of the study was to replace a biaryl urea scaffold, which had potency but poor solubility, with heterocyclic analogs to improve physicochemical properties while maintaining efficacy.[4][5]
The researchers synthesized and tested a series of 3-phenylisoxazole and 5-phenyloxazole compounds. The results demonstrated a clear advantage for the isoxazole scaffold in this specific context.
| Compound Scaffold | Representative Compound | hDGAT1 Inhibition IC₅₀ (nM) |
| 3-Phenylisoxazole | Compound 40a | 64 nM |
| 5-Phenyloxazole | (Data not specified as potent) | (Not reported as a lead) |
Data sourced from Kumar et al., 2012. [4]
Analysis of Causality: The study highlights that "Several compounds within the 3-phenylisoxazole series exhibited potent hDGAT1 inhibition".[4] The most promising lead, compound 40a, featured the isoxazole ring and demonstrated not only a potent IC₅₀ of 64 nM but also a 90% reduction in plasma triglycerides in an in vivo mouse model.[4] While the oxazole analogs were also synthesized, they did not emerge as the lead candidates, suggesting that the specific electronic and conformational properties of the 3-phenylisoxazole scaffold were more conducive to potent inhibition of the DGAT1 enzyme. This outcome underscores a critical principle: the choice between isomers is not arbitrary but is dictated by the unique topology and chemical environment of the target's active site.
Caption: Simplified pathway illustrating the inhibitory action of an isoxazole analog.
Self-Validating Experimental Frameworks
To ensure the trustworthiness and reproducibility of efficacy comparisons, the experimental protocols must be robust and self-validating. Below are detailed methodologies for the synthesis and evaluation of isoxazole and oxazole isomers, designed to generate reliable comparative data.
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A Researcher's Comparative Guide to the Structure-Activity Relationship of 5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid Analogs
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency and selectivity is paramount. Heterocyclic compounds, particularly those integrating multiple pharmacophoric scaffolds, represent a fertile ground for discovery. Among these, the 5-(isoxazol-3-yl)oxazole-4-carboxylic acid core has emerged as a structure of significant interest, demonstrating a diverse range of biological activities, including anti-inflammatory and anticancer properties.[1][2]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs. Drawing upon field-proven insights and experimental data from analogous series, we will dissect the causal relationships between structural modifications and biological outcomes. This document is intended for researchers, scientists, and drug development professionals, offering a technical narrative grounded in scientific integrity to inform the rational design of next-generation therapeutics.
The Core Scaffold: A Privileged Heterocyclic Assembly
The this compound scaffold is a unique amalgamation of two five-membered aromatic heterocycles, the isoxazole and the oxazole, linked and appended with a crucial carboxylic acid moiety. This arrangement provides a rigid and planar core, ideal for specific interactions with biological targets. The isoxazole ring is a well-established pharmacophore known for a wide array of biological activities, while the oxazole ring and the carboxylic acid group offer key points for hydrogen bonding and further functionalization.[2][3]
The general structure for the analogs discussed in this guide is presented below:
Caption: General structure of this compound analogs.
Comparative Analysis of Biological Activities: Anticancer and Anti-inflammatory Potential
Analogs of the this compound scaffold have been primarily investigated for their anticancer and anti-inflammatory activities. The following sections provide a comparative analysis of their performance, with supporting experimental data from closely related compound series.
Anticancer Activity
Isoxazole and oxazole-containing compounds have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.[4][5] Key mechanisms of action include the induction of apoptosis and the inhibition of protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[6][7][8]
Table 1: Comparative Anticancer Activity of Isoxazole-Carboxamide Analogs
| Compound ID | R1 (on Isoxazole) | R2 (Amide substituent) | Cancer Cell Line | IC50 (µM) | Reference |
| A-1 | Phenyl | 4-Chlorophenyl | HeLa | 15.48 | |
| A-2 | Phenyl | 3,4-Dichlorophenyl | Hep3B | 23.00 | |
| A-3 | Phenyl | 4-Fluorophenyl | Hep3B | > 50 | [9] |
| B-1 | 5-(tert-Butyl) | N-phenylurea | MV4-11 | Tumor regression in vivo | [6] |
| C-1 | 3-Aryl | Varied | HepG2 | 0.69 - 0.84 | [10] |
Structure-Activity Relationship Insights:
-
Substitution on the Isoxazole Ring (R1): The nature of the substituent at the 3-position of the isoxazole ring plays a crucial role in determining anticancer potency. Aromatic substituents, such as a phenyl group, are common. The presence of electron-withdrawing groups like fluorine or a trifluoromethyl group on this phenyl ring has been shown to promote cytotoxicity.[6]
-
Modifications of the Carboxylic Acid (R2): Conversion of the carboxylic acid to a carboxamide is a common strategy to enhance cell permeability and target engagement. The nature of the amine used for amide formation significantly impacts activity.
-
Substituted anilines are frequently employed. Halogen substitutions on the aniline ring, particularly chlorine, can enhance potency. For instance, a 4-chlorophenyl amide (A-1) shows better activity against HeLa cells than many other analogs.[9]
-
The presence of multiple electron-withdrawing groups, such as in the 3,4-dichlorophenyl analog (A-2), can be beneficial.[9]
-
In contrast, a single fluorine substitution (A-3) may not be as effective.[9]
-
-
Mechanism of Action: Many isoxazole derivatives exert their anticancer effects through the inhibition of critical kinases like VEGFR-2.[10] This inhibition disrupts downstream signaling pathways essential for angiogenesis, thereby starving the tumor of its blood supply.
Caption: Key structural modification points influencing anticancer activity.
Anti-inflammatory Activity
The anti-inflammatory properties of isoxazole derivatives are well-documented, with many compounds acting as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in inflammatory pathways.[1][11]
Table 2: Comparative Anti-inflammatory Activity of Isoxazole Analogs
| Compound ID | R1 (on Isoxazole) | R2 (at position 4) | Assay | IC50 (µM) | Reference |
| D-1 | Phenyl with Chloro/Bromo substitution | Aryl methanone | COX-2 Inhibition | Potent | [6] |
| D-2 | 4-Sulfonylmethylphenyl | Phenyl | COX-2 Inhibition | Selective | [6] |
| E-1 | 3-Aryl | Carboxylic acid | Leukotriene Biosynthesis Inhibition | 0.24 | [6] |
Structure-Activity Relationship Insights:
-
Substituents on the Isoxazole Ring (R1): Similar to anticancer activity, substitutions on the phenyl ring at the 3-position of the isoxazole are critical. Electron-withdrawing groups like chloro and bromo (D-1) enhance COX-2 inhibitory activity.[6] A sulfonylmethyl group (D-2) has also been shown to be crucial for selective COX-2 inhibition.[6]
-
The Carboxylic Acid Moiety: The carboxylic acid group is a key feature for anti-inflammatory activity, particularly for COX inhibition, as it often mimics the carboxylic acid of arachidonic acid, the natural substrate for COX enzymes.
-
Mechanism of Action: The primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of COX-2, which in turn blocks the production of prostaglandins, key mediators of inflammation, pain, and fever. Some analogs may also inhibit other inflammatory pathways, such as leukotriene biosynthesis.[6]
Caption: Mechanism of action of isoxazole-oxazole analogs as COX-2 inhibitors.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the anticancer and anti-inflammatory potential of this compound analogs.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[12][13]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model to assess acute inflammation.[14][15]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose. The control group receives the vehicle.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel anticancer and anti-inflammatory agents. The structure-activity relationship studies, extrapolated from closely related analogs, highlight the critical importance of substitutions on the isoxazole ring and the functionalization of the carboxylic acid moiety. Electron-withdrawing groups on the aromatic substituents and conversion of the carboxylic acid to specific amides appear to be key strategies for enhancing biological activity.
Future research should focus on the synthesis and systematic evaluation of a dedicated library of this compound analogs to confirm and refine the SAR trends discussed in this guide. Further investigations into their precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The experimental protocols provided herein offer a robust framework for such evaluations, ensuring data integrity and comparability across studies.
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Al-Ostoot, F. H., El-Sayed, N. N. E., Aboutaleb, N. S., Keshk, R. M., & El-Hashash, M. A. (2021). Discovery of new VEGFR-2 inhibitors based on bis ([4][6][16] triazolo)[4, 3-a: 3', 4'-c] quinoxaline derivatives as anticancer agents and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1146-1160.
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Validating 5-(Isoxazol-3-yl)oxazole-4-carboxylic Acid: A Comparative Guide for Lead Compound Assessment
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the identification and validation of novel lead compounds are paramount. This guide provides a comprehensive framework for the validation of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid as a promising lead compound. Drawing from the known biological activities of isoxazole and oxazole-containing scaffolds, this document outlines a series of comparative experimental evaluations to ascertain its therapeutic potential across multiple domains, including anti-inflammatory, antimicrobial, anticancer, and orexin receptor antagonism.
Compound Profile: this compound
The unique molecular architecture of this compound, featuring a linked isoxazole and oxazole heterocyclic system, presents a compelling starting point for drug development. The isoxazole moiety is a versatile pharmacophore known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The oxazole ring is also a key component in many biologically active compounds. The combination of these two heterocycles may lead to synergistic or novel pharmacological effects.
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₄N₂O₄
-
Molecular Weight: 180.12 g/mol
In Vitro Validation: A Multi-pronged Approach
The initial validation of a lead compound hinges on robust in vitro assays to determine its potency and selectivity. The following sections detail proposed experimental protocols to evaluate this compound against key biological targets, with comparisons to established drugs.
Anti-inflammatory Activity
The isoxazole ring is a core component of several known anti-inflammatory agents.[3] Therefore, assessing the anti-inflammatory potential of this compound is a logical first step.
Rationale: The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation, and its selective inhibition is a validated therapeutic strategy.[4] This assay will determine if the lead compound can inhibit COX-2 activity.
Methodology:
-
Enzyme Preparation: Utilize commercially available human recombinant COX-2 enzyme.
-
Assay Buffer: Prepare a suitable buffer, typically Tris-HCl with co-factors like glutathione and hematin.
-
Test Compound Preparation: Dissolve this compound and the comparator, Celecoxib, in DMSO to create stock solutions. Prepare serial dilutions.
-
Reaction Initiation: In a 96-well plate, combine the COX-2 enzyme, assay buffer, and either the test compound, Celecoxib, or vehicle control (DMSO).
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Detection: Measure the production of prostaglandin E2 (PGE2), a primary product of COX-2 activity, using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).
Comparative Data:
| Compound | Target | Reported IC50 |
| Celecoxib | COX-2 | 40 nM[4][5] |
Expected Outcome: A low nanomolar IC50 value for this compound would indicate potent COX-2 inhibition and warrant further investigation as an anti-inflammatory agent.
Antimicrobial Activity
The isoxazole scaffold is present in several antibacterial drugs.[6][7] Evaluating the antimicrobial spectrum of the lead compound is therefore a critical validation step.
Rationale: The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]
Methodology:
-
Microorganism Selection: Test against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Culture Preparation: Grow bacterial strains in appropriate broth media to the mid-logarithmic phase.
-
Compound Preparation: Prepare serial dilutions of this compound and the comparator, Ciprofloxacin, in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of each bacterial strain to the wells containing the test compounds.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Comparative Data:
| Compound | Target Organism | Reported MIC |
| Ciprofloxacin | S. aureus, E. coli | Varies by strain, typically in the low µg/mL range |
Expected Outcome: MIC values in the low microgram per milliliter range would suggest significant antibacterial activity.
Anticancer Activity
Numerous isoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2] Investigating the anticancer potential of the lead compound is a promising avenue.
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[8][9] This assay will determine the concentration at which the lead compound inhibits cancer cell growth.
Methodology:
-
Cell Line Selection: Use a panel of human cancer cell lines, such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
-
Cell Culture: Culture the cells in appropriate media and conditions.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and the comparator, Doxorubicin.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Comparative Data:
| Compound | Cell Line | Reported IC50 |
| Doxorubicin | Various | Varies by cell line, typically in the nanomolar to low micromolar range |
Expected Outcome: A low micromolar or nanomolar IC50 value against cancer cell lines with minimal toxicity to non-cancerous cells would indicate promising and selective anticancer activity.
Orexin Receptor Antagonism
The discovery that some isoxazole-containing compounds act as orexin receptor antagonists opens up possibilities for treating sleep disorders.[10]
Rationale: This assay will determine if this compound can bind to orexin receptors (OX1R and OX2R), which is the first step in demonstrating antagonist activity.[11]
Methodology:
-
Membrane Preparation: Use cell membranes prepared from cells recombinantly expressing human OX1R or OX2R.
-
Radioligand: Utilize a radiolabeled orexin receptor antagonist (e.g., [³H]-Suvorexant) as a competitive ligand.
-
Binding Assay: In a 96-well plate, combine the cell membranes, radioligand, and increasing concentrations of the test compound or the unlabeled comparator, Suvorexant.
-
Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand using a filter-based method.
-
Scintillation Counting: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki (inhibitory constant) or IC50 value.
Comparative Data:
| Compound | Target Receptor | Reported pKi |
| Suvorexant | OX2R | 8.9 ± 0.3[11] |
Expected Outcome: A high binding affinity (low nanomolar Ki) for either or both orexin receptors would suggest potential as a sleep-modulating agent.
In Vivo Validation: Bridging the Gap to Preclinical Development
Positive in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism context.
Anti-inflammatory Efficacy Model
Model: Carrageenan-Induced Paw Edema in Rats[12][13]
Rationale: This is a well-established and widely used model of acute inflammation.
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions.
-
Compound Administration: Administer this compound or a vehicle control orally or intraperitoneally at various doses.
-
Induction of Inflammation: After a set time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.
Antimicrobial Efficacy Model
Model: Murine Thigh Infection Model[14][15]
Rationale: This model allows for the evaluation of an antimicrobial agent's ability to reduce the bacterial burden in a localized infection.
Protocol:
-
Animal Preparation: Render mice neutropenic through the administration of cyclophosphamide.
-
Infection: Inoculate the thigh muscle with a standardized dose of a clinically relevant bacterium (e.g., S. aureus).
-
Treatment: Administer this compound or a vehicle control at various doses and schedules.
-
Bacterial Load Determination: At a specified time point post-infection, euthanize the mice, homogenize the infected thigh tissue, and perform serial dilutions to quantify the number of colony-forming units (CFUs).
-
Data Analysis: Compare the bacterial load in the treated groups to the control group to determine the reduction in bacterial burden.
Anticancer Efficacy Model
Model: Human Tumor Xenograft in Immunocompromised Mice[16][17]
Rationale: This model assesses the ability of a compound to inhibit the growth of human tumors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment groups and administer this compound or a vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy.
Orexin Receptor Antagonist Efficacy Model
Model: Sleep-Wake Cycle Assessment in Rats[18][19]
Rationale: This model evaluates the effect of the compound on sleep architecture, a key indicator of hypnotic efficacy.
Protocol:
-
Surgical Implantation: Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording in rats.
-
Compound Administration: Administer this compound or a vehicle control at the beginning of the dark (active) phase.
-
Data Recording: Record EEG and EMG data continuously for several hours.
-
Sleep Scoring: Analyze the recorded data to score the different sleep-wake states (wakefulness, NREM sleep, REM sleep).
-
Data Analysis: Compare the time spent in each sleep-wake state and the latency to sleep onset between the treated and control groups.
Visualizing the Validation Workflow
Caption: Workflow for the validation of this compound.
Conclusion
The validation of this compound as a lead compound requires a systematic and comparative approach. The experimental framework outlined in this guide provides a robust pathway to assess its potential as an anti-inflammatory, antimicrobial, anticancer, or sleep-modulating agent. By comparing its performance against established drugs and utilizing well-validated in vitro and in vivo models, researchers can make informed decisions regarding its progression into lead optimization and further preclinical development. The unique combination of the isoxazole and oxazole rings holds significant promise, and a thorough investigation as detailed herein is warranted to unlock its full therapeutic potential.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid
This guide provides essential safety and logistical information for the proper disposal of 5-(isoxazol-3-yl)oxazole-4-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in the chemical principles of the compound. Our objective is to empower laboratory personnel to manage this chemical waste safely and in accordance with regulatory best practices, thereby building a culture of safety and trust.
Hazard Analysis and Compound Profile
The core structure combines an isoxazole ring, an oxazole ring, and a carboxylic acid functional group[1]. The carboxylic acid moiety imparts acidic properties, while the heterocyclic rings present their own reactivity and potential biological activity[2]. Structurally similar compounds are known irritants and may be harmful if ingested or inhaled[3][4][5]. The isoxazole ring, in particular, possesses a relatively weak N-O bond that can be susceptible to cleavage under certain conditions, such as UV irradiation[6]. Furthermore, some substituted oxazole-carboxylic acids have been noted for their instability, particularly towards hydrolytic ring-opening and decarboxylation[7].
Table 1: Inferred Hazard Profile
| Hazard Classification | Description | Rationale and Supporting Evidence from Analogous Compounds |
|---|---|---|
| Acute Toxicity, Oral | Potentially harmful if swallowed (Category 4). | Based on H302 ("Harmful if swallowed") classification for similar isoxazole compounds[3][4]. |
| Skin Corrosion/Irritation | Causes skin irritation (Category 2). | Based on H315 ("Causes skin irritation") classification for multiple isoxazole and oxazole carboxylic acids[3][5][8]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation (Category 2A) or damage (Category 1). | Based on H319/H318 warnings for analogous structures[3][4][8][9]. Direct contact must be avoided. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3). | Based on H335 ("May cause respiratory irritation") classification[3][4][5][8]. Handling of solids should minimize dust generation. |
Core Principles for Safe Disposal
The foundation of proper chemical disposal rests on a hierarchy of controls and unwavering adherence to institutional and federal regulations.
-
Waste Minimization: The most effective disposal strategy is to minimize waste generation. Plan experiments to use the minimum required quantity of the compound.
-
Segregation: Never mix this compound waste with incompatible materials. It should be segregated from bases, oxidizing agents, and reducing agents to prevent uncontrolled reactions. Keep it in a dedicated, clearly labeled waste container[10][11].
-
Regulatory Compliance: All disposal activities must comply with federal, state, and local regulations. The primary and most recommended disposal route is through your institution's licensed Environmental Health & Safety (EHS) provider[12].
-
Chain of Custody: Properly label all waste containers from the moment waste is first added. This ensures that all personnel who handle the container are aware of its contents and associated hazards.
Step-by-Step Disposal Protocols
This section provides detailed methodologies for handling and preparing this compound for final disposal.
Required Personal Protective Equipment (PPE)
Based on the inferred hazard profile, the following PPE is mandatory when handling the compound or its waste.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification and Rationale |
|---|---|
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side shields or tight-fitting safety goggles. A face shield is recommended if there is a splash hazard. This protects against dust particles and accidental splashes, addressing the serious eye irritation hazard[4][8]. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) and a fully buttoned lab coat. Prevents direct skin contact, which is known to cause irritation[5]. |
| Respiratory Protection | For handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is required to prevent respiratory tract irritation from airborne particles[4]. |
Protocol for Waste Collection and Storage
This is the standard and universally recommended procedure for all forms of this compound waste.
-
Select a Compatible Container: Use a leak-proof, sealable container made of a material compatible with organic acids (e.g., High-Density Polyethylene - HDPE). The container must be in good condition with a secure screw-top cap[12].
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "this compound" and any solvents present.
-
Segregate the Waste:
-
Solid Waste: Place un-dissolved compound, contaminated weighing papers, and contaminated PPE (gloves, etc.) directly into a designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with other waste streams, especially bases or oxidizers[11].
-
-
Store Safely: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area, such as a ventilated cabinet, away from incompatible materials. Ensure secondary containment is used to capture any potential leaks[8][9].
-
Schedule Pickup: Once the container is full or has been in storage for 90 days, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor[11].
Limited In-Lab Neutralization Protocol (Aqueous Solutions Only)
Causality Note: This procedure is only suitable for small quantities (<100 mL) of dilute, purely aqueous solutions of this compound. The carboxylic acid functional group allows for acid-base neutralization. This should not be attempted with solutions containing organic solvents or if the concentration is high, as the heat of neutralization could be significant. When in doubt, default to the collection protocol (3.2).
-
Work in a Fume Hood: Perform all steps inside a certified chemical fume hood while wearing the full PPE described in section 3.1.
-
Prepare a Basic Solution: Use a dilute solution of sodium bicarbonate (5% NaHCO₃) or sodium hydroxide (1 M NaOH).
-
Cool the Acidic Waste: Place the beaker containing the acidic solution in an ice bath to dissipate the heat generated during neutralization.
-
Slowly Add Base: While stirring the acidic solution, add the basic solution dropwise. Monitor the pH of the solution using pH paper or a calibrated pH meter.
-
Target Neutral pH: Continue adding the base slowly until the pH of the solution is between 6.0 and 8.0. Be cautious of foaming if using sodium bicarbonate.
-
Dispose of Neutralized Solution: Once neutralized, the resulting aqueous solution of the salt may be permissible for drain disposal, depending on local regulations. You must confirm this disposal route with your institution's EHS office before proceeding [13].
-
Rinsate Management: Any containers that held the original compound should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous waste[12].
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention[8].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[9].
-
Spill: For a small spill of solid, carefully sweep up the material to avoid raising dust and place it in the hazardous waste container. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place it in the sealed waste container. Ensure the area is well-ventilated. Report all spills to your supervisor and EHS office.
Visualized Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal.
References
-
PubChem. 5-Methylisoxazole-4-carboxylic acid. National Institutes of Health. [Link]
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-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]
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University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. [Link]
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ChemBK. Isoxazole-5-carboxylic acid. (2024). [Link]
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MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). [Link]
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National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). [Link]
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Organic Syntheses. Working with Hazardous Chemicals. [Link]
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ResearchGate. Synthetic approaches for oxazole derivatives: A review. (2021). [Link]
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EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]
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Personal protective equipment for handling 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid
Comprehensive Safety and Handling Guide: 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid
As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. The handling of novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from established principles of laboratory safety and hazard data from structurally analogous compounds, including carboxylic acids, oxazoles, and isoxazoles.
Hazard Assessment and Triage
The chemical structure of this compound, featuring both a carboxylic acid moiety and two heterocyclic rings (isoxazole and oxazole), dictates its potential hazard profile. The carboxylic acid group suggests acidic and potentially corrosive properties[1]. Heterocyclic compounds of this nature are biologically active and can present risks of irritation and toxicity.
Analysis of related structures provides a predictive hazard summary. For instance, various isoxazole-carboxylic acid derivatives are classified as causing skin irritation, serious eye damage or irritation, and respiratory irritation.[2][3][4] Similarly, oxazole compounds can be flammable and cause serious eye damage.[5][6] Therefore, a cautious approach is mandatory.
Table 1: Anticipated Hazard Profile
| Hazard Category | Anticipated Risk | Primary Routes of Exposure |
|---|---|---|
| Acute Toxicity (Oral) | Harmful if swallowed[2][4] | Ingestion |
| Skin Corrosion/Irritation | Causes skin irritation[2][3][4][6] | Dermal Contact |
| Eye Damage/Irritation | Causes serious eye irritation or damage[2][3][5][6] | Eye Contact |
| Respiratory Sensitization | May cause respiratory irritation[2][4][6] | Inhalation |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to prevent exposure. The selection of each component is based on a risk assessment derived from the anticipated hazards.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Specifications & Rationale |
|---|---|---|
| Eye and Face Protection | Tight-sealing safety goggles or safety glasses with side shields. A face shield is required for splash hazards. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7] This is critical as analogous compounds are known to cause serious, potentially irreversible, eye damage.[2][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Gloves must be inspected before use.[5] Nitrile gloves offer good resistance to a range of acids and organic compounds.[8][9] Always consult a glove compatibility chart for the specific solvents being used. |
| Skin and Body Protection | A flame-resistant lab coat and closed-toe shoes. A chemical-resistant apron is recommended for larger quantities. | Protects against incidental skin contact, which can cause irritation.[3] Solid leather or similar footwear is required to protect from spills.[10] |
| Respiratory Protection | Use in a well-ventilated area is mandatory. For handling the solid powder outside of a certified fume hood, a NIOSH-approved N95 (or better) particulate respirator is required.[8] | Prevents inhalation of the powder, which may cause respiratory tract irritation.[2][4][6] |
Safe Handling & Operations Workflow
A systematic workflow minimizes risk at every stage of handling, from preparation to disposal. The foundation of safe handling is the consistent use of engineering controls.
Engineering Controls: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood to mitigate inhalation exposure.
Step-by-Step Handling Protocol:
-
Preparation: Assemble all necessary equipment, including glassware, solvents, and waste containers, inside the chemical fume hood before retrieving the compound.
-
PPE Donning: Put on all required PPE as detailed in Table 2. Ensure gloves are intact and the lab coat is fully buttoned.
-
Weighing: When handling the solid, use an anti-static weigh boat or paper to prevent dispersal of the powder.
-
Dissolution: If preparing a solution, add the solid this compound slowly and incrementally to the solvent while stirring. This prevents splashing and controls any potential exothermic reactions.
-
Post-Handling: After handling is complete, decontaminate all surfaces and equipment with an appropriate solvent. Wash hands thoroughly with soap and water after removing gloves.[5]
Caption: Workflow for handling and disposal of this compound.
Emergency Response Protocols
Immediate and correct action during an emergency is critical.
-
Minor Spill Response:
-
Alert: Immediately alert personnel in the vicinity.[11]
-
Confine: Confine the spill area. For powders, gently cover with damp paper towels to prevent dust generation.[12] For liquids, create a dike around the spill with an absorbent material like vermiculite or cat litter.[11][13]
-
Neutralize: For small acid spills, cautiously apply sodium bicarbonate to neutralize the acid, avoiding splashing.[11][12]
-
Collect: Gently sweep or wipe up the absorbed/neutralized material and place it into a clearly labeled, sealed container for hazardous waste.[12][13]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[13][14]
-
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][14] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5]
-
Disposal Plan
Proper disposal is a crucial final step to ensure environmental safety and regulatory compliance.
-
Waste Segregation: Waste containing this compound must be segregated from other waste streams to prevent incompatible chemical reactions.[15]
-
Containerization: Use only compatible, sealed, and clearly labeled containers for both solid and liquid waste.[15] The label should clearly state "Hazardous Waste" and list the chemical contents.
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service or an approved waste disposal plant, often via incineration.[5][15] Adhere strictly to all federal, state, and local environmental regulations.
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What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]
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What are personal protective equipment requirements for handling hazardous chemicals during production?. Quora. [Link]
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Chemical Spills. Florida State University Emergency Management. [Link]
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5-Methylisoxazole-4-carboxylic acid | C5H5NO3. PubChem - NIH. [Link]
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Chemical Spill Procedures. University of Toronto Environmental Health & Safety. [Link]
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Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]
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SAFETY DATA SHEET (3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid). Fisher Scientific. [Link]
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Chemical Emergency Preparedness. American Red Cross. [Link]
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5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health (NIH). [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
